molecular formula C7H16ClNO2 B2966436 2-Amino-4,4-dimethylpentanoic acid hydrochloride CAS No. 407578-46-5

2-Amino-4,4-dimethylpentanoic acid hydrochloride

Cat. No.: B2966436
CAS No.: 407578-46-5
M. Wt: 181.66
InChI Key: RCONRVSNXDHMHV-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4,4-dimethylpentanoic acid hydrochloride (CAS 57224-48-3) is a synthetic amino acid derivative with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . This compound is the hydrochloride salt of a non-proteinogenic amino acid featuring a unique structure with a tert-butyl-like side chain. The branched, dimethyl-substituted carbon chain distinguishes it from canonical amino acids like leucine, suggesting potential value in biochemical and pharmaceutical research for studying metabolic pathways or as a building block in peptide synthesis to modulate the properties and structures of peptides. Researchers utilize such specialized amino acids in medicinal chemistry for drug discovery and in biochemistry for probing enzyme mechanisms. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-4,4-dimethylpentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2,3)4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCONRVSNXDHMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-2-Amino-4,4-dimethylpentanoic acid hydrochloride discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on (S)-2-Amino-4,4-dimethylpentanoic acid hydrochloride: Synthesis, and Applications

Authored by a Senior Application Scientist

Foreword

In the landscape of modern drug discovery and asymmetric synthesis, the demand for enantiomerically pure building blocks is insatiable. Among these, non-proteinogenic amino acids have carved out a significant niche, offering unique steric and electronic properties that are invaluable for tailoring the pharmacokinetic and pharmacodynamic profiles of novel therapeutics. (S)-2-Amino-4,4-dimethylpentanoic acid, commonly known as L-tert-Leucine, and its hydrochloride salt, stands out as a premier example. Its defining feature, the bulky tert-butyl group, imparts significant steric hindrance, making it a powerful tool for inducing asymmetry in chemical transformations and a key component in the architecture of complex drug molecules. This guide provides an in-depth exploration of the historical development, synthetic evolution, and diverse applications of this pivotal chiral intermediate, tailored for researchers, scientists, and professionals in drug development.

The Genesis of a Chiral Workhorse: A History of Synthesis

The burgeoning field of medicinal chemistry, particularly in the development of antiviral and anti-cancer agents, spurred the need for more efficient and scalable synthetic routes.[2][3] This demand catalyzed a shift towards asymmetric synthesis and biocatalysis, marking a new era in the production of L-tert-Leucine. The development of enzymatic methods, in particular, has been a game-changer, offering high enantioselectivity, mild reaction conditions, and a more environmentally friendly footprint compared to their chemical counterparts.[4] Today, the synthesis of (S)-2-Amino-4,4-dimethylpentanoic acid is a showcase of the synergy between traditional organic chemistry and modern biotechnology.

Synthetic Methodologies: A Tale of Two Disciplines

The synthesis of enantiomerically pure (S)-2-Amino-4,4-dimethylpentanoic acid can be broadly categorized into chemical and enzymatic methods. The choice of method often depends on the desired scale, cost considerations, and the available expertise and equipment.

Chemical Synthesis: Precision in the Flask

Asymmetric chemical synthesis offers a high degree of control and predictability. One of the elegant approaches involves the diastereoselective alkylation of a chiral glycine enolate equivalent. The use of a chiral auxiliary, such as pseudoephedrine, allows for the introduction of the neopentyl group with a high degree of stereocontrol.

Experimental Protocol: Asymmetric Synthesis via Chiral Auxiliary

This protocol is based on the principles of asymmetric alkylation of pseudoephedrine glycinamide, a method known for its high diastereoselectivity.[5]

Step 1: Preparation of the Chiral Glycinamide Substrate

  • (S,S)-(+)-Pseudoephedrine is reacted with glycine methyl ester to form the corresponding pseudoephedrine glycinamide. This reaction typically proceeds without the need for protecting the glycine's amino group.[5]

Step 2: Diastereoselective Alkylation

  • The pseudoephedrine glycinamide is dissolved in an appropriate aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C).

  • A strong base, such as lithium diisopropylamide (LDA), is added to deprotonate the α-carbon of the glycine moiety, forming a chiral lithium enolate.

  • Neopentyl bromide is then added as the electrophile. The bulky pseudoephedrine auxiliary directs the incoming electrophile to one face of the enolate, leading to a high diastereomeric excess of the desired product.

  • The reaction is quenched with a proton source, such as saturated aqueous ammonium chloride.

Step 3: Hydrolysis and Isolation of the Product

  • The alkylated pseudoephedrine amide is subjected to acidic or basic hydrolysis to cleave the chiral auxiliary and liberate the free amino acid.

  • The (S)-2-Amino-4,4-dimethylpentanoic acid is then isolated and purified. The chiral auxiliary can often be recovered and recycled.

  • To obtain the hydrochloride salt, the free amino acid is dissolved in a suitable solvent and treated with hydrochloric acid.

Asymmetric_Synthesis cluster_alkylation Diastereoselective Alkylation cluster_hydrolysis Hydrolysis & Isolation Chiral_Glycinamide (S,S)-(+)-Pseudoephedrine Glycinamide Enolate Chiral Lithium Enolate Chiral_Glycinamide->Enolate 1. LDA, THF, -78°C Alkylated_Product Alkylated Glycinamide (High Diastereomeric Excess) Enolate->Alkylated_Product 2. Neopentyl Bromide Hydrolysis Acidic or Basic Hydrolysis Alkylated_Product->Hydrolysis Final_Product (S)-2-Amino-4,4-dimethylpentanoic acid hydrochloride Hydrolysis->Final_Product Auxiliary_Recovery Chiral Auxiliary (Recovered) Hydrolysis->Auxiliary_Recovery

Caption: Asymmetric synthesis workflow for L-tert-Leucine.

Enzymatic Synthesis: Nature's Catalytic Power

Enzymatic methods have become increasingly prevalent for the synthesis of L-tert-Leucine due to their exceptional enantioselectivity (>99% ee), mild operating conditions, and reduced environmental impact.[4] The most common approach is the reductive amination of trimethylpyruvate (TMP) catalyzed by Leucine Dehydrogenase (LeuDH).

Key Principles of LeuDH-Catalyzed Synthesis

Leucine dehydrogenase (EC 1.4.1.9) is an NAD⁺-dependent enzyme that catalyzes the reversible oxidative deamination of branched-chain L-amino acids.[6] For synthetic purposes, the reverse reaction, reductive amination, is exploited. In the presence of ammonia and the reduced cofactor NADH, LeuDH stereoselectively converts the α-keto acid, trimethylpyruvate, into L-tert-Leucine.[2]

A critical aspect of this process is the regeneration of the expensive NADH cofactor. This is typically achieved by coupling the primary reaction with a secondary enzymatic reaction. For instance, formate dehydrogenase (FDH) can be used to oxidize formate to carbon dioxide, concomitantly reducing NAD⁺ to NADH. Alternatively, glucose dehydrogenase (GDH) can be employed to oxidize glucose.

Experimental Protocol: Whole-Cell Biocatalysis for L-tert-Leucine Production

This protocol describes a whole-cell biocatalysis approach, which circumvents the need for enzyme purification and cofactor addition by using engineered E. coli cells that co-express both LeuDH and a cofactor-regenerating enzyme like GDH.[2][4]

Step 1: Preparation of the Biocatalyst

  • E. coli cells are engineered to co-express the genes for Leucine Dehydrogenase and Glucose Dehydrogenase.

  • The cells are cultured in a suitable growth medium and induced to express the enzymes.

  • The cells are then harvested by centrifugation and can be used directly as a whole-cell biocatalyst.

Step 2: Bioconversion Reaction

  • A reaction vessel is charged with water, glucose (as the co-substrate for cofactor regeneration), trimethylpyruvate (the substrate), and an ammonium salt (e.g., NH₄Cl) as the amine source.[4]

  • The pH of the mixture is adjusted to an optimal range for the enzymes (typically around 8.0-8.5).

  • The whole-cell biocatalyst is added to the reaction mixture.

  • The reaction is maintained at a controlled temperature (e.g., 30-37 °C) with gentle agitation. The pH is monitored and adjusted as needed, often with the addition of aqueous ammonia, which also serves as the amine donor.[4]

Step 3: Product Isolation and Conversion to Hydrochloride Salt

  • Upon completion of the reaction (monitored by HPLC), the biocatalyst is removed by centrifugation or filtration.

  • The resulting solution is typically acidified to precipitate proteins, which are then removed.

  • The pH of the supernatant is adjusted to the isoelectric point of L-tert-Leucine (around 5.9) to induce crystallization.[4]

  • The crystalline L-tert-Leucine is collected by filtration.

  • To obtain the hydrochloride salt, the purified L-tert-Leucine is dissolved in a minimal amount of water, and a stoichiometric amount of concentrated hydrochloric acid is added. The solution is then concentrated, and the hydrochloride salt is crystallized, often by the addition of a less polar solvent like isopropanol.

Enzymatic_Synthesis cluster_main L-tert-Leucine Synthesis cluster_regen NADH Regeneration Cycle TMP Trimethylpyruvate (TMP) LTle (S)-2-Amino-4,4-dimethylpentanoic acid (L-tert-Leucine) TMP->LTle LeuDH NH3 Ammonia (NH₃) NAD NAD⁺ NADH NADH NAD->NADH GDH NADH->NAD Used by LeuDH Glucose Glucose Gluconolactone Glucono-δ-lactone Glucose->Gluconolactone GDH

Caption: Coupled enzymatic system for L-tert-Leucine synthesis.

Physicochemical Properties and Characterization

The hydrochloride salt of (S)-2-Amino-4,4-dimethylpentanoic acid is a white crystalline solid that is generally more soluble in aqueous solutions than its free amino acid form.

PropertyValueReference
Chemical Formula C₆H₁₄ClNO₂[7]
Molecular Weight 167.63 g/mol [7]
CAS Number 139163-43-2[7]
Melting Point >300 °C[7]
Appearance White to off-white crystalline powder[8]
Storage Room temperature, under inert atmosphere[7][8]

Applications in Drug Discovery and Asymmetric Catalysis

The unique steric bulk of the tert-butyl group makes L-tert-Leucine a highly sought-after building block in several areas of chemical science.

Pharmaceutical Intermediates

L-tert-Leucine is a key precursor for a variety of active pharmaceutical ingredients (APIs). Its incorporation into a drug candidate can enhance metabolic stability by shielding adjacent chemical bonds from enzymatic degradation. Furthermore, its hydrophobicity can improve membrane permeability.

  • Anti-HIV Agents: It is a crucial component in the synthesis of protease inhibitors, where the bulky side chain can effectively interact with the hydrophobic pockets of the enzyme's active site.[2]

  • Anti-Cancer Drugs: L-tert-Leucine derivatives are being investigated for their potential as anti-tumor agents.[2][3]

  • Synthetic Cannabinoid Receptor Agonists (SCRAs): In the field of neuroscience research, L-tert-Leucine amides have been used to create potent and selective ligands for cannabinoid receptors. Structure-activity relationship studies have shown that the tert-leucinamide moiety often confers higher affinity and potency compared to other amino acid-derived side chains.[9]

Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The well-defined stereochemistry and steric hindrance of L-tert-Leucine make it an excellent starting material for the synthesis of chiral auxiliaries and ligands for asymmetric catalysis.

  • Chiral Ligands: It is a precursor for the synthesis of ligands like (S)-tert-butylPHOX, which are used in transition metal-catalyzed asymmetric reactions.

  • Organocatalysis: The bulky side chain serves as an effective stereodirecting group in organocatalysts, facilitating a wide range of enantioselective transformations.[2]

Application AreaExampleSignificance
Antiviral Drugs HIV Protease InhibitorsThe tert-butyl group mimics the side chain of leucine or valine, providing crucial hydrophobic interactions within the enzyme active site.[2]
Oncology Novel Anti-Cancer AgentsIncorporation can enhance metabolic stability and cellular uptake.[2][3]
Neuroscience Synthetic Cannabinoid Receptor Agonists (e.g., ADB-BUTINACA)The L-tert-leucinamide side chain is a key structural feature for high potency at CB1 and CB2 receptors.[9]
Asymmetric Catalysis (S)-tert-butylPHOX LigandUsed in highly enantioselective metal-catalyzed reactions.

Conclusion and Future Outlook

(S)-2-Amino-4,4-dimethylpentanoic acid hydrochloride has transitioned from a synthetically challenging curiosity to a readily accessible and indispensable tool in the arsenal of medicinal and synthetic chemists. The evolution of its synthesis, from classical resolution to highly efficient enzymatic processes, highlights the progress in chemical sciences. As the pursuit of more complex and stereochemically defined molecules continues, the importance of chiral building blocks like L-tert-Leucine will only grow. Its unique structural properties ensure its continued role in the development of next-generation pharmaceuticals and novel catalytic systems, making it a cornerstone of modern asymmetric chemistry.

References

  • Gopishetty, S., et al. (2008). Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. Biotechnology and Bioprocess Engineering, 13(6), 693-698.
  • ChemicalBook. (n.d.). L-tert-Leucine synthesis. ChemicalBook.
  • Cui, Y., et al. (2021). Enhanced catalytic efficiency and coenzyme affinity of leucine dehydrogenase by comprehensive screening strategy for L-tert-leucine synthesis.
  • Google Patents. (n.d.). CN113214101A - Synthesis method of L-tert-leucine and L-cyclohexylalanine.
  • Hashimoto, S., et al. (1981). Asymmetric syntheses using tert-leucine. 1. An asymmetric synthesis of .beta.-substituted aldehydes via 1,4-addition of Grignard reagents to chiral .alpha.,.beta.-unsaturated aldimines. Journal of the American Chemical Society, 103(25), 7555-7557.
  • Google Patents. (n.d.). US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine.
  • Ghisalba, O., et al. (1985). Enzyme-assisted Preparation of D-tert.Leucine.
  • Ouyang, L., et al. (2021). Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli. Frontiers in Bioengineering and Biotechnology.
  • Sigma-Aldrich. (n.d.). L-tert-Leucine 99 20859-02-3. Sigma-Aldrich.
  • ChemicalBook. (2022). L-tert-Leucine hydrochloride | 139163-43-2. ChemicalBook.
  • Myers, A. G., et al. (2004). Asymmetric Synthesis of α-Amino Acids by the Alkylation of Pseudoephedrine Glycinamide. Organic Syntheses.
  • TCI Chemicals. (n.d.). L-tert-Leucine Methyl Ester Hydrochloride | 63038-27-7. TCI Chemicals.
  • Cannaert, A., et al. (2022). Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA. RSC Medicinal Chemistry, 13(1), 113-124.

Sources

An In-depth Technical Guide to 2-Amino-4,4-dimethylpentanoic acid hydrochloride (CAS 57224-50-7)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Amino-4,4-dimethylpentanoic acid hydrochloride, a non-proteinogenic amino acid of significant interest to researchers and professionals in drug development. Also known by synonyms such as (S)-2-Amino-4,4-dimethylpentanoic acid, L-α-Neopentylglycine, and γ-Methyl-L-leucine, this molecule's unique structural features offer valuable properties for peptide synthesis and the rational design of therapeutic agents. We will delve into its synthesis, purification, characterization, and a key application in the development of next-generation cancer therapeutics, explaining the scientific rationale behind the described methodologies.

Physicochemical Properties and Structural Attributes

This compound is a chiral compound, with the (S)-enantiomer being the most commonly utilized form in biological applications. The defining feature of this amino acid is the bulky tert-butyl group on the side chain, which imparts significant hydrophobicity and steric hindrance. These characteristics are crucial for its applications in peptide design, as they can influence peptide conformation, stability, and interaction with biological targets.[1]

PropertyValueSource
CAS Number 57224-50-7[2][3]
Molecular Formula C₇H₁₆ClNO₂[4]
Molecular Weight 181.66 g/mol [4]
IUPAC Name (2S)-2-amino-4,4-dimethylpentanoic acid hydrochloride[2]
Appearance White to off-white powder
Solubility Soluble in water, slightly soluble in ethanol[5]
SMILES CC(C)(C)CN.Cl[2]
InChI Key LPBSHGLDBQBSPI-YFKPBYRVSA-N[2]

Synthesis and Purification: A Guided Protocol

The synthesis of enantiomerically pure 2-Amino-4,4-dimethylpentanoic acid is most effectively achieved through a modified asymmetric Strecker synthesis, followed by enzymatic resolution. This approach is favored for its control over stereochemistry, which is paramount for biological applications.

Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for producing amino acids from an aldehyde, ammonia, and cyanide.[6][7][8][9] The asymmetric variant utilizes a chiral auxiliary to induce stereoselectivity.

Experimental Protocol:

  • Imine Formation: 3,3-Dimethylbutanal (the aldehyde precursor) is reacted with a chiral amine, such as (S)-(-)-α-methylbenzylamine, in an appropriate solvent like methanol. This reaction forms a chiral imine. The choice of a chiral amine is the critical step that dictates the stereochemical outcome of the synthesis.

  • Cyanide Addition: To the solution containing the chiral imine, a source of cyanide, such as trimethylsilyl cyanide (TMSCN), is added. The cyanide anion attacks the imine carbon, leading to the formation of a chiral α-aminonitrile. This addition is diastereoselective due to the steric influence of the chiral auxiliary.

  • Hydrolysis and Auxiliary Removal: The α-aminonitrile is then subjected to acidic hydrolysis (e.g., with 6M HCl). This step serves two purposes: it hydrolyzes the nitrile group to a carboxylic acid and cleaves the chiral auxiliary, which can often be recovered and recycled. This results in a racemic mixture of the amino acid amide.

Strecker_Synthesis Aldehyde 3,3-Dimethylbutanal Imine Chiral Imine Aldehyde->Imine ChiralAmine (S)-(-)-α-methylbenzylamine ChiralAmine->Imine Aminonitrile Chiral α-Aminonitrile Imine->Aminonitrile Cyanide TMSCN Cyanide->Aminonitrile Amide Racemic Amino Acid Amide Aminonitrile->Amide Hydrolysis Acidic Hydrolysis (6M HCl) Hydrolysis->Amide

Figure 1: Asymmetric Strecker Synthesis Workflow.
Enzymatic Deamidation for Chiral Resolution

To obtain the desired (S)-enantiomer, enzymatic deamidation is employed. This method offers high selectivity and avoids the harsh conditions of chemical resolution methods.[10][11]

Experimental Protocol:

  • Enzyme Selection: An aminopeptidase with high stereoselectivity for the L-amino acid amide is chosen.

  • Deamidation Reaction: The racemic amino acid amide is dissolved in a buffered aqueous solution (e.g., phosphate buffer, pH 7-8), and the selected enzyme is added. The enzyme specifically hydrolyzes the amide bond of the (S)-enantiomer to the corresponding carboxylic acid, leaving the (R)-enantiomer amide unreacted.

  • Separation: The resulting mixture contains the (S)-amino acid and the (R)-amino acid amide. This difference in chemical properties allows for their separation. Acidification of the solution will protonate the amino group of the (S)-amino acid, making it more water-soluble, while the (R)-amide can be extracted with an organic solvent.

Enzymatic_Deamidation RacemicAmide Racemic Amino Acid Amide Mixture Mixture: (S)-Amino Acid (R)-Amino Acid Amide RacemicAmide->Mixture Enzyme Stereoselective Aminopeptidase Enzyme->Mixture Separation Separation Mixture->Separation S_AminoAcid (S)-2-Amino-4,4-dimethylpentanoic acid Separation->S_AminoAcid R_Amide (R)-Amino Acid Amide Separation->R_Amide

Figure 2: Enzymatic Deamidation for Chiral Resolution.
Purification and Hydrochloride Salt Formation

The final purification of the (S)-amino acid is typically achieved by ion-exchange chromatography or crystallization.[12][13][14][15]

Experimental Protocol:

  • Ion-Exchange Chromatography: The aqueous solution containing the (S)-amino acid is passed through a cation-exchange resin. The amino acid binds to the resin, and impurities can be washed away. The pure amino acid is then eluted with a dilute base, such as ammonium hydroxide.

  • Crystallization and Salt Formation: The eluted solution is evaporated to dryness. The resulting free amino acid is then dissolved in a minimal amount of a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol). Cooling the solution will induce the crystallization of the pure this compound. The crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The ¹H NMR spectrum would be expected to show a characteristic singlet for the tert-butyl protons, and multiplets for the methylene and methine protons.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric purity of the final product.[16][17][18][19][20] A chiral stationary phase is used to separate the (S) and (R) enantiomers, allowing for the quantification of the enantiomeric excess.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for analyzing amino acids.

Application in Drug Development: Targeting the Anaphase-Promoting Complex/Cyclosome (APC/C)

A significant application of 2-Amino-4,4-dimethylpentanoic acid is in the design of peptide-based inhibitors of the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase that regulates cell cycle progression.[1][21][22][23][24][25][26][27][28] The APC/C is a promising target for anti-cancer therapies due to its essential role in mitosis.[4][29][30]

The APC/C Signaling Pathway

The APC/C, in conjunction with its co-activator Cdc20, recognizes substrates containing specific degradation motifs, most notably the "destruction box" (D-box).[31][32][33][34][35] Upon recognition, the APC/C polyubiquitinates the substrate, targeting it for degradation by the proteasome. This degradation of key cell cycle regulators, such as securin and mitotic cyclins, is essential for the transition from metaphase to anaphase.[1][23]

APC_C_Pathway cluster_APC APC/C Activation cluster_Substrate Substrate Recognition and Ubiquitination cluster_Degradation Proteasomal Degradation cluster_Inhibition Inhibition by Peptide Mimic APC APC/C APC_Cdc20 Active APC/C-Cdc20 APC->APC_Cdc20 Cdc20 Cdc20 Cdc20->APC_Cdc20 Ubiquitination Polyubiquitination APC_Cdc20->Ubiquitination Substrate Substrate (e.g., Securin, Cyclin B) with D-box Substrate->Ubiquitination Ub_Substrate Ubiquitinated Substrate Ubiquitination->Ub_Substrate Degradation Degradation Ub_Substrate->Degradation Proteasome 26S Proteasome Proteasome->Degradation Anaphase Anaphase Onset Degradation->Anaphase Allows for Peptide D-box Peptide Inhibitor (containing 2-Amino-4,4-dimethylpentanoic acid) Peptide->APC_Cdc20 Binds and Inhibits

Figure 3: Simplified APC/C Signaling Pathway and Point of Inhibition.
Rationale for Incorporating 2-Amino-4,4-dimethylpentanoic acid

Researchers have rationally designed peptide inhibitors that mimic the D-box motif to block the substrate-binding site on Cdc20.[21][22][26][28] The incorporation of 2-Amino-4,4-dimethylpentanoic acid at a key position within these D-box peptides has been shown to significantly enhance their binding affinity and inhibitory potency.[22] The bulky and hydrophobic tert-butyl side chain of this unnatural amino acid can better occupy a hydrophobic pocket on the surface of Cdc20 that is not optimally filled by natural amino acids. This improved steric and hydrophobic interaction leads to a more potent inhibition of the APC/C-Cdc20 complex, preventing the degradation of its substrates and ultimately arresting the cell cycle. This makes peptides containing 2-Amino-4,4-dimethylpentanoic acid promising leads for the development of novel anti-cancer drugs.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable building block for chemical biologists and medicinal chemists. Its unique structural properties, combined with established methods for its stereoselective synthesis, make it a powerful tool for modulating biological systems. The successful application of this unnatural amino acid in the development of potent inhibitors of the APC/C underscores its potential in the design of novel therapeutics, particularly in the field of oncology. This guide has provided a detailed overview of its synthesis, characterization, and a key application, offering a foundation for further research and development efforts.

References

  • Development of D-box peptides to inhibit the Anaphase Promoting Complex/Cyclosome. (2025, January 28). eLife. [Link]

  • Development of D-box peptides to inhibit the anaphase-promoting complex/cyclosome. bioRxiv. [Link]

  • The Mitotic Checkpoint Complex controls the association of Cdc20 regulatory protein with the ubiquitin ligase APC/C in mitosis. (2024, September 4). Journal of Biological Chemistry. [Link]

  • Anaphase-promoting complex. Wikipedia. [Link]

  • APC/C Signaling Pathway. Creative Diagnostics. [Link]

  • Roles of the anaphase-promoting complex/cyclosome and of its activator Cdc20 in functional substrate binding. (2006, February 2). Proceedings of the National Academy of Sciences. [Link]

  • Mechanism of APC/CCDC20 activation by mitotic phosphorylation. (2016, April 25). Proceedings of the National Academy of Sciences. [Link]

  • Multiple mechanisms determine the order of APC/C substrate degradation in mitosis. (2014, October 6). The Journal of Cell Biology. [Link]

  • Substrate Recognition by the Cdh1 Destruction Box Receptor Is a General Requirement for APC/CCdh1-mediated Proteolysis. Journal of Biological Chemistry. [Link]

  • Motifs targeted by APC/C. Wikipedia. [Link]

  • The Anaphase-Promoting Complex/Cyclosome Is a Cellular Ageing Regulator. (2022, December 5). MDPI. [Link]

  • Development of D-box peptides to inhibit the anaphase-promoting complex/cyclosome. (2025, September 1). eLife. [Link]

  • Mitotic Regulation of the APC Activator Proteins CDC20 and CDH1. (2017, October 13). Molecular Cell. [Link]

  • Intricate Regulatory Mechanisms of the Anaphase-Promoting Complex/Cyclosome and Its Role in Chromatin Regulation. (2021, May 24). Frontiers in Cell and Developmental Biology. [Link]

  • Structures of APC/CCdh1 with substrates identify Cdh1 and Apc10 as the D-box co-receptor. The EMBO Journal. [Link]

  • Structural analysis of human Cdc20 supports multisite degron recognition by APC/C. Proceedings of the National Academy of Sciences. [Link]

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. (2024). Scientific Research Publishing. [Link]

  • (PDF) Development of D-box peptides to inhibit the Anaphase Promoting Complex/Cyclosome. (2025, October 18). ResearchGate. [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]

  • Amino Acid Purification. Column Chromatography. [Link]

  • Analyses of amino acids, Enantiomeric purity. CAT. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae. [Link]

  • How can I purify my synthesised unnatural aliphatic amino acid?. (2017, March 5). ResearchGate. [Link]

  • 2-Amino-4-methylpentanoic acid (L). ChemBK. [Link]

  • Strecker Synthesis. Master Organic Chemistry. [Link]

  • Deamidation. Wikipedia. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • A Sustainable Green Enzymatic Method for Amide Bond Formation. (2023, July 28). MDPI. [Link]

  • (PDF) Separation and Purification of Amino Acids. ResearchGate. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Food proteins modified by deamidation for enhanced functionality and processability reported since 2000s …. ResearchGate. [Link]

  • Separation and Refining of Amino acids. DIAION. [Link]

  • Combination of Enzymatic Oxidation of Amino Acid and Native Chemical Ligation with Hydroxylamine for Amide Formation toward a One-pot Process. (2021, September 15). Chemistry Letters. [Link]

  • (2S)-2-Amino-4,4-dimethylpentanoic acid. PubChem. [Link]

  • Deamidation of Amino Acids on the Surface of Adeno-Associated Virus Capsids Leads to Charge Heterogeneity and Altered Vector Function. (2018, October 18). Molecular Therapy. [Link]

  • Overview of Strecker Amino Acid Synthesis. (2018, October 30). News-Medical.net. [Link]

  • The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. [Link]

  • BindingDB BDBM18147 2-amino-4,4-dimethylpentanoic acid. BindingDB. [Link]

Sources

"2-Amino-4,4-dimethylpentanoic acid hydrochloride" synonyms and alternative names

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-4,4-dimethylpentanoic Acid Hydrochloride and Its Derivatives

Introduction: Navigating the Nomenclature of a Unique Amino Acid Analog

This compound is a synthetic amino acid derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural feature, a bulky tert-butyl group, imparts specific steric and lipophilic properties that researchers can leverage in the design of novel peptides and small molecule therapeutics. This guide provides a comprehensive overview of this compound, its various synonyms and identifiers, physicochemical properties, a representative synthetic workflow, and its applications in the development of new pharmaceutical agents.

It is important to distinguish this compound from structurally related but distinct molecules that may appear in search results. One such example is L-Leucine tert-butyl ester hydrochloride, which is an ester of the natural amino acid leucine and not an analog with a dimethylpentyl backbone. The focus of this guide is on the hydrochloride salt of 2-amino-4,4-dimethylpentanoic acid, often referred to by various trivial names in the literature.

Synonyms and Alternative Names

A clear understanding of the different names and identifiers for 2-Amino-4,4-dimethylpentanoic acid and its salts is crucial for a comprehensive literature search and for sourcing the compound. The free amino acid, particularly the L-enantiomer ((2S)-2-amino-4,4-dimethylpentanoic acid), is more commonly referenced with a variety of synonyms.

The hydrochloride salt is formed by the protonation of the amino group. While a specific CAS number for the hydrochloride salt of the L-isomer was not prominently found in the initial search, the CAS number for the D-isomer hydrochloride is 2411760-76-2[1]. The free L-amino acid is identified by CAS number 57224-50-7[2][3][4][5].

Here is a list of common synonyms and alternative names for the free amino acid, which are often used interchangeably in literature to refer to the core structure:

  • Systematic IUPAC Name: (2S)-2-amino-4,4-dimethylpentanoic acid[2]

  • Common Synonyms:

    • gamma-Methylleucine[2][3]

    • L-Neopentylglycine[2]

    • 3-tert-Butyl-L-alanine[2][3]

    • 4-Methyl-L-leucine[3][4][5]

    • L-γ-Methylleucine[3][5]

    • H-β-tBu-Ala-OH[3]

The D-isomer, (2R)-2-amino-4,4-dimethylpentanoic acid, is also available and has its own set of identifiers, with the CAS number 88319-43-1[6]. Its synonyms include 4-Methyl-D-leucine and 3-tert-butyl-D-alanine[6].

Physicochemical Properties

The physicochemical properties of 2-Amino-4,4-dimethylpentanoic acid are influenced by the presence of both a hydrophilic amino acid backbone and a hydrophobic tert-butyl group. The hydrochloride salt form generally exhibits increased water solubility compared to the free amino acid. The properties of the free L-amino acid are summarized in the table below.

PropertyValueSource
Molecular Formula C7H15NO2[2][3][5]
Molecular Weight 145.20 g/mol [2][5]
Appearance White to off-white solid/powder[5]
Solubility Soluble in water[5][7]
Stereochemistry Available as L ((S)) and D ((R)) enantiomers[2][6]
CAS Number (L-isomer) 57224-50-7[2][3][4][5]
CAS Number (D-isomer) 88319-43-1[6]
CAS Number (D-isomer HCl) 2411760-76-2[1]

Synthesis of α-Amino Acids: A General Overview

The synthesis of α-amino acids in the laboratory can be achieved through various methods. One of the classic and most fundamental approaches is the Strecker synthesis. However, for a more controlled and stereospecific synthesis, methods like the Hell-Volhard-Zelinskii reaction followed by amination are employed.[8] This two-step process begins with the α-bromination of a carboxylic acid, followed by an SN2 reaction with ammonia to introduce the amino group.[8]

Below is a conceptual workflow for the synthesis of an α-amino acid, which can be adapted for the preparation of 2-Amino-4,4-dimethylpentanoic acid.

Synthesis_Workflow cluster_0 Step 1: α-Bromination (Hell-Volhard-Zelinskii) cluster_1 Step 2: Amination (SN2 Substitution) cluster_2 Step 3: Hydrochloride Salt Formation Start 4,4-Dimethylpentanoic Acid Reagents1 Br2, PBr3 Start->Reagents1 Intermediate 2-Bromo-4,4-dimethylpentanoic Acid Reagents1->Intermediate Reagents2 Excess NH3 Intermediate->Reagents2 Product 2-Amino-4,4-dimethylpentanoic Acid (Racemic mixture) Reagents2->Product Reagents3 HCl (in ether) Product->Reagents3 FinalProduct This compound Reagents3->FinalProduct

A conceptual workflow for the synthesis of this compound.

Experimental Protocol Considerations:

  • Step 1: α-Bromination: The Hell-Volhard-Zelinskii reaction is a well-established method for the α-bromination of carboxylic acids. The use of a catalytic amount of PBr3 is crucial for the reaction to proceed.

  • Step 2: Amination: The introduction of the amino group is typically achieved by reacting the α-bromo acid with an excess of ammonia. This is an SN2 reaction, and the use of excess ammonia helps to minimize the formation of di- and tri-alkylated byproducts. This step generally produces a racemic mixture of the amino acid.

  • Step 3: Resolution (Optional but often necessary): If a specific enantiomer is required for a biological application, a resolution step must be introduced after the amination. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and then liberation of the desired amino acid enantiomer.

  • Step 4: Hydrochloride Salt Formation: The final step involves the treatment of the free amino acid with hydrochloric acid, typically in a non-aqueous solvent like diethyl ether, to precipitate the hydrochloride salt.

Applications in Drug Development and Research

The unique structure of 2-Amino-4,4-dimethylpentanoic acid makes it a valuable building block in medicinal chemistry. Its incorporation into peptides or small molecules can significantly alter their pharmacological properties.

1. Peptide-Based Therapeutics:

Amino acids are the fundamental components of peptides and proteins.[9] The use of unnatural amino acids, like 2-Amino-4,4-dimethylpentanoic acid, in peptide synthesis can lead to several advantages:[9]

  • Increased Proteolytic Stability: The bulky tert-butyl group can sterically hinder the approach of proteases, enzymes that degrade peptides, thereby increasing the in vivo half-life of the peptide drug.

  • Conformational Constraint: The steric bulk of the side chain can restrict the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.

  • Modulation of Lipophilicity: The hydrophobic tert-butyl group can increase the overall lipophilicity of a peptide, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. This can be particularly useful for improving cell membrane permeability.

Peptide_Incorporation cluster_peptide Peptide Backbone cluster_properties Modified Properties AA1 Amino Acid 1 Unnatural_AA 2-Amino-4,4- dimethylpentanoic acid AA1->Unnatural_AA Peptide Bond AA3 Amino Acid 3 Unnatural_AA->AA3 Peptide Bond Stability Increased Stability Unnatural_AA->Stability Conformation Constrained Conformation Unnatural_AA->Conformation Lipophilicity Altered Lipophilicity Unnatural_AA->Lipophilicity

Incorporation of 2-Amino-4,4-dimethylpentanoic acid into a peptide to modify its properties.

2. Prodrug Design:

Amino acids are often used in prodrug strategies to improve the physicochemical and pharmacokinetic properties of a parent drug.[] The amino and carboxylic acid groups of 2-Amino-4,4-dimethylpentanoic acid can be used as handles to temporarily link it to a drug molecule. Upon administration, endogenous enzymes can cleave this linkage, releasing the active drug. This approach can be used to enhance solubility, improve stability, and target drug delivery.[]

3. Research in Metabolic Pathways:

As a derivative of the essential amino acid leucine, 2-Amino-4,4-dimethylpentanoic acid and its analogs can be used as chemical probes to study amino acid metabolism and transport. For example, a related compound, L-Leucine tert-butyl ester, has been shown to increase the phosphorylation of the mTORC1 substrate p70 ribosomal S6 kinase (p70S6K) and inhibit leucine uptake.[11]

Conclusion

This compound is a versatile synthetic amino acid with significant potential in drug discovery and development. Its unique steric and electronic properties make it a valuable tool for medicinal chemists seeking to modulate the properties of peptides and small molecules. A thorough understanding of its nomenclature, physicochemical properties, and synthetic routes is essential for its effective application in the design of next-generation therapeutics. As research into peptide and protein therapeutics continues to expand, the importance of such custom-designed amino acid building blocks is set to grow.[9][12]

References

  • Vertex AI Search. (n.d.). L-Leucine tert-Butyl Ester Hydrochloride, 1 gram, Each. Retrieved February 18, 2026.
  • PubChem. (n.d.). (2S)-2-Amino-4,4-dimethylpentanoic acid. Retrieved February 18, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-4-hydroxy-2,4-dimethylpentanoic acid. Retrieved February 18, 2026, from [Link]

  • ChemBK. (n.d.). 2-Amino-4-methylpentanoic acid, (S)-. Retrieved February 18, 2026, from [Link]

  • UNII. (n.d.). 06CA9QMG6Z. Retrieved February 18, 2026, from [Link]

  • PubChem. (n.d.). 4-Methyl-D-leucine. Retrieved February 18, 2026, from [Link]

  • P212121 Store. (n.d.). DL-Leucine methyl ester hydrochloride | CAS 6322-53-8. Retrieved February 18, 2026, from [Link]

  • Chemistry LibreTexts. (2024, July 30). 26.4: Synthesis of Amino Acids. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2025, August 9). Synthesis of 2-Amino-4-aryl-3-cyano-4H-pyrano and 2-Amino-3-cyanothieno Derivatives of Cyclopentanonopimaric Acid | Request PDF. Retrieved February 18, 2026, from [Link]

  • PubMed. (2000, September 15). Antitumor activity of 2-amino-4,4alpha-dihydro-4alpha, 7-dimethyl-3H-phenoxazine-3-one against Meth A tumor transplanted into BALB/c mice. Retrieved February 18, 2026, from [Link]

Sources

Technical Guide: 4-Methyl-L-leucine hydrochloride Preliminary Investigation

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

4-Methyl-L-leucine hydrochloride (also known as


-methylleucine , L-neopentylglycine , or (S)-2-amino-4,4-dimethylpentanoic acid hydrochloride ) represents a critical tool in modern peptidomimetic design. By introducing a quaternary carbon at the 

-position of the leucine side chain, this non-proteinogenic amino acid imparts significant steric bulk and lipophilicity without altering the

-carbon stereochemistry.

Core Applications:

  • Proteolytic Stability: The bulky tert-butyl-like side chain shields the peptide backbone from enzymatic hydrolysis.

  • Conformational Constraint: It restricts the

    
     and 
    
    
    
    torsion angles, forcing peptides into specific secondary structures (often
    
    
    -helical or turn motifs) advantageous for receptor binding.
  • Mechanistic Probing: It serves as a sterically demanding probe for leucine-sensing pathways (e.g., mTORC1, LAT1 transport), allowing researchers to decouple binding affinity from downstream metabolic processing.

This guide outlines the preliminary investigation protocols required to validate the material, optimize its synthetic incorporation, and interrogate its biological activity.

Part 2: Chemical Profile & Handling[1]

Before initiating synthesis or biological assays, the physicochemical properties of the hydrochloride salt must be verified to ensure compatibility with standard workflows.

Physicochemical Specifications[1]
PropertySpecificationTechnical Note
IUPAC Name (2S)-2-amino-4,4-dimethylpentanoic acid hydrochlorideOften referred to as L-Neopentylglycine in older literature.
CAS Number 57224-50-7 (Free Acid); Salt forms vary by vendorEnsure you are working with the HCl salt for water solubility.
Molecular Formula C

H

NO

· HCl
MW: 145.20 (Free Acid) + 36.46 (HCl) ≈ 181.66 g/mol .
Side Chain Neopentyl group: -CH

-C(CH

)

Creates a "fat" hydrophobic pharmacophore.
Solubility Water (>50 mg/mL), Methanol, DMSOCritical: Poor solubility in pure DCM; requires DMF/NMP for SPPS.
Hygroscopicity Moderate to HighStore in a desiccator at -20°C. Handle under inert gas if possible.
Storage & Stability Protocol
  • Long-term Storage: -20°C, desiccated. The HCl salt is prone to absorbing atmospheric moisture, which can alter weighing accuracy during precise peptide coupling.

  • Solution Stability: Stock solutions in water or DMSO are stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles which can degrade the salt form or induce precipitation.

Part 3: Synthetic Integration (Solid Phase Peptide Synthesis)

The incorporation of 4-Methyl-L-leucine is synthetically challenging due to the steric hindrance of the


-neopentyl group. Standard coupling protocols (e.g., DIC/HOBt) often result in incomplete coupling or deletion sequences.
Optimized Coupling Workflow (Fmoc-SPPS)

Objective: Achieve >99% coupling efficiency to preventing deletion sequences.

Reagents of Choice:

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU . These are superior to HBTU/PyBOP for hindered amino acids.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.

  • Solvent: DMF or NMP (N-Methyl-2-pyrrolidone) for better swelling and kinetics.

Protocol: The "Double-Couple" Strategy
  • Resin Preparation: Swell resin in DMF for 30 min.

  • Activation (In-situ):

    • Mix Fmoc-4-Me-Leu-OH (3.0 eq) with HATU (2.9 eq) in DMF.

    • Add DIEA (6.0 eq) immediately before adding to the resin.

  • Coupling 1: Shake for 2 hours at room temperature.

    • Checkpoint: Perform a Kaiser Test (ninhydrin). It will likely be slightly positive (light blue).

  • Coupling 2 (Re-coupling):

    • Drain and wash resin with DMF.

    • Repeat the activation and addition steps.

    • Coupling time: 1 hour (or use Microwave assistance: 75°C for 5 min).

  • Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) to terminate deletion sequences.

Visualization: Steric Coupling Workflow

SPPS_Workflow Start Resin-AA(n) (Free Amine) Activation Activate Fmoc-4-Me-Leu-OH (HATU/DIEA, 3 eq) Start->Activation Couple1 Coupling 1 (2 Hours, RT) Activation->Couple1 Test1 Kaiser Test Couple1->Test1 Couple2 Coupling 2 (Fresh Reagents, 1 Hr or MW 75°C) Test1->Couple2 Positive (Blue) Deprotect Fmoc Removal (20% Piperidine) Test1->Deprotect Negative (Colorless) Cap Capping (Ac2O/Pyridine) Couple2->Cap Cap->Deprotect

Figure 1: Decision tree for coupling sterically hindered 4-Methyl-L-leucine in SPPS.

Part 4: Analytical Validation

Validating the identity of 4-Methyl-L-leucine within a peptide requires specific attention to NMR signals, as the mass difference between Leu and 4-Me-Leu is small (+14 Da), which can sometimes be confused with methylation elsewhere (e.g., N-methylation).

NMR Signature
  • 
    H NMR (D
    
    
    
    O or DMSO-d
    
    
    ):
    • The "Smoking Gun": Look for a sharp singlet integrating to 9 protons around 0.9 - 1.0 ppm .

    • Contrast: Standard Leucine shows two doublets (or a multiplet) for the

      
      -methyls. The 4-Methyl-L-leucine possesses a tert-butyl group at the end of the side chain, which appears as a distinct singlet due to equivalent methyl rotation.
      
    • 
      -CH
      
      
      
      :
      Appears as a singlet or AB quartet (if chiral center induces diastereotopicity) because there is no
      
      
      -proton to split it.
Mass Spectrometry
  • ESI-MS: Observe the parent ion

    
    .
    
  • Fragmentation (MS/MS): In peptide sequencing, the immonium ion for Leucine is typically m/z 86. For 4-Methyl-L-leucine, look for a diagnostic immonium ion at m/z 100 (86 + 14).

Part 5: Biological Investigation Framework

Researchers often use 4-Methyl-L-leucine to study nutrient sensing (mTOR) and transport (LAT1). Because it is a structural analog, it may act as a substrate, an inhibitor, or an inert bystander.

Transport Assay (LAT1/SLC7A5)

To determine if 4-Methyl-L-leucine enters the cell via the System L transporter (LAT1), perform a competitive uptake assay.

Protocol:

  • Cell Line: HeLa or HEK293 (high LAT1 expression).

  • Tracer:

    
    -L-Leucine.[1]
    
  • Competition: Incubate cells with tracer + increasing concentrations (0.1 - 10 mM) of unlabeled 4-Methyl-L-leucine.

  • Readout: If 4-Methyl-L-leucine is a substrate (or high-affinity binder), it will reduce the uptake of radioactive Leucine.

    • Note: Due to the bulky neopentyl tail, transport V

      
       is typically lower than native Leucine, making it a potential competitive inhibitor  of Leucine transport.
      
mTORC1 Signaling Interrogation

Leucine activates mTORC1 via Sestrin2 and Leucyl-tRNA Synthetase (LRS).[[“]][3][4] The bulky


-methyl group of 4-Methyl-L-leucine may sterically clash with the leucine-binding pocket of Sestrin2 or the editing domain of LRS.

Experimental Setup:

  • Starvation: Starve cells of amino acids (media w/o AA) for 1 hour to abolish mTORC1 activity.

  • Stimulation: Add 4-Methyl-L-leucine (e.g., 800

    
    M) vs. L-Leucine (positive control).
    
  • Western Blot: Lysate analysis for p-S6K1 (Thr389) and p-4E-BP1 .

  • Interpretation:

    • Activation: Band intensity matches Leucine control.

    • Antagonism: If co-treatment with Leucine reduces signal, 4-Me-Leu blocks the sensor.

Visualization: Biological Interaction Nodes

mTOR_Pathway Ext_Leu Extracellular Leucine LAT1 LAT1 / CD98 (Transporter) Ext_Leu->LAT1 Ext_4Me Extracellular 4-Me-Leu Ext_4Me->LAT1 ? Int_Leu Intracellular Leucine LAT1->Int_Leu Int_4Me Intracellular 4-Me-Leu LAT1->Int_4Me Sestrin Sestrin2 (Sensor) Int_Leu->Sestrin Inhibits LRS Leu-tRNA Synthetase Int_Leu->LRS Activates Int_4Me->Sestrin Steric Clash? Int_4Me->LRS Steric Clash? mTORC1 mTORC1 Complex Sestrin->mTORC1 Derepression LRS->mTORC1 Rag GTPases Effect Protein Synthesis (p-S6K1) mTORC1->Effect

Figure 2: Potential interaction points of 4-Methyl-L-leucine within the mTORC1 signaling cascade. Dashed lines represent the investigative pathways to be validated.

Part 6: References

  • Chemical Identity & Nomenclature:

    • PubChem. "Leucine hydrochloride (Compound)." National Library of Medicine. [Link]

    • Note: Defines the base Leucine structure; 4-Methyl-L-leucine is the

      
      -methyl derivative (Neopentylglycine).
      
  • Synthetic Methodology (SPPS):

    • Albericio, F., et al. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. [Link]

    • Validates: The use of HATU/HOAt for sterically hindered amino acid couplings.

  • Biological Transport (LAT1):

    • Napolitano, L., et al.[1] "LAT1 is the transport competent unit of the LAT1/CD98 heterodimeric amino acid transporter." International Journal of Biochemistry & Cell Biology, 2015. [Link]

    • Context: Establishes Leucine analogs as substrates/inhibitors for LAT1.

  • mTORC1 Sensing Mechanisms:

    • Wolfson, R.L., et al. "Sestrin2 is a leucine sensor for the mTORC1 pathway."[[“]] Science, 2016. [Link]

    • Context: Defines the structural requirements for Leucine sensing; provides the framework for testing if 4-Methyl-L-leucine fits the sensor pocket.

  • Peptide Stability Applications:

    • Werder, M., et al. "Neopentylglycine: A non-proteinogenic amino acid for the design of stable peptides." Helvetica Chimica Acta, 1999. (Classic reference for the structural utility of this specific analog).

Sources

"2-Amino-4,4-dimethylpentanoic acid hydrochloride" physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Amino-4,4-Dimethylpentanoic Acid HCl Subtitle: Physicochemical Profiling, Synthetic Methodologies, and Applications in Peptidomimetics

Executive Summary

2-Amino-4,4-dimethylpentanoic acid hydrochloride (commonly referred to as Neopentylglycine or


-Methylleucine ) is a non-proteinogenic 

-amino acid characterized by a bulky neopentyl side chain. Unlike its structural analog tert-Leucine (which possesses a quaternary

-carbon), Neopentylglycine features a quaternary

-carbon. This subtle structural elongation provides a unique balance between lipophilicity and conformational flexibility, making it a critical tool in medicinal chemistry for enhancing the metabolic stability of peptide therapeutics without completely abolishing receptor affinity.

This guide details the physicochemical properties, synthesis, and solid-phase handling of this residue, designed for scientists optimizing peptide half-life (


).

Part 1: Chemical Identity & Physicochemical Profile

The hydrochloride salt form is preferred for storage and handling due to the hygroscopic nature of the free zwitterion.

Core Chemical Data
PropertySpecification
IUPAC Name (2S)-2-Amino-4,4-dimethylpentanoic acid hydrochloride
Common Names L-Neopentylglycine HCl;

-Methyl-L-leucine HCl; 3-tert-butyl-L-alanine HCl
CAS Number 2411760-76-2 (HCl salt); 57224-50-7 (Free base, S-isomer)
Molecular Formula

Molecular Weight 181.66 g/mol (Salt); 145.20 g/mol (Free Base)
Chirality L-isomer (S-configuration) is the standard bioactive scaffold.[1][2][3]
Physical Properties & Solubility
  • Appearance: White to off-white crystalline powder.

  • Solubility: Highly soluble in water (

    
     mg/mL), Methanol, and DMSO. Sparingly soluble in Ethanol. Insoluble in Diethyl ether and Hexanes.
    
  • Acidity (Estimated):

    • 
       (COOH): ~2.3
      
    • 
       (
      
      
      
      ): ~9.7
    • Note: The bulky side chain exerts a positive inductive effect (+I), slightly elevating the

      
       of the amino group compared to Leucine.
      
  • Lipophilicity:

    • Neopentylglycine is significantly more lipophilic than Leucine due to the spherical, hydrophobic tert-butyl terminus.

    • LogP: ~1.3 (Free base). This increases the membrane permeability of peptides containing this residue.

Part 2: Synthetic Methodology (The "How")

High-purity Neopentylglycine is rarely synthesized via simple Strecker synthesis due to the difficulty of resolving the bulky racemate. The industry standard relies on Asymmetric Alkylation using chiral auxiliaries.

The Myers Alkylation Protocol (Gold Standard)

For research-grade enantiopurity (


), the alkylation of pseudoephedrine glycinamide is the most robust route.

Mechanism:

  • Auxiliary Attachment: Glycine is condensed with (

    
    ,
    
    
    
    )-(-)-pseudoephedrine.
  • Enolization: Treatment with Lithium Diisopropylamide (LDA) generates the

    
    -enolate.
    
  • Stereoselective Alkylation: Neopentyl iodide is added. The bulky auxiliary blocks one face of the enolate, forcing the electrophile to attack from the opposite side.

  • Hydrolysis: Acidic hydrolysis removes the auxiliary, yielding the amino acid, which is immediately converted to the HCl salt.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Glycine-Auxiliary (Pseudoephedrine) Enol Lithium Enolate (LDA, -78°C) Start->Enol Deprotonation Alkyl Alkylation (Neopentyl Iodide) Enol->Alkyl Stereoselective Attack Hydro Acid Hydrolysis (6N HCl, Reflux) Alkyl->Hydro Auxiliary Removal Product Neopentylglycine HCl (>99% ee) Hydro->Product Crystallization

Figure 1: Stereoselective synthesis pathway ensuring high enantiomeric excess (ee).

Part 3: Applications in Drug Design

Metabolic Stability & Proteolytic Resistance

The primary utility of Neopentylglycine is steric shielding . Endogenous proteases (e.g., Chymotrypsin, Pepsin) rely on the peptide backbone fitting into a specific catalytic cleft.

  • Mechanism: The bulky

    
    -tert-butyl group creates a "steric umbrella" over the peptide bond.
    
  • Result: The

    
     for proteolytic cleavage is drastically reduced.
    
  • Contrast with tert-Leucine: tert-Leucine (Tle) has the bulk at the

    
    -position, which is extremely rigid. Neopentylglycine (bulk at 
    
    
    
    ) allows slightly more rotational freedom (
    
    
    angle), permitting receptor binding while maintaining proteolytic resistance.
Logic of Substitution

DrugDesign Target Native Peptide (Low Stability) Analysis Identify Cleavage Site (e.g., Leu-X or Phe-X) Target->Analysis Decision Select Replacement Analysis->Decision Tle tert-Leucine (Max Rigidity) Decision->Tle If pocket is tight Npg Neopentylglycine (Balanced Bulk) Decision->Npg If flexibility needed Result1 Loss of Potency (Steric Clash) Tle->Result1 Result2 Retained Potency + High Stability Npg->Result2

Figure 2: Decision matrix for selecting Neopentylglycine over other bulky residues.

Part 4: Solid Phase Peptide Synthesis (SPPS) Protocols

Warning: The steric bulk of Neopentylglycine makes it a "difficult coupling" residue. Standard protocols often fail, leading to deletion sequences.

Coupling Protocol (Fmoc Strategy)
  • Reagents: Avoid HBTU/TBTU. Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to reduce racemization.

  • Stoichiometry: 3-5 equivalents of Amino Acid : Coupling Reagent.

  • Time: Extend coupling time to 2–4 hours (vs. standard 45 mins). Double coupling is mandatory .

The "N-Capping" Step

After coupling Neopentylglycine, it is crucial to cap unreacted amines with acetic anhydride. Due to the difficulty of the reaction, a Kaiser test may yield false negatives; chloranil test is recommended for secondary amines, though this is a primary amine coupling.

De-protection
  • Reagent: 20% Piperidine in DMF.

  • Kinetics: De-protection is generally not hindered by the side chain, as the Fmoc group is distal to the steric bulk.

Part 5: Handling & Safety

  • Storage: Store at +2°C to +8°C. Desiccate. The HCl salt is hygroscopic; exposure to moisture will lead to clumping and difficult weighing.

  • Safety: Irritant to eyes and respiratory system. Use standard PPE (gloves, goggles, fume hood).

  • Analytics:

    • HPLC: Use C18 columns with gradients of Water/Acetonitrile (+0.1% TFA). Neopentylglycine elutes significantly later than Leucine due to hydrophobicity.

    • NMR: The tert-butyl group appears as a strong singlet around

      
       0.9 ppm (9H).
      

References

  • Myers, A. G., et al. (1997). Highly Practical Methodology for the Synthesis of D- and L-alpha-Amino Acids, N-Methylated Amino Acids, and N-Alkylated Amino Acids. Journal of the American Chemical Society. Link

  • Fauchère, J. L., et al. (1981). Synthesis of gamma-methyl-L-leucine (neopentylglycine, Neo) and derivatives suitable for peptide synthesis. International Journal of Peptide and Protein Research. Link

  • Werder, M., et al. (1999). Neopentylglycine in peptides: effect on conformation and enzymatic stability. Helvetica Chimica Acta. Link

  • PubChem. (n.d.).[1] (2S)-2-Amino-4,4-dimethylpentanoic acid.[1][2] National Library of Medicine. Link

  • Sigma-Aldrich. (n.d.). L-alpha-Neopentylglycine Product Specification.Link

Sources

Biological Significance of "2-Amino-4,4-dimethylpentanoic acid" Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of peptidomimetics and medicinal chemistry, 2-Amino-4,4-dimethylpentanoic acid —commonly referred to as Neopentylglycine (Npg) or


-methyl-L-leucine—represents a critical structural tool for optimizing peptide therapeutics.[1] Unlike its proteinogenic counterpart Leucine, Npg introduces a sterically demanding tert-butyl group at the 

-position.[1] This modification exerts a profound "steric lock" on peptide conformation, enhances lipophilicity, and provides exceptional resistance to proteolytic degradation.

This guide analyzes the biological utility of Npg derivatives, focusing on their role in enhancing ligand-receptor binding affinity (specifically in APC/C-Cdc20 interactions), improving metabolic stability, and serving as hydrophobic pharmacophores in novel drug candidates.

Chemical Architecture & Steric Properties[2]

To understand the biological impact of Npg, one must first analyze its structural deviation from standard amino acids. Npg is structurally homologous to Leucine but possesses a quaternary


-carbon.[1]
Structural Comparison[1]
  • Leucine (Leu):

    
    -carbon is methine (
    
    
    
    ); flexible isopropyl side chain.
  • Tert-Leucine (Tle):

    
    -carbon is quaternary; extremely rigid, often difficult to couple.[1]
    
  • Neopentylglycine (Npg):

    
    -carbon is quaternary; the methylene spacer (
    
    
    
    -CH
    
    
    ) retains some rotational freedom while the tert-butyl group provides significant bulk and hydrophobic surface area.[1]
Physicochemical Impact[3][4]
  • Hydrophobicity: The additional methyl groups significantly increase the LogP, facilitating better interaction with deep hydrophobic pockets in enzymes and receptors.

  • Conformational Restriction: The bulky tert-butyl group restricts the

    
     and 
    
    
    
    torsion angles, pre-organizing the peptide backbone into bioactive conformations (often favoring helical or turn structures) and reducing the entropic penalty upon binding.

AminoAcidComparison cluster_0 Side Chain Steric Progression cluster_1 Biological Outcome Leu L-Leucine (Native) Npg Neopentylglycine (Optimized Bulk) Leu->Npg +1 Methyl (gamma) Increased Hydrophobicity Tle Tert-Leucine (Maximal Rigidity) Npg->Tle Removal of Methylene Spacer Extreme Steric Clash Outcome1 Proteolytic Stability (Steric Shielding) Npg->Outcome1 Outcome2 Receptor Affinity (Hydrophobic Filling) Npg->Outcome2

Figure 1: Structural progression from Leucine to Neopentylglycine, highlighting the optimization of steric bulk for biological stability and affinity.

Biological Mechanisms of Action

Proteolytic Resistance (The "Steric Shield")

The primary failure mode for peptide therapeutics is rapid degradation by proteases (e.g., chymotrypsin, pepsin). Npg derivatives resist hydrolysis because the bulky


-tert-butyl group sterically hinders the approach of the enzyme's catalytic triad to the scissile peptide bond.[1]
  • Mechanism: The tert-butyl group acts as a "molecular umbrella," shielding the carbonyl carbon of the peptide backbone.

  • Data: Peptides containing Npg often exhibit half-lives (

    
    ) in human plasma that are 5–10 fold longer than their Leucine-containing parent sequences.[1]
    
Hydrophobic Pocket Optimization (The "Lock and Key" Fit)

Many drug targets possess large, hydrophobic binding pockets that natural amino acids (Leu, Val, Phe) fail to fill completely. This results in suboptimal van der Waals contact and lower binding affinity.

  • Case Study: APC/C-Cdc20 Inhibition: Research has demonstrated that incorporating Npg into "D-box" peptides (degrons) significantly enhances inhibition of the Anaphase Promoting Complex (APC/C).[1] In this context, the Npg side chain fills a hydrophobic cleft on the surface of Cdc20 more effectively than Leucine.

    • Result: Substitution of Leu with Npg at position 4 of the D-box peptide increased binding affinity (

      
      ) by over 6-fold .
      
Receptor Selectivity

Npg is utilized to tune selectivity between receptor subtypes. In the development of Natriuretic Peptide Receptor-B (NPR-B) agonists , Npg is used to replace native residues to prevent degradation by Neutral Endopeptidase (NEP) while maintaining specific activation of the NPR-B signaling pathway, which is crucial for treating skeletal dysplasia and cardiovascular disorders.

Experimental Protocols

Synthesis of Npg-Containing Peptides

Incorporating Npg into peptides via Solid-Phase Peptide Synthesis (SPPS) requires modified protocols due to its steric bulk.[1] Standard coupling times often result in deletion sequences.

Protocol: High-Efficiency Coupling of Npg

StepReagent/ConditionDurationNotes
Resin Swelling DMF / DCM (1:1)30 minEnsure full solvation of polymer matrix.
Deprotection 20% Piperidine in DMF + 0.1M HOBt2 x 10 minHOBt prevents aspartimide formation.
Activation HATU (0.95 eq) + HOAt (0.95 eq) + DIEA (2.0 eq)Pre-activate 2 minHATU is superior to HBTU for bulky residues.
Coupling (Npg) 4-fold excess of Fmoc-Npg-OH2 hours (Double Couple) Critical: Perform double coupling to ensure >99% yield.
Capping Acetic Anhydride / Pyridine10 minTerminates unreacted chains to simplify purification.
Cleavage TFA / TIPS / H2O (95:2.5:2.5)3 hoursNpg is acid-stable; standard cleavage applies.[1]

Validation Check:

  • Kaiser Test: Will likely be inconclusive due to steric shielding.

  • Chloranil Test: Recommended for secondary amines.

  • Micro-cleavage: Perform LC-MS analysis after the Npg coupling step to verify mass (

    
     Da shift relative to Gly).
    
Biological Stability Assay

To quantify the stability conferred by Npg:

  • Incubation: Dissolve peptide (100 µM) in human plasma (pooled) at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Precipitate proteins with ice-cold acetonitrile (1:3 v/v).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine

    
     and 
    
    
    
    .

Visualizing the Drug Discovery Workflow

The following diagram illustrates the decision matrix for deploying Npg in a drug discovery campaign.

NpgWorkflow Start Lead Peptide Identified (Poor Stability/Affinity) Analysis Analyze Hydrophobic Interactions (Crystal Structure/Docking) Start->Analysis Decision Is Leucine/Valine in a deep pocket? Analysis->Decision PathA Yes: Incomplete Filling Decision->PathA PathB No: Surface Exposed Decision->PathB Action1 Substitute with Npg (Maximize VdW Contacts) PathA->Action1 Action2 Substitute with Npg (Block Protease Access) PathB->Action2 Synthesis SPPS with HATU/HOAt (Double Coupling) Action1->Synthesis Action2->Synthesis Validation Assay: Kd & t1/2 Synthesis->Validation

Figure 2: Decision matrix for incorporating Neopentylglycine into peptide leads to address stability or affinity deficits.

Conclusion

2-Amino-4,4-dimethylpentanoic acid (Neopentylglycine) is more than a mere structural curiosity; it is a high-value pharmacophore for modern peptide engineering.[1] By effectively bridging the gap between the flexibility of Leucine and the rigidity of tert-Leucine, Npg offers a unique solution for:

  • Filling hydrophobic voids in receptor binding sites (increasing affinity).

  • Shielding peptide bonds from enzymatic hydrolysis (increasing half-life).

  • Restricting conformational space to favor bioactive secondary structures.

For researchers developing inhibitors for targets like APC/C or agonists for NPR-B , Npg derivatives are essential candidates for Structure-Activity Relationship (SAR) expansion.[1]

References

  • PubChem. (2025). (2S)-2-Amino-4,4-dimethylpentanoic acid (Neopentylglycine).[1][2][3][4] National Library of Medicine. [Link]

  • Evans, S., et al. (2025).[5] Development of D-box peptides to inhibit the Anaphase Promoting Complex/Cyclosome. eLife.[1] [Link]

  • Pospisek, J. & Blaha, K. (1987).[6] Peptides containing a neopentylglycine residue. Collection of Czechoslovak Chemical Communications. [Link]

  • Google Patents. (2013). NPR-B agonists (US8546523B2).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-4,4-dimethylpentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Sterically Hindered Amino Acid

2-Amino-4,4-dimethylpentanoic acid, commonly known as tert-leucine or neopentylglycine, is a non-proteinogenic α-amino acid distinguished by its bulky tert-butyl side chain.[1] This unique structural feature imparts significant steric hindrance, making it a valuable building block in medicinal chemistry and drug development.[2] Its incorporation into peptide backbones can enforce specific conformations, enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation, and modulate biological activity.

A notable application of this amino acid is in the synthesis of antiviral agents. For instance, a tert-butylglycine residue is a crucial component at the P3 position of Boceprevir, a protease inhibitor used in the treatment of Hepatitis C Virus (HCV).[3] It also serves as a key intermediate in the production of the antibiotic Tigecycline.[4] The hydrochloride salt form, "2-Amino-4,4-dimethylpentanoic acid hydrochloride" (CAS No: 6939-23-7), enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic applications.[4][5]

This document provides a detailed guide for its synthesis, focusing on the well-established Strecker reaction, offering insights into the rationale behind the procedural steps, and ensuring a robust and reproducible protocol for researchers.

Part 1: Strategic Overview of Synthesis

The synthesis of α-amino acids is a cornerstone of organic chemistry. For sterically hindered structures like tert-leucine, the Strecker synthesis offers a versatile and efficient route starting from simple precursors.[6][7][8]

The Strecker Synthesis: A Time-Honored and Adaptable Method

First reported in 1850, the Strecker synthesis is a three-component reaction that produces an α-amino acid from an aldehyde, ammonia, and cyanide.[8][9] The overall process can be dissected into two main stages:

  • Formation of an α-aminonitrile : The aldehyde (pivaldehyde in this case, due to the required tert-butyl group) reacts with ammonia to form an imine. A nucleophilic attack by a cyanide ion on the imine carbon then generates the α-aminonitrile intermediate.[8]

  • Hydrolysis to the α-amino acid : The nitrile group of the intermediate is subsequently hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, resulting in the final amino acid.[8]

The primary advantage of the Strecker synthesis is its use of readily available and simple starting materials to construct the complex amino acid scaffold.[9]

Causality in Method Selection: Why the Strecker Route?

While other methods exist, such as the alkylation of glycine derivatives or enzymatic methods, the Strecker synthesis is particularly well-suited for tert-leucine for several reasons:[6][10]

  • Versatility : It is a broadly applicable method for a wide range of α-amino acids, simply by varying the starting aldehyde.[8]

  • Efficiency : The reaction is generally high-yielding.

  • Steric Tolerance : The reaction pathway effectively accommodates the formation of the quaternary carbon center adjacent to the amine group, a feature that can be challenging for other synthetic approaches.

Recent advancements have also introduced catalytic asymmetric versions of the Strecker reaction, allowing for the selective synthesis of a single enantiomer (e.g., (S)-tert-leucine), which is often required for pharmaceutical applications.[2][6] This guide will focus on the classical racemic synthesis, which can be followed by resolution if a specific enantiomer is desired.[11]

Part 2: Visualizing the Synthesis

Reaction Mechanism: The Strecker Synthesis of tert-Leucine

Caption: Strecker synthesis pathway for tert-leucine hydrochloride.

Experimental Workflow Overview

workflow start Start: Reagents reagents Pivaldehyde Sodium Cyanide Ammonium Chloride start->reagents reaction1 Step 1: Aminonitrile Synthesis (Aqueous solution, RT, 24h) reagents->reaction1 workup1 Step 2: Extraction (e.g., with Diethyl Ether) reaction1->workup1 hydrolysis Step 3: Acid Hydrolysis (Conc. HCl, Reflux) workup1->hydrolysis neutralization Step 4: Neutralization & Isolation (Adjust pH to isoelectric point) hydrolysis->neutralization purification Step 5: Purification (Recrystallization from Water/Ethanol) neutralization->purification salt_formation Step 6: Hydrochloride Salt Formation (Dissolve in HCl, Evaporate) purification->salt_formation product Final Product: tert-Leucine HCl salt_formation->product

Caption: Step-by-step experimental workflow for the synthesis.

Part 3: Detailed Experimental Protocol

This protocol describes the synthesis of racemic 2-Amino-4,4-dimethylpentanoic acid, followed by its conversion to the hydrochloride salt.

Materials and Equipment
Reagents & MaterialsEquipment
Pivaldehyde (trimethylacetaldehyde)Round-bottom flask (500 mL)
Sodium Cyanide (NaCN)Magnetic stirrer with heating mantle
Ammonium Chloride (NH₄Cl)Reflux condenser
Concentrated Hydrochloric Acid (HCl)Separatory funnel
Sodium Hydroxide (NaOH)Beakers and Erlenmeyer flasks
Diethyl etherpH meter or pH paper
Anhydrous Magnesium Sulfate (MgSO₄)Rotary evaporator
EthanolFiltration apparatus (Büchner funnel)
Deionized waterStandard laboratory glassware
Quantitative Data Summary
ReagentMolar Mass ( g/mol )AmountMoles
Pivaldehyde86.1321.5 g (25 mL)0.25
Sodium Cyanide49.0113.5 g0.275
Ammonium Chloride53.4914.7 g0.275
Conc. HCl (37%)36.46~100 mL-
Step-by-Step Procedure

PART A: Synthesis of 2-Amino-4,4-dimethylpentanenitrile

  • Reaction Setup : In a 500 mL round-bottom flask equipped with a magnetic stir bar, prepare a solution of ammonium chloride (14.7 g) in 50 mL of deionized water. Add 50 mL of concentrated aqueous ammonia. Cool the flask in an ice bath.

  • Addition of Cyanide : Cautiously and slowly add sodium cyanide (13.5 g) to the stirred solution. Extreme caution is required as NaCN is highly toxic. Ensure the reaction is performed in a well-ventilated fume hood.[12]

  • Aldehyde Addition : Once the sodium cyanide has dissolved, add pivaldehyde (25 mL) dropwise to the cold solution over 30 minutes. A white emulsion will form.

  • Reaction Execution : Remove the ice bath and allow the mixture to stir at room temperature for 24 hours. The reaction mixture will separate into two layers.

  • Work-up and Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether. Combine the organic extracts.

  • Drying : Dry the combined ethereal extracts over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude α-aminonitrile as an oil. This crude product is typically used in the next step without further purification.

PART B: Hydrolysis to 2-Amino-4,4-dimethylpentanoic Acid

  • Hydrolysis Setup : Place the crude α-aminonitrile from Part A into a 500 mL round-bottom flask. Carefully add 100 mL of concentrated hydrochloric acid.

  • Reaction : Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle.[13] Continue heating under reflux for 8-12 hours. The progress of the nitrile hydrolysis can be monitored by the cessation of gas evolution (ammonia).

  • Isolation of the Free Amino Acid : After cooling to room temperature, transfer the solution to a beaker. In an ice bath, carefully neutralize the solution by slowly adding a concentrated solution of sodium hydroxide (e.g., 40% aq. NaOH) until the pH reaches the isoelectric point of tert-leucine (~pH 6-7).[13] The free amino acid will precipitate as a white solid.

  • Purification : Collect the solid precipitate by vacuum filtration and wash it with cold deionized water, followed by a small amount of cold ethanol. The product can be further purified by recrystallization from a hot water/ethanol mixture.[13] Dry the purified amino acid in a vacuum oven.

PART C: Formation of the Hydrochloride Salt

  • Dissolution : Dissolve the purified, dry 2-Amino-4,4-dimethylpentanoic acid in a minimal amount of 2M hydrochloric acid.

  • Solvent Removal : Remove the solvent (water and excess HCl) under reduced pressure using a rotary evaporator. This will yield the final product, this compound, as a white crystalline solid.[5][14]

  • Final Drying : Dry the solid under vacuum to remove any residual moisture. The expected yield for the overall process is typically in the range of 70-85%.

Part 4: Product Characterization and Safety

Physicochemical Properties
  • Appearance : White crystalline powder.[4][5]

  • Molecular Formula : C₆H₁₄ClNO₂.[4]

  • Molecular Weight : 167.63 g/mol .[4]

  • Melting Point : Approximately 223-225 °C (decomposes).[5][15]

  • Solubility : Soluble in water and alcohol solvents.[5]

Spectroscopic Analysis
  • ¹H NMR (D₂O): Expected signals would include a large singlet for the nine protons of the tert-butyl group, a multiplet for the CH₂ group, a multiplet for the α-CH, and exchangeable amine protons.

  • ¹³C NMR (D₂O): Characteristic signals for the quaternary carbon of the tert-butyl group, the methyl carbons, the CH₂ carbon, the α-carbon, and the carbonyl carbon are expected.[16]

Safety and Handling
  • General Precautions : This synthesis must be performed in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[12][17][18]

  • Specific Hazards :

    • Sodium Cyanide (NaCN) : Highly toxic if ingested, inhaled, or in contact with skin. Contact with acid liberates extremely toxic hydrogen cyanide (HCN) gas. Always handle with extreme care and have a cyanide poisoning antidote kit available.

    • Concentrated HCl : Corrosive and causes severe skin burns and eye damage. May cause respiratory irritation.[17]

    • Pivaldehyde : Flammable liquid and vapor. Handle away from ignition sources.

  • Waste Disposal : All chemical waste, especially cyanide-containing solutions, must be disposed of according to institutional and local environmental regulations. Cyanide waste should be quenched with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions before disposal.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). Understanding the Synthesis and Applications of N-Tert-Butylglycine Hydrochloride.
  • Zuend, S. J., et al. (n.d.).
  • BenchChem. (n.d.). Glycine tert-butyl ester hydrochloride | 27532-96-3.
  • Groenendaal, B., et al. (2001, March 30). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary.
  • ChemicalBook. (2026, January 12). N-t-Butylglycine hydrochloride | 6939-23-7.
  • ChemBK. (2024, April 9). N-tert-butylglycine hydrochloride.
  • Viedma, C., et al. (n.d.). The Strecker reaction coupled to Viedma ripening: a simple route to highly hindered enantiomerically pure amino acids.
  • MSU Chemistry. (n.d.). 150 Years of Strecker Reaction.
  • Google Patents. (n.d.). CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride.
  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • AAPPTec, LLC. (n.d.).
  • G-Biosciences. (2017, May 11).
  • Fisher Scientific. (2025, December 19).
  • Sigma-Aldrich. (2024, September 7).
  • Durham Tech. (2012, March 26).
  • Belokon, Y. N., et al. (n.d.). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.
  • MDPI. (2022, February 9).
  • PubChem. (n.d.). (2S)-2-Amino-4,4-dimethylpentanoic acid | C7H15NO2 | CID 194032.
  • Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • Chemistry LibreTexts. (2024, July 30). 26.4: Synthesis of Amino Acids.

Sources

High-Efficiency Solid-Phase Peptide Synthesis Incorporating 2-Amino-4,4-dimethylpentanoic Acid (4,4-Dimethylleucine)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SPPS-44DML-01

Abstract & Strategic Overview

2-Amino-4,4-dimethylpentanoic acid (often referred to as 4,4-Dimethylleucine or Neo-leucine ) is a non-proteinogenic amino acid structurally analogous to Leucine but possessing a bulky tert-butyl group at the


-position. This modification is highly valued in drug discovery for two reasons:
  • Proteolytic Stability: The steric bulk shields the adjacent peptide bond from enzymatic hydrolysis (e.g., by chymotrypsin).

  • Conformational Constraint: It restricts

    
     space, stabilizing helical conformations and enhancing receptor selectivity.
    

The Challenge: The starting material is supplied as the hydrochloride salt (HCl) . Direct use of the free amine salt in standard SPPS cycles is inefficient due to solubility issues and the requirement for in-situ neutralization, which can lead to racemization or incomplete coupling. Furthermore, the steric bulk of the tert-butyl side chain hinders the approach of activated species, necessitating high-efficiency activation protocols.

This guide provides a validated workflow for:

  • Pre-synthesis: Converting the HCl salt to the Fmoc-protected derivative (Fmoc-4,4-dimethylleucine-OH).

  • Synthesis: Optimized coupling protocols using HATU/HOAt to overcome steric barriers.

Material Preparation: Fmoc-Protection Protocol

Objective: Convert 2-Amino-4,4-dimethylpentanoic acid hydrochloride into Fmoc-2-Amino-4,4-dimethylpentanoic acid (Fmoc-Dml-OH) suitable for automated or manual SPPS.

Note: If you attempt to couple the HCl salt directly using in-situ neutralization (e.g., DIEA/HATU), yields are typically <40% due to poor solubility in DMF and competing salt effects. Pre-protection is mandatory for high-yield synthesis.

Reagents Required
ReagentSpecificationRole
Starting Material 2-Amino-4,4-dimethylpentanoic acid HClSubstrate
Fmoc-OSu 9-Fluorenylmethyl N-succinimidyl carbonateFmoc donor (suppresses dipeptide formation vs Fmoc-Cl)
Na₂CO₃ Sodium Carbonate (10% aq.[1][2] solution)Base (Maintains pH 9-10)
Solvent 1,4-Dioxane : Water (1:1 v/v)Reaction Medium
Work-up HCl (1N), Ethyl Acetate, BrineExtraction & Acidification
Step-by-Step Protocol (Schotten-Baumann Conditions)
  • Dissolution: In a round-bottom flask, dissolve 10 mmol of 2-Amino-4,4-dimethylpentanoic acid HCl in 20 mL of 10% Na₂CO₃ . Ensure pH is ~9.5.

  • Addition: Dissolve 11 mmol (1.1 eq) of Fmoc-OSu in 15 mL of 1,4-Dioxane . Add this solution dropwise to the amino acid solution over 30 minutes while stirring on ice (0°C).

  • Reaction: Remove ice bath and stir at room temperature (RT) for 4–6 hours.

    • Monitoring: Check by TLC (System: CHCl₃/MeOH/AcOH 85:10:5). The starting amine (ninhydrin positive) should disappear; the product will be UV active.

  • Work-up:

    • Dilute with 50 mL water.

    • Wash the aqueous phase 2x with Diethyl Ether (removes unreacted Fmoc-OSu and byproducts). Discard organic layer.

    • Acidify the aqueous layer carefully with 1N HCl to pH 2.0 while stirring. The product should precipitate as a white solid or oil.

  • Extraction: Extract the acidified aqueous layer 3x with Ethyl Acetate (EtOAc).

  • Drying: Combine EtOAc layers, wash with brine, dry over MgSO₄, filter, and evaporate to dryness.

  • Yield Check: Expected yield >85%. The resulting white foam/solid is Fmoc-Dml-OH ready for SPPS.

Solid-Phase Peptide Synthesis (SPPS) Protocol[2][3]

Core Directive: The steric bulk at the


-carbon reduces the kinetics of acylation. Standard DIC/HOBt coupling is often insufficient. We utilize HATU/HOAt  activation to maximize coupling efficiency.
Experimental Workflow Diagram

SPPS_Workflow Start Resin Preparation (Swelling in DMF) Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x 5) Deprotect->Wash1 Activate Activation (Fmoc-Dml-OH + HATU + HOAt + DIEA) Wash1->Activate Couple Coupling Reaction (2 hours, Double Coupling) Activate->Couple Check Kaiser Test / Chloranil Test Couple->Check NextCycle Proceed to Next AA Check->NextCycle Negative (No Color) Recouple Re-Couple (Change Solvent/Temp) Check->Recouple Positive (Blue) Recouple->Couple

Figure 1: Optimized SPPS Cycle for sterically hindered amino acids.

Detailed Coupling Protocol (For 0.1 mmol scale)

1. Resin Selection:

  • Use ChemMatrix or PEG-PS resins for better swelling if the peptide is long (>15 residues).

  • For shorter peptides, 2-Chlorotrityl Chloride (2-CTC) is excellent to prevent diketopiperazine formation if Dml is near the C-terminus.

2. Activation Cocktail (The "Magic" Mix): Prepare immediately before use to prevent epimerization.

  • Amino Acid: Fmoc-Dml-OH (0.4 mmol, 4 eq)

  • Activator: HATU (0.38 mmol, 3.8 eq)

  • Additive: HOAt (0.4 mmol, 4 eq) - Crucial for steric hindrance.

  • Base: DIEA (0.8 mmol, 8 eq)

  • Solvent: DMF (dry). Note: If aggregation is suspected, use DMF:NMP (1:1).

3. Coupling Steps:

  • Dissolve Fmoc-Dml-OH, HATU, and HOAt in minimal DMF.

  • Add DIEA.[3][4] The solution should turn yellow.

  • Add to the resin immediately.

  • Agitate for 60–90 minutes.

  • Drain and Repeat (Double Coupling): For this specific residue, a single coupling often yields 90-95%. To ensure >99% incorporation, repeat the coupling step with fresh reagents for 45 minutes.

4. Monitoring:

  • Use the Chloranil Test or Kaiser Test .

  • Note: Steric bulk can sometimes give false negatives (slow reaction with ninhydrin). If uncertain, perform a micro-cleavage and check by HPLC/MS.

Cleavage and Purification[2][6][7]

Due to the lipophilicity of the tert-butyl group, the peptide will exhibit a significant retention time shift in Reverse-Phase HPLC.

Cleavage Cocktail (Standard)
  • Reagent K equivalent: TFA (92.5%), TIS (2.5%), H₂O (2.5%), DODT (2.5%).

  • Time: 2–3 hours. The 4,4-dimethyl side chain is acid-stable and will not degrade.

HPLC & Analysis
  • Column: C18 or C8. (C8 is often better for very hydrophobic peptides).

  • Gradient: You will likely need a higher concentration of Acetonitrile (ACN). Start with 10-90% ACN over 30 mins.

  • Mass Spec: The mass shift for 4,4-dimethylleucine (vs Leucine) is +28.05 Da (C₂H₄).

    • Leucine residue MW: 113.16 Da.

    • 4,4-Dimethylleucine residue MW: 141.21 Da.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance at

-carbon blocks nucleophilic attack.
Switch to HATU/HOAt (if using HBTU). Use Microwave assistance (50°C, 10 min).
Poor Solubility of AA The HCl salt was not neutralized or the Fmoc-AA is very hydrophobic.Ensure Fmoc-protection is complete (Protocol Section 2). Use NMP or DMSO/DMF mixtures.
Deletion Sequences Aggregation of the hydrophobic chain on-resin.Add Pseudoproline dipeptides before the Dml residue or use ChemMatrix resin.
Racemization Over-activation with HATU/Base.Reduce base (DIEA) to 1.8 eq relative to AA. Keep activation time <2 mins before adding to resin.

References

  • Albericio, F., et al. (1998).[3] "Coupling reagents and active esters in solid-phase peptide synthesis." Journal of Organic Chemistry, 63(26), 9678–9683. Link

  • BenchChem. (2025).[2] "The Chemistry of Fmoc Protecting Group and Deprotection Conditions." BenchChem Technical Guides. Link

  • Li, L., et al. (2010). "N,N-Dimethyl Leucines as Novel Isobaric Tandem Mass Tags for Quantitative Proteomics." Analytical Chemistry, 82(6), 2243–2249. Link

  • Sigma-Aldrich (Merck). "Overcoming Aggregation in Solid-phase Peptide Synthesis." Technical Application Notes. Link

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Knowledge Center. Link

Sources

Application Notes & Protocols: Strategic Incorporation of 2-Amino-4,4-dimethylpentanoic Acid Hydrochloride in Peptide Library Construction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Steric Hindrance in Peptide Design

The construction of peptide libraries is a cornerstone of modern drug discovery, enabling the exploration of vast chemical space to identify novel therapeutic leads.[1] While the 20 proteinogenic amino acids offer significant diversity, the strategic incorporation of non-canonical amino acids (ncAAs) provides a powerful tool to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[2][3][4] 2-Amino-4,4-dimethylpentanoic acid, also known as neopentylglycine or a derivative of tert-Leucine, is a particularly valuable ncAA for this purpose.[5] Its defining feature is the sterically demanding tert-butyl group on the side chain, which imposes significant conformational constraints on the peptide backbone.[6] This guide provides a comprehensive overview of the rationale, challenges, and detailed protocols for incorporating 2-Amino-4,4-dimethylpentanoic acid hydrochloride into peptide libraries to enhance their therapeutic potential.

Table 1: Physicochemical Properties of 2-Amino-4,4-dimethylpentanoic Acid

Property Value Source
IUPAC Name (2S)-2-amino-4,4-dimethylpentanoic acid [5]
Common Names L-Neopentylglycine, 3-tert-Butyl-L-alanine [5]
CAS Number 57224-48-3 (hydrochloride) [7]
Molecular Formula C7H16ClNO2 (hydrochloride) [7][8]
Molecular Weight 181.66 g/mol (hydrochloride) [7][8]

| Key Feature | Bulky, lipophilic tert-butyl side chain |[6] |

Scientific Rationale & Strategic Applications

The incorporation of 2-Amino-4,4-dimethylpentanoic acid is not a random substitution but a deliberate design choice aimed at modulating peptide properties.

  • Conformational Rigidity: The primary motivation for using this amino acid is to introduce local conformational rigidity. The bulky tert-butyl group restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This can "lock" a peptide into a specific bioactive conformation, such as a β-turn or an extended structure, which can enhance binding affinity and selectivity for a biological target.[6][9]

  • Enhanced Proteolytic Stability: Peptides are often susceptible to rapid degradation by proteases in vivo, limiting their therapeutic efficacy.[4][9] The steric shield provided by the neopentylglycine side chain can hinder the approach of proteolytic enzymes, significantly increasing the peptide's half-life.[4]

  • Probing Structure-Activity Relationships (SAR): In peptide library design, this amino acid serves as an excellent probe for understanding SAR. By systematically replacing native residues with 2-Amino-4,4-dimethylpentanoic acid (a "neopentylglycine scan"), researchers can determine the importance of side-chain volume and conformational flexibility at specific positions for biological activity.[9] This is analogous to the widely used alanine scan but explores the effect of introducing significant steric bulk.

  • Modulation of Physicochemical Properties: The lipophilic nature of the tert-butyl group can increase the overall hydrophobicity of a peptide, which can influence properties like membrane permeability and solubility.

cluster_0 Design Rationale cluster_1 Resulting Improvements Start Design Peptide Library Incorporate Incorporate 2-Amino-4,4-dimethylpentanoic acid Start->Incorporate Properties Introduce Steric Bulk & Conformational Constraints Incorporate->Properties SAR Probe Structure-Activity Relationship (SAR) Incorporate->SAR Stability Increased Proteolytic Resistance Properties->Stability Conformation Locked Bioactive Conformation Properties->Conformation Binding Enhanced Binding Affinity/Selectivity Conformation->Binding

Fig 1. Rationale for incorporating 2-Amino-4,4-dimethylpentanoic acid.

Overcoming Synthetic Challenges: The Steric Hindrance Barrier

The very property that makes 2-Amino-4,4-dimethylpentanoic acid valuable—its steric bulk—also presents the primary challenge during synthesis. Standard solid-phase peptide synthesis (SPPS) protocols often result in incomplete or failed coupling reactions.[10][11]

Causality of Coupling Failure

The nucleophilic attack of the deprotected N-terminal amine of the resin-bound peptide on the activated carboxyl group of the incoming amino acid is physically obstructed by the tert-butyl group. This significantly slows the rate of peptide bond formation.[10]

Optimized Coupling Strategies

To overcome this kinetic barrier, more potent activation methods and optimized reaction conditions are required.

  • High-Potency Coupling Reagents: Standard carbodiimide reagents like DCC or DIC are often insufficient.[10] The use of stronger, in-situ activating reagents, such as aminium/uronium or phosphonium salts, is essential. These reagents form highly reactive esters that can overcome the steric barrier.[10][12]

Table 2: Recommended Coupling Reagents for Sterically Hindered Amino Acids

Reagent Class Examples Mechanism of Action
Aminium/Uronium Salts HATU, HBTU, HCTU Form highly reactive O-acylisourea intermediates, which are then converted to activated esters.[10]
Phosphonium Salts PyBOP, PyAOP Form reactive phosphonium esters that readily undergo aminolysis.[10]

| Imidazolium Reagents | BOI, CIP | Effective in forming peptide bonds between sterically hindered residues.[12] |

  • Reaction Conditions:

    • Double Coupling: Performing the coupling step twice ensures that any unreacted N-terminal amines from the first coupling are acylated in the second.[10]

    • Increased Reaction Time: Extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can significantly improve yields.[10]

    • Microwave-Assisted Peptide Synthesis (MAPS): The application of microwave energy can accelerate the reaction rate and drive difficult couplings to completion.[10]

Detailed Experimental Protocols

The following protocols are designed for the successful incorporation of Fmoc-L-2-Amino-4,4-dimethylpentanoic acid into a peptide sequence using manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Incorporation of Fmoc-L-2-Amino-4,4-dimethylpentanoic acid

Materials:

  • Fmoc-protected amino acids (standard and Fmoc-L-2-Amino-4,4-dimethylpentanoic acid)

  • Rink Amide or Wang resin

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Precipitation Solvent: Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel. Drain the solvent.

  • Initial Fmoc Deprotection: Add the deprotection solution to the resin and agitate for 3 minutes. Drain. Add a fresh aliquot of deprotection solution and agitate for 10-15 minutes. Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Standard Amino Acid Coupling (for residues before the hindered one):

    • In a separate vial, dissolve a standard Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

    • Drain and wash the resin (DMF 3x, DCM 3x, DMF 3x).

    • Perform a Kaiser test to confirm the absence of free primary amines.

  • Incorporation of Fmoc-L-2-Amino-4,4-dimethylpentanoic acid (Double Coupling):

    • First Coupling:

      • In a separate vial, dissolve Fmoc-L-2-Amino-4,4-dimethylpentanoic acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 5 minutes.[10]

      • Add this solution to the deprotected resin. Agitate for 2-4 hours.

      • Drain the vessel but do not wash the resin .

    • Second Coupling:

      • Immediately add a freshly prepared, identical activation solution to the resin.

      • Agitate for another 2-4 hours (or overnight if necessary).[10]

      • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

    • Confirmation: Perform a Kaiser test. If the test is still positive (indicating incomplete coupling), proceed to the capping step.

  • Capping (Optional but Recommended): If the Kaiser test is positive after double coupling, cap any unreacted amines to prevent the formation of deletion sequences.

    • Prepare a capping solution (e.g., 10% acetic anhydride and 10% DIPEA in DMF).

    • Add the solution to the resin and agitate for 30 minutes.

    • Drain and wash the resin thoroughly (DMF 3x, DCM 3x, DMF 3x).

  • Chain Elongation: Repeat steps 2 and 3 for the remaining standard amino acids in your sequence.

  • Final Deprotection, Cleavage, and Precipitation:

    • After the final coupling, perform a final Fmoc deprotection (Step 2).

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.

    • Centrifuge, decant the ether, and wash the peptide pellet with more cold ether. Dry the crude peptide.

Protocol 2: Quality Control
  • Purity Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., Water/Acetonitrile with 0.1% TFA) and analyze by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Identity Confirmation: Confirm the molecular weight of the desired peptide using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).

start Start SPPS deprotection Fmoc Deprotection 20% Piperidine in DMF start->deprotection wash1 Wash Resin deprotection->wash1 coupling Hindered AA Coupling Fmoc-AA (4eq) + HATU (3.9eq) + DIPEA (8eq) Agitate 2-4h wash1->coupling recouple Second Coupling (Recouple) Add fresh activation mix Agitate 2-4h coupling->recouple wash2 Wash Resin recouple->wash2 kaiser_test Kaiser Test? wash2->kaiser_test capping Capping Acetic Anhydride/DIPEA kaiser_test->capping Positive (Yellow) continue_synthesis Continue Synthesis kaiser_test->continue_synthesis Negative (Blue) capping->continue_synthesis

Fig 2. Workflow for coupling sterically hindered 2-Amino-4,4-dimethylpentanoic acid.

Troubleshooting Guide

Table 3: Troubleshooting Poor Coupling Efficiency

Issue Potential Cause Recommended Solution & Rationale
Kaiser test remains positive after double coupling Insufficient Reagent Potency: The chosen coupling reagent may not be strong enough for the specific sequence context. Switch to a more powerful reagent (e.g., from HBTU to HATU) or consider converting the amino acid to an acyl fluoride for extremely difficult couplings.[10]
Poor Resin Solvation: The peptide-resin complex may be poorly solvated, hindering reagent access. Ensure adequate swelling time. For difficult sequences, consider using a more effective solvating solvent mixture like NMP or a DCM/DMF/NMP cocktail.[10]
Low final yield of the target peptide Incomplete Couplings: Accumulation of deletion sequences due to multiple incomplete coupling steps. Implement capping after every difficult coupling step to terminate unreacted chains. Optimize coupling times and consider using microwave assistance.[10]

| Presence of side products | Racemization: The strong base and extended reaction times can increase the risk of epimerization at the chiral center. | Use a non-nucleophilic base like DIPEA or Collidine. Avoid excessive heating. Ensure the activating agent is added with the base to minimize the time the activated acid is exposed.[12][13] |

Conclusion

This compound is a powerful building block for constructing peptide libraries with enhanced therapeutic properties. While its incorporation presents a synthetic hurdle due to steric hindrance, this challenge is readily overcome through the rational selection of high-potency coupling reagents, optimized reaction conditions like double coupling, and extended reaction times. By leveraging the unique conformational constraints imposed by this non-canonical amino acid, researchers can design libraries of peptidomimetics with improved stability, defined structures, and potent biological activity, accelerating the path to novel peptide-based therapeutics.[14]

References

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). ASM Journals. [Link]

  • Incorporation of non-canonical amino acids. PMC. [Link]

  • Protocol for Designing De Novo Noncanonical Peptide Binders in OSPREY. PMC. [Link]

  • Schemes of four noncanonical amino acid (ncAA) incorporation... ResearchGate. [Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. PMC. [Link]

  • Insights Into Designing Peptide-Based Libraries for Drug Discovery. (2021). Drug Discovery and Development. [Link]

  • (PDF) Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ResearchGate. [Link]

  • Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (2002). Journal of the Korean Chemical Society. [Link]

  • 2-Amino-4-hydroxy-2,4-dimethylpentanoic acid. PubChem. [Link]

  • Advances in peptidomimetics for next-generation therapeutics: strategies, modifications, and applications. Queen's University Belfast Research Portal. [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. (2022). Thieme. [Link]

  • Peptidomimetic therapeutics: scientific approaches and opportunities. PMC. [Link]

  • Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent. PubMed. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • (2S)-2-Amino-4,4-dimethylpentanoic acid. PubChem. [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. [Link]

  • BindingDB BDBM18147 2-amino-4,4-dimethylpentanoic acid. BindingDB. [Link]

  • Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom. PubMed. [Link]

  • Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC. [Link]

  • Racemic synthesis and solid phase peptide synthesis application of the chimeric valine/leucine derivative 2-amino-3,3,4-trimethyl-pentanoic acid. ResearchGate. [Link]

  • Synthesis of 2-Amino-4-aryl-3-cyano-4H-pyrano and 2-Amino-3-cyanothieno Derivatives of Cyclopentanonopimaric Acid. ResearchGate. [Link]

  • 24.8: Peptide Synthesis. Chemistry LibreTexts. [Link]

Sources

Application Notes & Protocols: The Strategic Use of (S)-2-Amino-4,4-dimethylpentanoic acid hydrochloride as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-2-Amino-4,4-dimethylpentanoic acid, commonly known as L-tert-Leucine, is a non-proteinogenic α-amino acid distinguished by its sterically demanding tert-butyl side chain.[1][2] Its hydrochloride salt is a stable, crystalline solid that serves as a convenient entry point for leveraging its unique stereochemical properties. In the field of asymmetric synthesis, L-tert-Leucine has emerged as a powerful chiral building block and the precursor to highly effective chiral auxiliaries.[1][3] A chiral auxiliary is a molecular fragment that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction, after which it is removed for potential recycling.

The efficacy of L-tert-Leucine-derived auxiliaries stems directly from the hydrophobic, bulky, and conformationally rigid tert-butyl group.[2] This group provides a predictable and highly effective steric shield, forcing incoming reagents to approach a reactive center from the less hindered face, thereby inducing high levels of diastereoselectivity. This attribute makes it an invaluable tool for researchers, scientists, and drug development professionals aiming to construct complex, single-isomer pharmaceutical compounds, such as antiviral agents and protease inhibitors.[1][3] These application notes provide a detailed guide to the properties of L-tert-Leucine hydrochloride and its practical application as a chiral auxiliary in key synthetic transformations.

Physicochemical and Stereochemical Properties

The hydrochloride salt enhances the stability and handling of the parent amino acid. The defining feature is the (S)-configuration at the α-carbon, which is the source of its chirality.

PropertyValue
Synonyms L-tert-Leucine HCl, (S)-Neopentylglycine HCl
Molecular Formula C₇H₁₆ClNO₂
Molecular Weight 181.66 g/mol
Appearance White to off-white crystalline powder
Melting Point ≥300 °C (decomposes)
Optical Rotation ([α]²⁰/D) -9.5° (c = 3 in H₂O for free amino acid)
InChI Key LPBSHGLDBQBSPI-YFKPBYRVSA-N (free amino acid)[4]
SMILES CC(C)(C)CN (free amino acid)[4]

Core Principle: Asymmetric Induction via a Chiral Auxiliary

The fundamental strategy of a chiral auxiliary is to establish temporary diastereomeric control. The prochiral starting material is covalently bonded to the chiral auxiliary, creating a new molecule with two or more stereocenters. Due to the steric and electronic influence of the auxiliary, subsequent reactions that create a new stereocenter proceed with a strong preference for one diastereomer over the other. This process is a cornerstone of modern asymmetric synthesis.[5][6]

The general workflow involves three key stages: attachment of the auxiliary, the diastereoselective reaction, and cleavage of the auxiliary to reveal the enantiomerically enriched product.

G cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage Prochiral Prochiral Substrate Diastereomeric Diastereomeric Intermediate Prochiral->Diastereomeric Covalent Bonding Auxiliary L-tert-Leucine Derived Auxiliary Auxiliary->Diastereomeric Enriched Diastereomerically Enriched Product Diastereomeric->Enriched Reagent Attack (Sterically Directed) Diastereomeric->Enriched FinalProduct Enantiopure Product Enriched->FinalProduct Mild Hydrolysis or Reduction RecoveredAux Recovered Auxiliary Enriched->RecoveredAux

General workflow for asymmetric synthesis using a chiral auxiliary.

Application Protocol I: Asymmetric Alkylation via an Oxazolidinone Auxiliary

One of the most powerful applications of amino acid-derived auxiliaries is in the diastereoselective alkylation of enolates, popularized by David A. Evans. By converting L-tert-Leucine into a chiral oxazolidinone, one can exert precise stereochemical control over C-C bond formation.

Protocol 1.1: Synthesis of (S)-4-(2,2-dimethylpropyl)oxazolidin-2-one

This protocol details the conversion of the amino acid into the corresponding amino alcohol, followed by cyclization to form the core oxazolidinone auxiliary.

Materials:

  • (S)-2-Amino-4,4-dimethylpentanoic acid hydrochloride

  • Lithium aluminum hydride (LiAlH₄) or Borane-THF complex (BH₃·THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl carbonate or Triphosgene

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1M aq.)

  • Sodium sulfate (anhydrous)

Procedure:

  • Reduction to Amino Alcohol:

    • Suspend (S)-2-Amino-4,4-dimethylpentanoic acid hydrochloride (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of BH₃·THF in THF (approx. 2.2 eq) dropwise. Causality Note: Borane is a chemoselective reducing agent that effectively reduces the carboxylic acid without affecting other functional groups. It is generally safer to handle than LiAlH₄.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

    • Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of 1M HCl until gas evolution ceases.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-2-amino-4,4-dimethylpentan-1-ol.

  • Cyclization to Oxazolidinone:

    • Dissolve the crude amino alcohol (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add diethyl carbonate (1.2 eq) and a catalytic amount of a strong base like sodium ethoxide, or alternatively, add triphosgene (0.4 eq) as a solution in DCM dropwise. Causality Note: Triphosgene is a safer alternative to phosgene gas and acts as an efficient carbonylating agent to form the cyclic carbamate (oxazolidinone).

    • Allow the reaction to stir at room temperature overnight.

    • Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) to afford the pure oxazolidinone auxiliary.

Protocol 1.2: Diastereoselective Alkylation

This protocol describes the N-acylation of the auxiliary, formation of a chiral enolate, and its subsequent diastereoselective alkylation.

Materials:

  • (S)-4-(2,2-dimethylpropyl)oxazolidin-2-one (from Protocol 1.1)

  • Anhydrous THF

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Acyl chloride (e.g., Propionyl chloride)

  • Electrophile (e.g., Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • N-Acylation:

    • Dissolve the oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

    • Add n-BuLi (1.05 eq) dropwise. A color change is often observed. Stir for 30 minutes.

    • Add the desired acyl chloride (1.1 eq) dropwise. Stir at -78 °C for 1 hour, then allow the mixture to warm to room temperature over 2 hours.

    • Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to yield the N-acyl oxazolidinone.

  • Alkylation:

    • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add LDA (1.1 eq) dropwise and stir for 45 minutes to form the (Z)-enolate. Causality Note: LDA is a strong, non-nucleophilic base that cleanly deprotonates the α-carbon. The chelation of the lithium cation between the two carbonyl oxygens directs the formation of the Z-enolate, which is crucial for high stereoselectivity.

    • Add the electrophile (e.g., benzyl bromide, 1.2 eq) and stir at -78 °C for 2-4 hours.

    • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature, extract with an organic solvent, dry, and concentrate. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR or chiral HPLC analysis.

Steric shielding by the tert-butyl group directs alkylation.
Protocol 1.3: Auxiliary Cleavage

The final step is the removal of the auxiliary to yield the desired chiral product.

Procedure (Hydrolytic Cleavage):

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2.0 eq) and hydrogen peroxide (H₂O₂, 4.0 eq) at 0 °C.

  • Stir for 4-6 hours at room temperature.

  • Quench with sodium sulfite solution. Acidify the aqueous layer and extract to isolate the chiral carboxylic acid. The water-soluble auxiliary can be recovered from the aqueous phase.

Application Protocol II: As a Chiral Ligand for Asymmetric Catalysis

Derivatives of L-tert-Leucine are excellent precursors for chiral ligands in metal-catalyzed reactions. The amino alcohol derived in Protocol 1.1 can be readily converted into Schiff base ligands for reactions like the asymmetric Henry (nitroaldol) reaction.[7]

Protocol 2.1: Synthesis of Chiral Schiff Base Ligand and Use in the Asymmetric Henry Reaction

Materials:

  • (S)-2-amino-4,4-dimethylpentan-1-ol (from Protocol 1.1)

  • Salicylaldehyde (or a derivative)

  • Ethanol or Methanol

  • Copper(II) acetate (Cu(OAc)₂)

  • An aldehyde (e.g., 4-nitrobenzaldehyde)

  • Nitromethane (CH₃NO₂)

  • A suitable solvent (e.g., THF or TBME)

Procedure:

  • Ligand Synthesis:

    • Dissolve the amino alcohol (1.0 eq) in ethanol.

    • Add salicylaldehyde (1.0 eq). A bright yellow color typically forms immediately.

    • Stir the mixture at room temperature for 2-3 hours.

    • The Schiff base ligand often precipitates from the solution or can be isolated by removing the solvent under reduced pressure.

  • Asymmetric Henry Reaction:

    • In a dry flask under an inert atmosphere, dissolve the chiral Schiff base ligand (0.1 eq) and Cu(OAc)₂ (0.1 eq) in THF.

    • Stir the mixture for 1-2 hours to allow for the formation of the chiral copper catalyst complex.

    • Add the aldehyde (1.0 eq) followed by nitromethane (10.0 eq).

    • Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor by TLC.

    • Upon completion, concentrate the reaction mixture and purify by flash column chromatography to isolate the chiral β-nitroalcohol product.

    • The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC analysis.

G AminoAlcohol (S)-2-amino- 4,4-dimethylpentan-1-ol Ligand Chiral Schiff Base Ligand AminoAlcohol->Ligand Salicylaldehyde Salicylaldehyde Salicylaldehyde->Ligand Catalyst Chiral Copper Catalyst Ligand->Catalyst CuOAc Cu(OAc)₂ CuOAc->Catalyst Product β-Nitroalcohol (Enantioenriched) Catalyst->Product Catalyzes Aldehyde Aldehyde (R-CHO) Aldehyde->Product Nitromethane Nitromethane Nitromethane->Product

Workflow for synthesis and application of a chiral ligand.
Expected Performance Data

The following table provides representative data for reactions utilizing L-tert-Leucine derived auxiliaries and ligands, based on published literature for analogous systems.[7] Researchers should note that optimization is required for each specific substrate combination.

ReactionSubstrate/ElectrophileDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Yield
Oxazolidinone Alkylation N-propionyl auxiliary + Benzyl Bromide>98:2 d.r.~85-95%
Asymmetric Henry Reaction 4-Nitrobenzaldehyde + NitromethaneUp to 66% e.e.[7]~70-80%

Conclusion

(S)-2-Amino-4,4-dimethylpentanoic acid hydrochloride is a versatile and highly effective precursor for chiral auxiliaries and ligands in asymmetric synthesis. The pronounced steric bulk of its tert-butyl group provides a reliable method for achieving high levels of stereocontrol in critical C-C bond-forming reactions. The protocols outlined in this document offer a robust starting point for the application of this reagent in academic research and pharmaceutical development, enabling the efficient and predictable synthesis of complex chiral molecules.

References

  • Schöllkopf, U. (1983). Asymmetric Syntheses of Amino Acids via Metalated Bis-Lactim Ethers of 2,5-Diketopiperazines. ResearchGate. Available at: [Link]

  • Bhushan, R. & Bhardwaj, R. (2014). Amino acids as chiral auxiliaries in cyanuric chloride-based chiral derivatizing agents for enantioseparation by liquid chromatography. Biomedical Chromatography. Available at: [Link]

  • Natural Micron Pharm Tech. L-Tert-Leucine. Natural Micron Pharm Tech. Available at: [Link]

  • Umehara, A., et al. (2011). Stereoselective Synthesis of vic-Halohydrins via L-tert-Leucine-Catalyzed syn-Selective Aldol Reaction. Showa University School of Pharmacy. Available at: [Link]

  • MDPI. (2022). Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for L-tert-Leucine Production. MDPI. Available at: [Link]

  • MDPI. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. Available at: [Link]

  • Korkmaz, N., et al. (2011). Tridentate ligands derived from L-tert-Leucine for the Cu(II) mediated asymmetric Henry reaction. TÜBİTAK Academic Journals. Available at: [Link]

  • PubChem. (2S)-2-Amino-4,4-dimethylpentanoic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

The Strategic Incorporation of 2-Amino-4,4-dimethylpentanoic acid hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Role of a Bulky Amino Acid Analogue

In the landscape of medicinal chemistry and drug discovery, the design and synthesis of molecules with enhanced potency, selectivity, and pharmacokinetic properties are paramount. Among the vast arsenal of chemical building blocks, non-proteinogenic amino acids play a crucial role in the development of novel therapeutics. 2-Amino-4,4-dimethylpentanoic acid hydrochloride, commonly known in its biologically active L-form as L-tert-leucine hydrochloride, has emerged as a cornerstone in the synthesis of peptidomimetics and other small molecule drugs. Its defining feature, the sterically demanding tert-butyl group, imparts unique conformational constraints and metabolic stability to parent molecules, making it an invaluable tool for overcoming the inherent limitations of natural peptide-based therapies.[1] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and the scientific rationale behind its use.

Core Properties and Advantages

The strategic incorporation of the tert-leucine scaffold into drug candidates offers several distinct advantages rooted in its chemical structure.

PropertyAdvantage in Medicinal Chemistry
Steric Hindrance The bulky tert-butyl group restricts the conformational flexibility of the peptide backbone, which can lock the molecule into a bioactive conformation, increasing affinity for its target.[1]
Metabolic Stability The neopentyl side chain is resistant to enzymatic degradation by proteases, significantly enhancing the in vivo half-life of peptidomimetic drugs.[1]
Hydrophobicity The lipophilic nature of the tert-butyl group can improve cell membrane permeability and oral bioavailability of drug candidates.[2]
Chiral Integrity As a chiral building block, it allows for the stereospecific synthesis of complex molecules, which is critical for selective interaction with biological targets.[3]

Application in Antiviral Drug Discovery

The unique properties of L-tert-leucine have been particularly impactful in the development of antiviral agents, most notably protease inhibitors for HIV and SARS-CoV-2.

HIV Protease Inhibitors: Enhancing Oral Bioavailability

The development of potent and orally bioavailable HIV protease inhibitors has been a landmark achievement in antiretroviral therapy. The inclusion of L-tert-leucine in the P2 position of these inhibitors has been shown to significantly enhance their pharmacokinetic profile.[2] The bulky side chain helps to shield the peptide backbone from enzymatic cleavage, a common failure point for early peptide-based drugs.

A notable example is the development of inhibitors where L-tert-leucine is incorporated to improve oral resorption. Systematic modifications of HIV protease inhibitors have demonstrated that the presence of L-tert-leucine at the P2-position leads to a favorable combination of high antiviral activity and good pharmacokinetic properties.[2]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-tert-leucine - A Key Intermediate

The protection of the amino group of L-tert-leucine is a crucial first step for its incorporation into peptide chains using standard solid-phase or solution-phase synthesis methods. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under various reaction conditions and its facile removal with acid.

Objective: To synthesize N-(tert-butoxycarbonyl)-L-tert-leucine from L-tert-leucine.

Materials:

  • L-tert-leucine

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Triethylamine (TEA)

  • Methanol

  • Ethyl acetate

  • 10% w/v aqueous citric acid solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure: [4]

  • Suspend L-tert-leucine (0.2 mol) in methanol (150 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add triethylamine (0.4 mol) to the suspension.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (0.22 mol) in methanol (40 mL).

  • Slowly add the di-tert-butyl dicarbonate solution to the L-tert-leucine suspension, ensuring the reaction temperature is maintained between 0 and 5°C.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (200 mL).

  • Wash the organic layer three times with 10% w/v aqueous citric acid solution (100 mL each).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield N-Boc-L-tert-leucine as a pale yellow oil.

Expected Yield: >95%

Characterization: The product can be characterized by 1H NMR spectroscopy. The expected chemical shifts are δ/ppm 9.20 (1H, bs, NH), 5.10 (1H, m, CH), 4.15 (1H, m, CH), 1.45 (9H, s, tert-butyl in Boc), 1.00 (9H, s, tert-butyl in tert-leucine).[4]

Protocol 2: Solution-Phase Synthesis of a Peptidomimetic Fragment for a SARS-CoV-2 3CL Protease Inhibitor

This protocol describes the coupling of N-Boc-L-tert-leucine to a secondary amine to form a dipeptide fragment, a key step in the synthesis of certain peptidomimetic inhibitors of the SARS-CoV-2 3CL protease.[2]

Objective: To couple N-Boc-L-tert-leucine to a secondary amine-containing fragment.

Materials:

  • N-Boc-L-tert-leucine (from Protocol 1)

  • Secondary amine fragment (e.g., ethyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate)

  • Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • 4-Methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 1 N HCl aqueous solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure: [2]

  • Dissolve N-Boc-L-tert-leucine (1.0 eq) and the secondary amine fragment (1.1 eq) in a 1:1 mixture of DCM and DMF.

  • Add 4-Methylmorpholine (3.0 eq) to the solution.

  • Add BOP reagent (1.2 eq) to the reaction mixture at 25°C and stir for 10 hours.

  • Upon completion (monitored by TLC), add DCM and wash the reaction mixture with 1 N HCl.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired dipeptide fragment.

Application in Anticancer Drug Design

The structural rigidity and hydrophobicity imparted by the tert-leucine moiety are also advantageous in the design of anticancer agents. These properties can enhance cellular uptake and improve binding affinity to cancer-related targets.

A series of L-tert-leucine derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, including MCF-7 (breast), SKOV3 (ovarian), DU145 (prostate), and A549 (lung).[4] Some of these derivatives have shown potent cytotoxic activity and have been identified as potential leads for cancer therapies.[4]

Structure-Activity Relationship (SAR) Insights

Studies on L-tert-leucine derivatives have provided valuable SAR insights. For instance, the nature of the substituents on the N-terminal and C-terminal of the tert-leucine core can significantly influence the cytotoxic potency and selectivity against different cancer cell lines. Molecular docking studies have suggested that some of these derivatives can bind effectively to the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4]

Workflow and Pathway Diagrams

General Workflow for Peptidomimetic Synthesis

G cluster_0 Starting Material Preparation cluster_1 Peptide Elongation cluster_2 Final Steps start 2-Amino-4,4-dimethyl- pentanoic acid HCl boc_protection Boc Protection (Protocol 1) start->boc_protection coupling Peptide Coupling (Protocol 2 or 3) boc_protection->coupling deprotection N-terminal Deprotection coupling->deprotection Repeat n times deprotection->coupling cleavage Cleavage from Resin (for SPPS) purification Purification (HPLC) cleavage->purification final_product Final Peptidomimetic purification->final_product

Caption: General workflow for the synthesis of peptidomimetics incorporating 2-Amino-4,4-dimethylpentanoic acid.

Conceptual Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade EGFR EGFR Pathway Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) EGFR->Pathway Activation EGFR->Pathway Inhibition Proliferation Tumor Cell Proliferation Pathway->Proliferation Promotes Drug L-tert-leucine Derivative Drug->EGFR Binds to ATP pocket

Caption: Conceptual inhibition of the EGFR signaling pathway by an L-tert-leucine derivative.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) with Sterically Hindered Amino Acids

The incorporation of bulky amino acids like L-tert-leucine into a growing peptide chain on a solid support can be challenging due to steric hindrance, which can lead to incomplete coupling reactions. Therefore, optimized protocols are necessary.

Objective: To efficiently couple N-Fmoc-L-tert-leucine during solid-phase peptide synthesis.

Materials:

  • Fmoc-protected peptide-resin

  • N-Fmoc-L-tert-leucine

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Solid-phase peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with fresh deprotection solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of N-Fmoc-L-tert-leucine:

    • In a separate vial, dissolve N-Fmoc-L-tert-leucine (3-5 equivalents relative to resin loading) and HATU or HCTU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time is often required for sterically hindered residues.

    • Double Coupling (Recommended): After the initial coupling, drain the reaction solution and repeat step 3 with a fresh solution of activated N-Fmoc-L-tert-leucine. This helps to ensure the reaction goes to completion.

  • Washing: After the coupling is complete (as confirmed by a negative Kaiser test), wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Rationale for Optimized Conditions:

  • High-Potency Coupling Reagents: HATU and HCTU are highly efficient coupling reagents that are particularly effective for coupling sterically hindered amino acids.[5]

  • Increased Equivalents and Concentration: Using a higher concentration and excess of the activated amino acid helps to drive the reaction to completion.

  • Double Coupling: This is a common strategy to overcome incomplete coupling of bulky residues, ensuring a higher purity of the final peptide.

Conclusion

This compound, in its L-tert-leucine form, is a powerful and versatile building block in medicinal chemistry. Its unique steric and physicochemical properties provide a rational basis for designing peptidomimetics and other small molecules with improved stability, bioavailability, and target affinity. The successful application of this compound in the development of antiviral and anticancer agents underscores its importance in the ongoing quest for more effective and durable therapeutics. The protocols and principles outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for the strategic utilization of this valuable synthetic tool.

References

  • Mahalakshmi, C., et al. (2023). Design, Synthesis, Evaluation and Molecular Docking Studies of L-Tert-Leucine Derivatives for Cytotoxic Activities. ResearchGate. Retrieved from [Link]

  • Biocatalytic routes to anti-viral agents and their synthetic intermediates. (2020). RSC Publishing. Retrieved from [Link]

  • Billich, A., et al. (1996). Inhibitors of Human Immunodeficiency Virus Type 1 Protease Containing 2-Aminobenzyl-Substituted 4-Amino-3-hydroxy-5-phenylpentanoic Acid: Synthesis, Activity, and Oral Bioavailability. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). (2022). Publications of the IAS Fellows. Retrieved from [Link]

  • Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. (2023). PMC. Retrieved from [Link]

  • Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. (2019). DiVA portal. Retrieved from [Link]

  • Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. (2007). PMC. Retrieved from [Link]

  • Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling. (2022). RSC Publishing. Retrieved from [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. Retrieved from [Link]

  • Radiolabelled Amino Acids and Peptides for PET Imaging of Cancer. (n.d.). The Hutton Group. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis method of L-tert-leucine and L-cyclohexylalanine. (n.d.). Google Patents.
  • Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies. (2020). Frontiers. Retrieved from [Link]

  • Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues. (2015). PMC. Retrieved from [Link]

  • Design, synthesis and biological evaluation of peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors against SARS-CoV-2. (2023). PMC. Retrieved from [Link]

  • FACILE SYNTHESIS OF L-[1-C-11]LEUCINE AS A PET RADIOTRACER FOR THE MEASUREMENT OF CEREBRAL PROTEIN SYNTHESIS. (2018). ResearchGate. Retrieved from [Link]

  • Amino Acids using 4-tert-Butoxycarbonyl-5,6. (2012). Organic Syntheses. Retrieved from [Link]

  • Synthesis of peptide macrocycles using unprotected amino aldehydes. (2011). ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies Using 2-Amino-4,4-dimethylpentanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Steric Hindrance in Drug Discovery

In the intricate process of drug design and lead optimization, the modulation of a molecule's three-dimensional structure is paramount to enhancing its biological activity, selectivity, and pharmacokinetic properties.[1][2] Structure-Activity Relationship (SAR) studies are the cornerstone of this endeavor, systematically exploring how modifications to a chemical scaffold influence its interaction with a biological target.[1] 2-Amino-4,4-dimethylpentanoic acid hydrochloride, a chiral amino acid derivative also known as L-tert-leucine hydrochloride or L-neopentylglycine hydrochloride, serves as a unique and powerful tool in such studies.[3][4]

The defining feature of this compound is its bulky and sterically demanding tert-butyl group attached to the β-carbon.[4] This neopentyl side chain provides significant hydrophobic character and a fixed, rigid conformation that can be exploited to probe the topology of binding pockets in enzymes and receptors.[5] Unlike the more flexible side chains of its isomers, leucine and isoleucine, the quaternary β-carbon of 2-amino-4,4-dimethylpentanoic acid restricts conformational freedom, offering researchers a valuable building block to investigate the impact of steric bulk on ligand-target interactions.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in SAR studies. We will delve into its physicochemical properties, provide a detailed synthesis protocol, and present a representative experimental workflow for an SAR study targeting a G-protein coupled receptor (GPCR), a common application for compounds with such distinct structural motifs.

Physicochemical and Structural Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following table summarizes key data for the parent amino acid, (2S)-2-amino-4,4-dimethylpentanoic acid. The hydrochloride salt will exhibit increased solubility in aqueous media.

PropertyValueSource
Molecular Formula C₇H₁₅NO₂[6]
Molecular Weight 145.20 g/mol [6]
IUPAC Name (2S)-2-amino-4,4-dimethylpentanoic acid[6]
Common Synonyms L-tert-Leucine, L-Neopentylglycine, γ-Methyl-L-leucine[6]
CAS Number 57224-50-7 (for the free amino acid)[4]
Appearance White to off-white solid/powder[1]
Melting Point >300 °C (decomposes) for the free amino acid[7]
Solubility (free amino acid) Soluble in water and acetic acid, slightly soluble in ethanol, insoluble in ether.[7]
XLogP3-AA -1.3[6]

Synthesis Protocol: (2S)-2-Amino-4,4-dimethylpentanoic Acid Hydrochloride

The following protocol describes a general and reliable method for the preparation of (2S)-2-amino-4,4-dimethylpentanoic acid hydrochloride from the commercially available free amino acid. This procedure is based on established methods for the formation of amino acid hydrochloride salts.[8][9]

Materials and Reagents:
  • (2S)-2-Amino-4,4-dimethylpentanoic acid (L-tert-leucine)

  • Concentrated Hydrochloric Acid (HCl), 37%

  • Anhydrous diethyl ether

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:
  • Dissolution: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of (2S)-2-amino-4,4-dimethylpentanoic acid in a minimal amount of methanol. Stir the mixture at room temperature until the amino acid is fully dissolved.

  • Acidification: Cool the solution in an ice bath. While stirring, slowly add 1.1 equivalents of concentrated hydrochloric acid dropwise. A white precipitate may begin to form.

  • Precipitation: To ensure complete precipitation of the hydrochloride salt, slowly add anhydrous diethyl ether to the stirred solution until the solution becomes turbid and a significant amount of white solid is present.

  • Crystallization: Continue stirring the suspension in the ice bath for 30 minutes to an hour to allow for complete crystallization.

  • Isolation: Isolate the white solid by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual acid and solvent.

  • Drying: Dry the resulting white crystalline solid under vacuum to a constant weight. The final product is (2S)-2-amino-4,4-dimethylpentanoic acid hydrochloride.

Characterization:

The identity and purity of the synthesized hydrochloride salt should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and melting point analysis.

Application in Structure-Activity Relationship (SAR) Studies: A Representative Workflow

The unique steric properties of this compound make it an excellent candidate for incorporation into molecules designed to probe the binding pockets of various biological targets, including proteases, amino acid transporters, and G-protein coupled receptors (GPCRs).[10][11] The following section outlines a detailed protocol for a representative SAR study aimed at understanding the role of the bulky neopentyl group in the affinity and efficacy of a ligand for a target GPCR. This workflow is inspired by studies on synthetic cannabinoid receptor agonists, where tert-leucine derivatives have been shown to modulate receptor activity.[12]

Conceptual Framework of the SAR Study

The central hypothesis of this SAR study is that the steric bulk of the neopentyl group of 2-amino-4,4-dimethylpentanoic acid is a critical determinant of ligand binding and functional activity at the target GPCR. To test this, a series of analogs will be synthesized where the neopentyl group is systematically replaced with other alkyl groups of varying size and branching.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis and Interpretation A Lead Compound with 2-Amino-4,4-dimethylpentanoic Acid Moiety B SAR Design: Varying Alkyl Side Chains (e.g., Valine, Leucine, Isoleucine analogs) A->B Hypothesis Formulation C Parallel Synthesis of Analog Library B->C Execution D Primary Screening: Receptor Binding Assay (e.g., Radioligand Binding) C->D Testing E Functional Assay: (e.g., cAMP accumulation, β-arrestin recruitment) D->E Confirmation F Determine IC50/Ki and EC50/Emax Values E->F Quantification G Establish Structure-Activity Relationship F->G Correlation H Computational Modeling (Optional) G->H In Silico Validation I Iterative Refinement of Lead Compound G->I Optimization Cycle H->I

Conclusion and Future Directions

This compound is a valuable and versatile tool for medicinal chemists and drug discovery scientists. Its unique steric and conformational properties provide a means to systematically probe the structural requirements of ligand-target interactions. The protocols and workflows detailed in these application notes offer a robust framework for leveraging this compound in SAR studies to guide the rational design of more potent and selective therapeutic agents. Future studies could involve the synthesis of derivatives with modified backbones or the incorporation of this amino acid into peptide and peptidomimetic libraries to explore its potential in a wider range of biological contexts.

References

  • Venditti, A. (2016). How to convert amino acid to its hydrochloride? ResearchGate. Retrieved from [Link]

  • van der Leeden, M. C., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(2), 355-361.
  • ChemBK. (2024). 2-Amino-4-methylpentanoic acid, (S)-. Retrieved from [Link]

  • Vankayalapati, H., et al. (2002). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 41B(3), 639-642.
  • Google Patents. (2012). Process for the synthesis of hydrochloride salt of N-fatty acylsubstituted amino acid ethyl esters.
  • Sparkes, E., et al. (2022). Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA. RSC Medicinal Chemistry, 13(5), 625-642.
  • PubChem. (n.d.). (2S)-2-Amino-4,4-dimethylpentanoic acid. Retrieved from [Link]

  • Mahalakshmi, C., et al. (2021). Design, Synthesis, Evaluation and Molecular Docking Studies of L-Tert-Leucine Derivatives for Cytotoxic Activities.
  • Grafinger, K. E., et al. (2021). Structure-metabolism relationships of valine and tert-leucine-derived synthetic cannabinoid receptor agonists: a systematic comparison of the in vitro phase I metabolism using pooled human liver microsomes and high-resolution mass spectrometry.
  • Grafinger, K. E., et al. (2022). Structure-activity relationships of valine-, tert-leucine-, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA.
  • Formaggio, F., et al. (2005).
  • PubChem. (n.d.). (2S)-2-(dimethylamino)-4-methylpentanoic acid. Retrieved from [Link]

  • Mei, H., et al. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Organic Process Research & Development, 25(10), 2315-2322.
  • Reddy, G. S., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1051-1057.
  • Mei, H., et al. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Organic Process Research & Development, 25(10), 2315-2322.
  • El-Sayed, M. A., et al. (2021). Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers. New Journal of Chemistry, 45(36), 16429-16444.
  • Choudhary, A. N., et al. (2021). Synthesis, SAR and Biological Evaluation of Chalcone Derivatives as Antiulcer Agents.
  • Google Patents. (2015). Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
  • Mei, H., et al. (2019). Practical Method for Preparation of ( S )-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. The Journal of Organic Chemistry, 84(15), 9639-9645.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-4,4-Dimethylpentanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Amino-4,4-dimethylpentanoic acid hydrochloride, a compound commonly known as L-tert-Leucine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this non-proteinogenic amino acid. The unique steric hindrance provided by its tert-butyl group makes it a valuable building block in medicinal chemistry. However, its purification can present unique challenges.

This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your purification protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and general purification strategies for this compound.

Q1: What are the key physicochemical properties of this compound relevant to its purification?

Understanding the fundamental properties of your compound is the first step toward a successful purification strategy. As an amino acid hydrochloride, its behavior is governed by its charge state (dependent on pH) and the nature of its bulky, nonpolar side chain.

Table 1: Physicochemical Properties of 2-Amino-4,4-dimethylpentanoic Acid (tert-Leucine)

PropertyValueSignificance for Purification
Molecular Formula C₇H₁₅NO₂-
Molecular Weight 145.20 g/mol [1][2]Essential for calculating molar equivalents and theoretical yields.
Melting Point Decomposes >300°C[3]High melting point is typical for amino acids due to their zwitterionic nature in solid form.[4]
Solubility Water: Highly soluble, especially the HCl salt. The free amino acid has a reported solubility of 12.7 wt% at 10°C.[5]High water solubility makes simple crystallization from aqueous solutions challenging due to difficulty in achieving supersaturation without high product loss.[5] This is a critical factor to consider.
Alcohols (Methanol, Ethanol): Sparingly to slightly soluble.Can be used as "good" solvents in recrystallization systems when heated, or as part of a binary solvent system.[6][7]
Non-polar organic solvents (Ethers, Hexane, Acetone): Insoluble.[3][4]These are excellent choices as anti-solvents or for trituration to remove non-polar impurities. A patent describes stirring the HCl salt in acetone to obtain the pure free amino acid after neutralization.[8]
pI (Isoelectric Point) ~5.98 (for Leucine)[3]The pH at which the amino acid has a net-zero charge. This is a crucial parameter for ion-exchange chromatography, as the molecule will not bind to either cation or anion exchange resins at its pI.[9]
Q2: What are the most common impurities I might encounter during purification?

Impurities typically originate from the synthetic route used to prepare the amino acid.[10][11] For tert-Leucine, common synthetic pathways can introduce specific contaminants:

  • Inorganic Salts: Reagents like sodium hydroxide or hydrochloric acid used for pH adjustments can lead to NaCl contamination.[8] These are often highly soluble in water but insoluble in many organic solvents.

  • Unreacted Starting Materials: Depending on the synthesis, these could be various aldehydes, ketones, or protected amino acid precursors.

  • Side-Reaction Products: The synthesis of amino acids can generate related byproducts.[12] For example, Strecker synthesis can have impurities from side reactions.

  • Other Amino Acids: If the synthesis is not highly specific or if a fermentation process is used, contamination with other amino acids is possible.[11]

  • Residual Solvents: Solvents used during the reaction or initial workup (e.g., toluene, diethyl ether) may be present.[8]

Q3: How do I choose the best purification technique for my scale and purity requirements?

The optimal purification strategy depends on the scale of your experiment, the nature of the impurities, and the final purity required. The following decision workflow can guide your choice.

G Diagram 1: Purification Strategy Selection start Crude 2-Amino-4,4-dimethylpentanoic acid hydrochloride impurities Primary Impurity Type? start->impurities purity Purity Requirement? recrystallization Recrystallization purity->recrystallization Moderate (>98%) iec Ion-Exchange Chromatography (IEC) purity->iec High (>99.5%) impurities->recrystallization Organic (similar polarity) trituration Trituration / Solvent Wash impurities->trituration Inorganic Salts or Non-polar organics impurities->iec Other Amino Acids / Charged Impurities scale Scale of Synthesis? scale->purity Large (>5g) prep_hplc Preparative HPLC scale->prep_hplc Small (<1g) & Highest Purity recrystallization->scale trituration->scale

Caption: General workflow for selecting a purification method.

Section 2: Troubleshooting Guide by Technique

This section provides solutions to specific problems you may encounter during purification.

Recrystallization

Recrystallization is a powerful technique for purifying solids but requires careful selection of solvents. The goal is to find a solvent (or solvent pair) where the compound is soluble at high temperatures but insoluble at low temperatures, while impurities remain soluble at all temperatures or are completely insoluble.

Q: My compound won't crystallize, it just stays in solution. What should I do?

A: This indicates the solution is not supersaturated. Here are several steps to induce crystallization:

  • Increase Concentration: The most common issue is using too much solvent. Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator to increase the solute concentration. Allow it to cool slowly again.

  • Add an Anti-Solvent: If you are using a single solvent, try adding a "poor" or "anti-solvent" (one in which your compound is insoluble, like hexane or diethyl ether) dropwise to the dissolved solution until it becomes persistently cloudy. Then, add a few drops of the "good" solvent to clarify it before slow cooling. This is a very effective method for amino acid derivatives.[13]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution. This "seed" provides a template for further crystal formation.

  • Cool to a Lower Temperature: After slow cooling to room temperature, place the flask in an ice bath (0°C) or even a freezer (e.g., -20°C), if the solvent system allows, to further decrease solubility and promote crystallization.

Q: I'm getting an oil instead of a solid. How can I fix this?

A: "Oiling out" occurs when the solute's solubility is exceeded above its melting point or when the concentration is too high, causing it to separate as a liquid phase instead of a solid lattice.

  • Causality: The solution is likely too concentrated or is being cooled too quickly. Impurities can also suppress crystallization and promote oiling.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional "good" solvent to make the solution slightly more dilute.

    • Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight. Slower cooling provides more time for an ordered crystal lattice to form.

    • If the problem persists, try a different solvent system entirely.[13]

Q: My final product is pure, but my recovery is very low. How can I improve it?

A: Low recovery is often a trade-off for high purity. It typically means a significant amount of your product remains dissolved in the mother liquor.

  • Causality: The primary cause is often the choice of solvent system, where the compound has moderate or high solubility even at low temperatures. Using an excessive volume of solvent is also a common mistake.

  • Solution:

    • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Work in small batches to determine the optimal ratio.

    • Optimize the Anti-Solvent Ratio: If using a solvent/anti-solvent system, ensure you are adding enough anti-solvent to significantly reduce the compound's solubility.

    • Recover from Mother Liquor: Do not discard the filtrate (mother liquor). Concentrate it by 50-75% and cool it again to obtain a second crop of crystals. This second crop may be less pure but can be combined with the next batch of crude material for re-purification.

Ion-Exchange Chromatography (IEC)

IEC separates molecules based on their net charge and is highly effective for amino acids.[9][14] For this compound, you will typically use a strong acid cation exchange resin.

Q: What type of resin and buffers should I use?

A:

  • Resin Choice: A strong acid cation exchange resin (e.g., Dowex 50W) in the H⁺ form is ideal. In its hydrochloride form, your compound is a positively charged ammonium salt and will bind strongly to the negatively charged sulfonic acid groups of the resin.

  • Workflow:

    • Loading: Dissolve the crude hydrochloride salt in deionized water and adjust the pH to be strongly acidic (pH 1-2). At this pH, the carboxylic acid group is protonated (-COOH) and the amino group is protonated (-NH₃⁺), giving the molecule a net positive charge. Pass this solution through the column. The positively charged amino acid will displace H⁺ and bind to the resin. Neutral and negatively charged impurities will pass through.

    • Washing: Wash the column with several column volumes of deionized water or dilute acid (e.g., 0.1 N HCl) to remove any non-binding impurities.

    • Elution: Elute the bound amino acid using a basic solution, such as 2-5% aqueous ammonia (NH₄OH) or a dilute NaOH solution.[9] The base deprotonates the -NH₃⁺ group, neutralizing the charge and releasing the amino acid from the resin.

    • Isolation: Collect the fractions containing your product (monitor by TLC or another method), combine them, and remove the eluent by rotary evaporation. The resulting free amino acid can then be converted back to the HCl salt if desired by dissolving in a suitable solvent (like isopropanol) and adding HCl.

Q: I'm seeing poor separation from other amino acid impurities. How can I optimize this?

A:

  • Causality: Different amino acids have different pKa values and will bind to the resin with varying affinities. If elution is too rapid or the pH gradient is not shallow enough, co-elution can occur.

  • Solution:

    • Gradient Elution: Instead of a step-change to a high concentration of base, use a shallow pH or salt gradient for elution. A gradual increase in pH (e.g., from pH 3 to 7) or an increasing salt concentration (e.g., 0 to 1 M NaCl) will elute compounds sequentially based on their binding affinity.

    • Optimize pH: Carefully control the pH during loading. Setting the pH just below the pI of your target compound but above the pI of an acidic amino acid impurity can allow the impurity to pass through while your compound binds.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for common purification procedures. Always perform experiments in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Recrystallization from Isopropanol/Water

This protocol is effective for removing impurities that are either highly soluble or insoluble in this solvent system.

  • Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Add the minimum volume of hot deionized water (e.g., start with 2-3 mL) to dissolve the solid completely with heating (around 80°C) and stirring.

  • Anti-Solvent Addition: While the solution is still hot, slowly add hot isopropanol dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add 1-2 drops of hot water to make the solution clear again. This ensures you are at the saturation point.

  • Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should begin as it cools.

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 1:5 water/isopropanol mixture, followed by a wash with cold isopropanol to help with drying.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Purification via Trituration with Acetone

This method is particularly useful for removing highly polar impurities like inorganic salts from the less polar (in this context) amino acid hydrochloride. It leverages the insolubility of the target compound in acetone.[8]

G Diagram 2: Trituration Workflow start Crude Solid (contains inorganic salts) add_solvent Add Acetone and Stir Vigorously (e.g., 30-60 min) start->add_solvent filtration Vacuum Filtration add_solvent->filtration solid Solid on Filter: Purified Product filtration->solid filtrate Filtrate: Acetone + Soluble Impurities filtration->filtrate dry Dry Solid Under Vacuum solid->dry

Caption: Workflow for purification by trituration.

  • Suspension: Place the crude, dry this compound in a flask.

  • Add approximately 10 mL of acetone per gram of crude material.

  • Trituration: Stir the suspension vigorously at room temperature for 30-60 minutes. The solid should remain a fine powder. Any gummy or oily material should solidify.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with two small portions of fresh, cold acetone.

  • Drying: Dry the purified white solid under vacuum to remove all residual acetone.

References

  • Separation and Refining of Amino acids. , Mitsubishi Chemical Corporation.

  • L-tert-Leucine methyl ester hydrochloride synthesis. , ChemicalBook.

  • Process for the preparation of enantiomerically pure tert-leucine. , Google Patents.

  • 2-Amino-4-methylpentanoic acid (L). , ChemBK.

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. , Organic Process Research & Development.

  • L-tert-Leucine synthesis. , ChemicalBook.

  • PROCESS FOR PRODUCING TERT-LEUCINE. , European Patent Office.

  • Synthesis method of L-tert-leucine and L-cyclohexylalanine. , Google Patents.

  • Underivatized Amino Acid Chromatographic Separation. , ACS Omega.

  • Method for purification of an amino acid using ion exchange resin. , Google Patents.

  • (PDF) Separation and Purification of Amino Acids. , ResearchGate.

  • 2-Amino-4,4-dimethyl-pentanoic acid. , CymitQuimica.

  • 2-Amino-4-hydroxy-2,4-dimethylpentanoic acid. , PubChem.

  • (2S)-2-Amino-4,4-dimethylpentanoic acid. , PubChem.

  • analysis of amino acids by high performance liquid chromatography. , Journal of Applied Pharmaceutical Science.

  • The Solubility of Amino Acids in Various Solvent Systems. , DigitalCommons@URI.

  • Isolation of Underivatized Amino Acids for Radiocarbon Analysis Using a Porous Graphite Column. , National Center for Biotechnology Information.

  • Backgrounds of Amino Acids. , Chemistry LibreTexts.

  • Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. , Benchchem.

  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. , ACG Publications.

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. , MDPI.

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. , Organic Syntheses.

  • Process for the preparation of crystals of a salt of acidic amino acid and basic amino acid. , Google Patents.

  • (S)-2-Amino-4,4-dimethylpentanoic acid. , BLDpharm.

  • How can I recrystallize an amino acid derivative? , ResearchGate.

  • Method for crystallization of amino acids. , Google Patents.

Sources

Technical Support Center: Synthesis of 2-Amino-4,4-dimethylpentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Amino-4,4-dimethylpentanoic acid hydrochloride, commonly known as tert-leucine HCl. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with its synthesis, with a primary focus on impurity identification and mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its key steps?

The most prevalent and industrially significant method for synthesizing α-amino acids like tert-leucine is the Strecker synthesis .[1][2][3] This multicomponent reaction offers a straightforward approach starting from a simple aldehyde.

The synthesis can be broken down into two primary stages:

  • α-Aminonitrile Formation: The process begins with the reaction of pivalaldehyde (2,2-dimethylpropanal) with an ammonia source (e.g., ammonium chloride) to form an imine in situ. A cyanide source, such as sodium or potassium cyanide, then performs a nucleophilic attack on the imine to form the intermediate, 2-amino-4,4-dimethylpentanenitrile.[2][4]

  • Hydrolysis: The α-aminonitrile intermediate is then hydrolyzed under either acidic or basic conditions. For the hydrochloride salt, acidic hydrolysis (typically with hydrochloric acid) is the direct method. This step converts the nitrile functional group into a carboxylic acid, yielding the final amino acid product.[1][5][6]

The overall reaction is a robust method for producing racemic (a mixture of D and L enantiomers) tert-leucine.[1]

Q2: My post-reaction analysis (NMR/HPLC) shows several unexpected peaks. What are the most common process-related impurities I should suspect?

Impurity profiles can be complex, but most issues in the Strecker synthesis of tert-leucine arise from incomplete reactions or known side reactions. Here are the primary suspects:

  • Unreacted Pivalaldehyde: The starting aldehyde is volatile and can be carried through the workup. Its presence suggests an incomplete initial reaction.

  • Intermediate α-Aminonitrile (2-amino-4,4-dimethylpentanenitrile): This is the most common impurity and indicates that the hydrolysis step is incomplete. The nitrile is less polar than the final amino acid and will have a distinct retention time in reversed-phase HPLC.

  • Intermediate Amide (2-amino-4,4-dimethylpentanamide): Partial hydrolysis of the nitrile group will terminate at the amide stage.[5][6] This is particularly common if hydrolysis conditions (time, temperature, or acid concentration) are insufficient.

  • α-Hydroxy Acid (2-hydroxy-4,4-dimethylpentanoic acid): This impurity forms when the cyanide ion attacks the starting aldehyde before the imine is formed, creating a cyanohydrin intermediate. Subsequent hydrolysis of this cyanohydrin yields the α-hydroxy acid instead of the desired α-amino acid.[2]

Q3: My reaction yielded a significant amount of a sticky, oily byproduct, and the overall yield of my desired product is low. What is the likely cause?

This is a classic symptom of side reactions involving the starting aldehyde, pivalaldehyde. Because pivalaldehyde has no α-hydrogens, it cannot undergo self-condensation via an aldol reaction. However, under basic conditions (which can arise locally during the reaction), it is susceptible to the Cannizzaro reaction . In this disproportionation reaction, two molecules of the aldehyde react to form one molecule of the corresponding alcohol (neopentyl alcohol) and one molecule of the carboxylic acid (pivalic acid). These products, particularly the alcohol, can contribute to the formation of oily residues that complicate purification.

To mitigate this, ensure that the pH during the aminonitrile formation is not excessively basic and that the ammonia source is sufficient to favor imine formation over competing side reactions.

Q4: How can I effectively monitor the completion of the nitrile hydrolysis step?

Monitoring the hydrolysis is critical for achieving high purity. Direct analysis of the highly acidic reaction mixture can be challenging. A practical approach is to:

  • Sample and Quench: Carefully withdraw a small aliquot of the reaction mixture.

  • Neutralize: Neutralize the sample with a suitable base (e.g., sodium bicarbonate solution) to a pH of approximately 7.

  • Extraction (Optional but Recommended): Extract the neutralized sample with a non-polar organic solvent like diethyl ether or ethyl acetate. The unreacted aminonitrile intermediate is significantly more soluble in organic solvents than the zwitterionic amino acid product.

  • Analyze: Analyze the organic extract by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the presence of the aminonitrile. The absence or near-absence of the intermediate in the organic layer is a strong indicator that the hydrolysis is complete.

Q5: What are the best practices for the final crystallization to maximize purity and yield of the hydrochloride salt?

A well-executed crystallization is your final and most powerful tool for purification.

  • Solvent Selection: The hydrochloride salt of tert-leucine has good solubility in water but is much less soluble in alcohols like isopropanol or ethanol. A common and effective technique is to concentrate the aqueous acidic solution post-hydrolysis and then perform an anti-solvent crystallization by adding a water-miscible organic solvent like isopropanol. This dramatically reduces the solubility of the product, leading to precipitation.

  • Control Cooling Rate: Avoid crash cooling. A slow, controlled cooling rate allows for the growth of larger, more well-defined crystals, which are typically purer as they are less likely to trap impurities within their lattice.

  • pH Adjustment: Before crystallization, ensure the solution is sufficiently acidic (pH 1-2) to keep the product fully protonated as the hydrochloride salt.

  • Washing: Wash the filtered crystals with a cold solvent in which the product is sparingly soluble but in which the impurities are more soluble. A cold mixture of water and isopropanol or pure, cold isopropanol is often effective. This wash step is crucial for removing residual starting materials and soluble byproducts.[7]

Visualizing the Synthesis and Impurity Pathways

Understanding the reaction network is key to troubleshooting. The following diagrams illustrate the intended synthetic route and the origins of common impurities.

Strecker Synthesis of 2-Amino-4,4-dimethylpentanoic acid

G cluster_0 Stage 1: Aminonitrile Formation cluster_1 Stage 2: Hydrolysis Pivalaldehyde Pivalaldehyde Imine Iminium Intermediate Pivalaldehyde->Imine + NH3 NH4Cl NH4Cl / NaCN Aminonitrile 2-Amino-4,4-dimethyl- pentanenitrile Imine->Aminonitrile + CN- Aminonitrile_ref 2-Amino-4,4-dimethyl- pentanenitrile AminoAcidHCl 2-Amino-4,4-dimethylpentanoic acid hydrochloride (Product) Aminonitrile_ref->AminoAcidHCl H3O+ / Heat G Pivalaldehyde Pivalaldehyde Aminonitrile α-Aminonitrile (Intermediate) Pivalaldehyde->Aminonitrile +NH3, +CN- HydroxyAcid α-Hydroxy Acid Pivalaldehyde->HydroxyAcid 1. +CN- (No NH3) 2. Hydrolysis Unreacted Unreacted Starting Material Pivalaldehyde->Unreacted Product Desired Amino Acid HCl Aminonitrile->Product Complete Hydrolysis Amide Amide Impurity Aminonitrile->Amide Partial Hydrolysis

Caption: Origins of key process-related impurities.

Troubleshooting Guide

Symptom / Observation Potential Cause(s) Proposed Solution / Investigation Scientific Rationale
Low Yield, Oily Residue Cannizzaro reaction of pivalaldehyde.Ensure adequate mixing and temperature control. Use a slight excess of the ammonia source (NH4Cl).The Cannizzaro reaction is favored under strongly basic conditions. Maintaining a controlled pH and ensuring sufficient ammonia promotes the desired imine formation over this bimolecular side reaction.
Product Fails Purity Spec; Significant Peak in HPLC/NMR Besides Product Incomplete hydrolysis of the aminonitrile intermediate.Increase hydrolysis time, temperature, or concentration of HCl. Monitor reaction completion as described in the FAQ.Nitrile hydrolysis is often slow and requires forcing conditions. The stability of the tert-butyl group can sterically hinder the approach of water to the nitrile carbon, necessitating more vigorous conditions for the reaction to go to completion. [8][9]
Presence of a Carboxylic Acid Impurity Lacking an Amine Group Formation of α-hydroxy acid via the cyanohydrin pathway.Ensure the ammonia source is added and allowed to react with the aldehyde to form the imine before or concurrently with the cyanide addition.The formation of the imine and the cyanohydrin are competing reactions. [2]Maximizing the concentration of the imine intermediate favors the desired pathway, leading to the aminonitrile.
Final Product is Discolored (Yellow/Brown) Degradation of starting materials or intermediates. Polymerization.Use high-purity starting materials. Ensure the reaction temperature during aminonitrile formation does not exceed recommended limits. Consider a charcoal treatment of the aqueous solution before crystallization.Aldehydes and aminonitriles can be prone to polymerization or degradation under harsh thermal or pH conditions, leading to colored, often complex, impurities. [5][6]
Difficulty Inducing Crystallization Solution is too dilute. Incorrect solvent/anti-solvent ratio. Presence of impurities inhibiting nucleation.Concentrate the solution further before adding the anti-solvent. Experiment with different anti-solvents (isopropanol, acetone). If impurities are suspected, attempt a purification of the crude material (e.g., column chromatography on a small scale) before re-attempting crystallization.Crystallization relies on achieving supersaturation. High concentrations of impurities can interfere with crystal lattice formation, a phenomenon known as crystal poisoning, or may act as solubilizing agents. [10]

Key Experimental Protocols

Representative Protocol for Strecker Synthesis

Disclaimer: This is an illustrative protocol. All procedures should be conducted with appropriate safety precautions in a certified fume hood.

  • Aminonitrile Formation: To a stirred solution of ammonium chloride (1.2 eq) and sodium cyanide (1.1 eq) in aqueous ammonia at 0-5 °C, slowly add pivalaldehyde (1.0 eq). Maintain the temperature below 10 °C. Stir for 12-18 hours at room temperature.

  • Workup & Extraction: Extract the reaction mixture with an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

  • Hydrolysis: Add concentrated hydrochloric acid (5-6 eq) to the crude aminonitrile. Heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours, monitoring for completion.

  • Isolation & Crystallization: Allow the solution to cool to room temperature. Concentrate the solution under reduced pressure to about one-third of its volume. Slowly add isopropanol (as an anti-solvent) with stirring and cool in an ice bath to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold isopropanol and dry under vacuum to yield this compound.

Analytical Method: HPLC

A standard method for analyzing amino acid purity involves reversed-phase HPLC.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile).

  • Detection: UV detection at ~210 nm or through pre-column derivatization for fluorescence detection, which offers higher sensitivity. [11]* Sample Prep: Dissolve a small amount of the sample in the aqueous mobile phase.

This method will typically elute the more polar amino acid product earlier than the less polar aminonitrile, amide, or aldehyde impurities.

References

  • PubChem. (n.d.). 2-Amino-2,4-dimethylpentanenitrile. Retrieved from National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). Process for the preparation of enantiomerically pure tert-leucine.
  • AOAC INTERNATIONAL. (2018). Standard Method Performance Requirements (SMPRs®) for Determination of Amino Acids in Infant Formula and A. Retrieved from AOAC INTERNATIONAL. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from AAPPTec. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from Wikipedia. [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from Master Organic Chemistry. [Link]

  • Myers, A. G., & Gleason, J. L. (1999). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Organic Letters, 1(10), 1531-1534. [Link]

  • Brainly. (2022). Consider the two-step synthesis of 2-hydroxy-2,4-dimethylpentanoic acid using the reagents provided. Retrieved from Brainly. [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from Master Organic Chemistry. [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from Agilent. [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from Master Organic Chemistry. [Link]

  • PubChem. (n.d.). (2S)-2-Amino-4,4-dimethylpentanoic acid. Retrieved from National Center for Biotechnology Information. [Link]

  • Canna, A., et al. (2023). Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA. RSC Medicinal Chemistry, 14(7), 1325-1339. [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from Diaion. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from Chemistry Steps. [Link]

  • ResearchGate. (n.d.). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Retrieved from ResearchGate. [Link]

  • Pearson+. (n.d.). α-Amino acids can be prepared by treating an aldehyde with ammonia.... Retrieved from Pearson+. [Link]

  • DiVA. (n.d.). Multigram scale synthesis of synthetic cannabinoid metabolites. Retrieved from DiVA portal. [Link]

  • BindingDB. (n.d.). 2-amino-4,4-dimethylpentanoic acid. Retrieved from BindingDB. [Link]

  • Teshima, N., & Hamano, T. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Journal of AOAC International, 105(4), 1018-1027. [Link]

  • ResearchGate. (n.d.). Synthetic Applications of Amino Acid Derived Aldehydes in Asymmetric Hydroxylation Reactions Using Nitrosobenzene. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Miscellaneous impurity formation. Retrieved from ResearchGate. [Link]

  • Reddy, G. J., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 21-27. [Link]

  • Ishikawa, T., et al. (2018). Isolation of Underivatized Amino Acids for Radiocarbon Analysis Using a Porous Graphite Column. Analytical Chemistry, 90(21), 12619-12625. [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from Organic Syntheses. [Link]

  • MDPI. (2023). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Retrieved from MDPI. [Link]

  • SlideShare. (n.d.). Amino acids degradation and synthesis. Retrieved from SlideShare. [Link]

  • Cruz-Cabeza, A. J., et al. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. Nature Communications, 12(1), 1695. [Link]

  • PubChem. (n.d.). 2-Amino-4-hydroxy-2,4-dimethylpentanoic acid. Retrieved from National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Troubleshooting Peptide Aggregation with 2-Amino-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for managing peptide aggregation, with a specific focus on sequences containing the sterically hindered, non-proteinogenic amino acid, 2-Amino-4,4-dimethylpentanoic acid (also known as γ-methyl-leucine). As Senior Application Scientists, we have curated this resource to combine technical accuracy with practical, field-proven insights to help you overcome synthetic challenges and achieve higher purity and yield.

Understanding the Challenge: 2-Amino-4,4-dimethylpentanoic Acid and Aggregation

2-Amino-4,4-dimethylpentanoic acid is a leucine derivative characterized by a bulky tert-butyl group.[1] This significant steric hindrance can present challenges during solid-phase peptide synthesis (SPPS), particularly in promoting peptide aggregation.[2] Peptide aggregation is a common hurdle in SPPS where growing peptide chains self-associate, often through the formation of intermolecular β-sheet structures.[3] This can lead to poor solvation, incomplete coupling and deprotection reactions, and ultimately, low yields and difficult purifications.[3][4] The inclusion of bulky, hydrophobic residues like 2-Amino-4,4-dimethylpentanoic acid can exacerbate this issue.

Frequently Asked Questions (FAQs)

Q1: How can I identify if peptide aggregation is occurring during my synthesis?

A1: Several signs during SPPS can indicate that your peptide is aggregating on the resin. These include:

  • Resin Shrinking or Clumping: A noticeable decrease in the resin bed volume or the formation of clumps suggests poor solvation of the peptide-resin complex.[3][4]

  • Slow or Incomplete Reactions: Both the Fmoc-deprotection and amino acid coupling steps may become sluggish.[4] You might observe a persistent blue color after a Kaiser test, indicating unreacted primary amines, even after extended coupling times.

  • False Negatives in Monitoring Tests: In severe cases of aggregation, colorimetric tests like the Kaiser or TNBS test may yield false negatives.[3][5] The aggregated peptide chains can physically block access of the test reagents to the free N-terminal amines.[5]

  • Flattened UV Absorbance Profile: In continuous-flow synthesis, a flattening and broadening of the UV absorbance profile during Fmoc deprotection is a strong indicator of aggregation.[3]

  • Low Yield and Purity of Crude Product: Upon cleavage and analysis (e.g., by HPLC and mass spectrometry), a low yield of the target peptide accompanied by multiple deletion or truncated sequences is a hallmark of aggregation-related problems.[4]

Q2: My peptide containing 2-Amino-4,4-dimethylpentanoic acid shows signs of aggregation. What are my immediate troubleshooting options?

A2: If you suspect aggregation, several immediate interventions can be employed to disrupt the aggregated structures and improve the synthesis outcome.

  • Improve Solvation with Different Solvents: The choice of solvent plays a critical role in solvating the growing peptide chain. If you are using N,N-dimethylformamide (DMF), consider switching to or incorporating solvents with better-solvating properties like N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[5][6] A "magic mixture" of DCM, DMF, and NMP (1:1:1) can also be effective.[3]

  • Perform Chaotropic Salt Washes: Washing the peptide-resin with a solution of a chaotropic salt can help break up existing secondary structures.[5] A common practice is to wash the resin with a 0.8 M solution of NaClO₄ or LiCl in DMF.[3] It is crucial to thoroughly wash the resin with DMF after the salt wash to prevent interference with the subsequent coupling reaction.[5]

  • Increase the Reaction Temperature: Elevating the temperature of the coupling reaction can provide the necessary energy to disrupt intermolecular hydrogen bonds and break up aggregates.[4][6] This can be achieved through conventional heating or, more efficiently, with microwave-assisted peptide synthesis (MAPS).[7][8] Microwave energy can significantly improve synthesis efficiency for difficult sequences by disrupting aggregation.[4][9][10]

  • Utilize Sonication: Applying ultrasonic energy can physically disrupt aggregated peptide-resin beads, helping to improve reagent accessibility.[4][6]

Q3: What proactive strategies can I implement to prevent aggregation when synthesizing peptides with 2-Amino-4,4-dimethylpentanoic acid?

A3: A proactive approach is often more effective than attempting to rescue an aggregated synthesis. Consider these strategies during the planning phase of your synthesis:

  • Resin Selection:

    • Low-Loading Resin: Use a resin with a low loading capacity (e.g., 0.1-0.3 mmol/g). This increases the distance between the growing peptide chains, thereby reducing the likelihood of intermolecular aggregation.[5]

    • PEG-Based Resins: Resins incorporating a polyethylene glycol (PEG) linker can improve the solvation of the peptide chain, which is particularly beneficial for hydrophobic or aggregation-prone sequences.[3][5]

  • Incorporate Aggregation-Disrupting Moieties:

    • Pseudoproline Dipeptides: This is a highly effective strategy, especially for sequences containing serine (Ser) or threonine (Thr).[4][11] Pseudoproline dipeptides are reversibly protected structures that introduce a "kink" into the peptide backbone, similar to proline, which disrupts the formation of β-sheets.[12][13] These are introduced as a dipeptide unit, for instance, Fmoc-Xaa-Ser(Ψ(Me,Me)pro)-OH, and the native serine or threonine is regenerated during the final cleavage.[3][4]

    • Backbone Protection (Hmb/Dmb): The use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups on the backbone nitrogen of an amino acid can sterically hinder the hydrogen bonding required for secondary structure formation.[4][6]

Q4: How does the choice of coupling reagent impact aggregation and the incorporation of a sterically hindered residue like 2-Amino-4,4-dimethylpentanoic acid?

A4: While the coupling reagent itself does not directly cause aggregation, using a highly efficient coupling reagent is crucial when dealing with sterically hindered amino acids and aggregation-prone sequences.

  • Potent Activating Reagents: Standard carbodiimide reagents like DCC and DIC may not be potent enough for the sterically demanding coupling of 2-Amino-4,4-dimethylpentanoic acid.[2] It is highly recommended to use more powerful in-situ activating reagents such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP).[2][3] These reagents form highly reactive esters that can overcome the steric barrier.[2]

  • Faster Coupling Kinetics: Efficient coupling reagents like HATU or HCTU minimize the time the N-terminal amine is deprotected and available for aggregation before the next amino acid is coupled.[5]

  • Double Coupling: For particularly difficult couplings involving sterically hindered residues, performing a "double coupling" step, where the coupling reaction is repeated with a fresh solution of the activated amino acid, can significantly improve the yield.[2]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peptide aggregation when synthesizing sequences containing 2-Amino-4,4-dimethylpentanoic acid.

Troubleshooting_Workflow cluster_synthesis SPPS in Progress cluster_troubleshooting Reactive Troubleshooting cluster_prevention Proactive Strategies for Resynthesis start Start Synthesis of Peptide with 2-Amino-4,4-dimethylpentanoic acid observe Observe Signs of Aggregation? (e.g., resin shrinking, poor coupling) start->observe synthesis_ok Continue Synthesis observe->synthesis_ok No change_solvent Switch to NMP/DMSO or 'Magic Mixture' observe->change_solvent Yes end Peptide Cleavage & Purification synthesis_ok->end Complete Synthesis chaotropic_wash Perform Chaotropic Salt Wash (e.g., LiCl) change_solvent->chaotropic_wash increase_temp Increase Temperature (Conventional or Microwave) chaotropic_wash->increase_temp sonicate Apply Sonication increase_temp->sonicate resynthesis Resynthesize Peptide sonicate->resynthesis If Unsuccessful low_load_resin Use Low-Loading or PEG Resin resynthesis->low_load_resin pseudoproline Incorporate Pseudoproline Dipeptides low_load_resin->pseudoproline backbone_prot Use Hmb/Dmb Backbone Protection pseudoproline->backbone_prot backbone_prot->end Complete Resynthesis

Caption: Troubleshooting workflow for peptide aggregation.

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for Disrupting Existing Aggregation

This protocol describes the use of a chaotropic salt wash to disrupt existing peptide aggregation before a difficult coupling step.

  • Resin Preparation: Following Fmoc deprotection and standard DMF washes, proceed to the chaotropic wash.[5]

  • Salt Wash: Add a solution of 0.8 M LiCl in DMF to the reaction vessel, ensuring the resin is fully suspended.

  • Agitation: Gently agitate the resin slurry for 15-30 minutes.

  • Thorough Washing: Drain the salt solution and wash the peptide-resin extensively with DMF (at least 5-7 times) to completely remove the chaotropic salt, as residual salt can interfere with subsequent coupling reactions.[5]

  • Proceed with Coupling: Continue with the coupling of the next amino acid, preferably using a potent activating reagent like HATU.

Protocol 2: Incorporation of a Pseudoproline Dipeptide

This protocol outlines the manual incorporation of a pseudoproline dipeptide to proactively mitigate aggregation.

  • Resin Preparation: Perform the standard Fmoc deprotection of the N-terminal amino acid on the solid support and wash thoroughly with DMF.

  • Activation Mixture: In a separate vessel, dissolve the pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(Ψ(Me,Me)pro)-OH) (3 eq.) and a coupling reagent such as HATU (2.9 eq.) in a minimal volume of DMF or NMP.

  • Activation: Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture and vortex briefly.

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction Time: Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction for completion using a qualitative test like the Kaiser test.[3]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and proceed with the synthesis.

Data Summary Table

StrategyDescriptionKey AdvantagesConsiderations
Solvent Exchange Switching from DMF to NMP or DMSO.Simple to implement; can significantly improve solvation.DMSO can oxidize Cys and Met residues.[14]
Chaotropic Salts Washing with LiCl or NaClO₄ solutions.Effective at disrupting existing β-sheet structures.Must be thoroughly washed out to prevent interference.[5]
Elevated Temperature Using conventional heating or microwave irradiation.[15]Increases reaction rates and disrupts aggregation.[16]Potential for increased racemization of sensitive amino acids like His and Cys.[17]
Pseudoproline Dipeptides Incorporating Ser/Thr as oxazolidine derivatives.[11]Highly effective at preventing β-sheet formation by inducing a backbone "kink".[12][13]Requires specific dipeptide building blocks; only applicable for Ser/Thr-containing sequences.[3]
Backbone Protection Using Hmb or Dmb groups on the backbone nitrogen.[6]Sterically hinders interchain hydrogen bonding.Coupling onto the Hmb/Dmb-protected amino acid can be slow.[4]
Low-Loading Resin Using resins with 0.1-0.3 mmol/g substitution.[5]Reduces proximity of peptide chains, minimizing intermolecular interactions.Lower overall yield of peptide per gram of resin.

References

  • Wikipedia. Pseudoproline. Available from: [Link]

  • PubMed. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Available from: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Available from: [Link]

  • YouTube. Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control. Available from: [Link]

  • CD Formulation. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. Available from: [Link]

  • Aapptec Peptides. Pseudoproline Dipeptides. Available from: [Link]

  • AWS. Surfactants as Chaotropic Agents in Protein Systems. Available from: [Link]

  • PubChem. 2-Amino-4-hydroxy-2,4-dimethylpentanoic acid. Available from: [Link]

  • PubChem. (2S)-2-Amino-4,4-dimethylpentanoic acid. Available from: [Link]

  • PMC. Surfactant and Chaotropic Agent Assisted Sequential Extraction/On-Pellet Digestion (SCAD) for Enhanced Proteomics. Available from: [Link]

  • CSBio. The role of temperature in Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

  • AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

  • Springer. Methods and protocols of modern solid phase peptide synthesis. Available from: [Link]

  • Springer Nature Experiments. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available from: [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Available from: [Link]

  • Luxembourg Bio Technologies. Microwave heating in solid-phase peptide synthesis. Available from: [Link]

  • American Peptide Society. Taming Aggregation. Available from: [Link]

  • EurekAlert!. Exploring peptide clumping for improved drug and material solutions. Available from: [Link]

  • PMC. Rational development of a strategy for modifying the aggregatibility of proteins. Available from: [Link]

  • ChemRxiv. Stirring Peptide Synthesis to a New Level of Efficiency. Available from: [Link]

  • AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • ACS Publications. Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. Available from: [Link]

  • Royal Society of Chemistry. Recent development of peptide coupling reagents in organic synthesis. Available from: [Link]

  • ResearchGate. Amino acid structure and “Difficult sequences” In solid phase peptide synthesis. Available from: [Link]

  • Wikipedia. Peptide synthesis. Available from: [Link]

  • BindingDB. BindingDB BDBM18147 2-amino-4,4-dimethylpentanoic acid. Available from: [Link]

  • RSC Publishing. Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium. Available from: [Link]

  • ResearchGate. Racemic synthesis and solid phase peptide synthesis application of the chimeric valine/leucine derivative 2-amino-3,3,4-trimethyl-pentanoic acid. Available from: [Link]

Sources

Improving yield in the synthesis of "2-Amino-4,4-dimethylpentanoic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting for the Synthesis of 2-Amino-4,4-dimethylpentanoic Acid Hydrochloride (L-Neopentylglycine /


-Methylleucine)
Ticket ID:  CHEM-SUP-2024-884
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are encountering yield issues with This compound (CAS: 57224-50-7).[1] This molecule acts as a bulky, lipophilic leucine analog, critical for increasing the proteolytic stability of peptide therapeutics.

The Core Challenge: The synthesis is dominated by the steric bulk of the tert-butyl group at the


-position. This steric hindrance creates two specific bottlenecks:
  • Nucleophilic Attack: Slower kinetics during the initial ring formation (hydantoin or aminonitrile).

  • Hydrolysis Resistance: The final hydrolysis of the intermediate requires significantly higher activation energy than standard leucine synthesis.

This guide prioritizes the Bucherer-Bergs pathway over the Strecker synthesis. While Strecker is faster, the Bucherer-Bergs route produces a crystalline hydantoin intermediate, allowing for purification before the harsh hydrolysis step, ultimately improving the final purity and yield of the hydrochloride salt.

Module 1: The Precursor Bottleneck (Aldehyde Integrity)

User Issue: "My starting material (3,3-dimethylbutanal) seems to degrade, and the initial reaction turns black/tarry."

Root Cause: 3,3-Dimethylbutanal (Neopentanal) is highly volatile (bp ~105°C) and prone to rapid oxidation to 3,3-dimethylbutanoic acid upon air exposure.[1] Degraded aldehyde leads to side reactions that poison the Bucherer-Bergs cyclization.

Protocol 1.1: Precursor Stabilization
  • Action: Distill 3,3-dimethylbutanal immediately before use.

  • Standard: Purity must be >98% by GC. If carboxylic acid content >2%, yield drops by ~15-20%.[1]

  • Storage: Store under Argon at 4°C.

Module 2: The Bucherer-Bergs Reaction (Hydantoin Formation)[1][2][3][4][5]

User Issue: "The hydantoin intermediate is not precipitating, or yields are <50%."

Technical Insight: The formation of 5-neopentylhydantoin is reversible. The steric bulk of the neopentyl tail destabilizes the intermediate cyanohydrin. You must drive the equilibrium toward the ring closure using excess carbonate and controlled temperature.

Protocol 2.1: Optimized Hydantoin Synthesis
ParameterStandard ConditionOptimized for Steric BulkReason
Stoichiometry 1.0 : 2.0 : 4.0 (Aldehyde:KCN:Carb)1.0 : 2.5 : 6.0 Excess

buffers pH and drives equilibrium.[1]
Solvent 50% EtOH/Water60% EtOH/Water Improves solubility of the lipophilic aldehyde.
Temperature 60°C55°C then 80°C Start low to form cyanohydrin; heat to close ring.[1]
Reaction Time 4-6 hours18-24 hours Steric hindrance slows ring closure significantly.[1]

Step-by-Step Workflow:

  • Dissolve

    
     (6.0 eq) and KCN (2.5 eq) in water.[1]
    
  • Add Ethanol (equal volume to water).[1]

  • Add freshly distilled 3,3-dimethylbutanal (1.0 eq) dropwise at room temperature.

  • Heat to 55°C for 4 hours , then raise to 80°C (reflux) for 16 hours.

  • Critical Workup: Concentrate to 50% volume (remove EtOH). Acidify carefully with conc. HCl to pH 2.[1] The hydantoin should precipitate as a white solid.

  • Purification: Recrystallize from hot water/ethanol. Do not proceed to hydrolysis with crude brown solid.

Module 3: The "Yield Killer" (Hydrolysis)

User Issue: "Hydrolysis is incomplete. I still see starting material after 24h reflux in 6M HCl."

Root Cause: The tert-butyl group shields the hydantoin ring from nucleophilic attack by water. Standard open-vessel reflux (100°C) is insufficient for this sterically hindered molecule.[1]

Protocol 3.1: High-Pressure Alkaline Hydrolysis

We recommend Alkaline Hydrolysis followed by acidification.[1] It is generally faster for hindered hydantoins than acid hydrolysis.[1]

  • Reagents: 3M NaOH or

    
     (barium hydroxide is preferred if sulfate removal is planned, but NaOH is easier for scale).[1]
    
  • Equipment: Stainless steel autoclave or heavy-walled pressure vessel (Ace Glass).

  • Conditions: 150°C - 160°C at 5-8 bar pressure.

Procedure:

  • Suspend purified 5-neopentylhydantoin in 3M NaOH (10 eq).

  • Seal in a pressure vessel.[1]

  • Heat to 150°C for 12-16 hours . (Monitor via HPLC; disappearance of hydantoin peak).

  • Cool to room temperature.

  • Decarboxylation: The initial product is the carbamate. Acidify to pH 1 with HCl and warm to 50°C for 1 hour to ensure full decarboxylation (

    
     evolution).
    

Module 4: Isolation of the Hydrochloride Salt

User Issue: "The product is a sticky hygroscopic gum, not a powder."

Technical Insight: The hydrochloride salt of 2-amino-4,4-dimethylpentanoic acid is highly soluble in water and difficult to crystallize if excess water or inorganic salts (NaCl) are present.[1]

Protocol 4.1: Salt Formation & Crystallization
  • Desalting: If NaOH was used, load the crude acidic hydrolysate onto a cation exchange resin (Dowex 50W). Elute with

    
    .[1] Evaporate to get the free zwitterion (white solid).
    
  • Salt Formation: Suspend the dry zwitterion in anhydrous diethyl ether or dioxane .

  • Acidification: Bubble dry HCl gas or add 4M HCl in Dioxane dropwise.

  • Precipitation: The hydrochloride salt will precipitate as a fine white powder.

  • Filtration: Filter under nitrogen (hygroscopic!). Wash with cold ether.[1]

Visual Workflow & Logic

Figure 1: Reaction Pathway & Troubleshooting Logic

G Start Start: 3,3-Dimethylbutanal Check Quality Check: Is Aldehyde Clear/Colorless? Start->Check Distill Action: Distill under Argon Check->Distill No (Yellow/Cloudy) Bucherer Step 1: Bucherer-Bergs (KCN, (NH4)2CO3, 60% EtOH) Check->Bucherer Yes Distill->Bucherer Hydantoin Intermediate: 5-Neopentylhydantoin Bucherer->Hydantoin Hydrolysis_Check Decision: Hydrolysis Method? Hydantoin->Hydrolysis_Check Path_Acid Acid Hydrolysis (6M HCl, Reflux) Hydrolysis_Check->Path_Acid Standard (Avoid) Path_Base Alkaline Pressure Hydrolysis (NaOH, 150°C, Autoclave) Hydrolysis_Check->Path_Base Recommended Fail_Acid Result: Incomplete (Steric Hindrance) Path_Acid->Fail_Acid Success_Base Result: Full Conversion Path_Base->Success_Base Purify Step 3: Ion Exchange & HCl Salt Formation in Dioxane Success_Base->Purify Final Final Product: 2-Amino-4,4-dimethylpentanoic acid HCl Purify->Final

Caption: Figure 1. Optimized synthetic workflow emphasizing precursor quality and high-pressure alkaline hydrolysis to overcome steric hindrance.

Frequently Asked Questions (FAQ)

Q1: Can I use the Strecker synthesis instead? A: Yes, but with reservations. The Strecker reaction (Aldehyde +


 + KCN) produces the aminonitrile.[2][3] Hydrolyzing the neopentyl-aminonitrile requires extremely harsh acid conditions that often degrade the molecule before hydrolysis is complete. The Bucherer-Bergs route is preferred because the hydantoin intermediate is stable and purifiable [1].

Q2: Why is the melting point of my product lower than the literature value (reported >230°C dec)? A: This usually indicates partial racemization or salt contamination. If you used high-temp alkaline hydrolysis for too long (>24h), some racemization of the L-isomer can occur.[1] Additionally, inorganic salts (NaCl) depress the melting point. Ensure you use Ion Exchange (Dowex 50W) before making the final HCl salt.

Q3: Is the product stable in solution? A: The HCl salt is stable in acidic aqueous solution. However, the free zwitterion is prone to microbial growth if stored in water. Store the solid HCl salt at -20°C with desiccant.

References

  • Bucherer, H. T., & Fischbeck, H. (1920).[1] Über die Synthese von Hydantoinen und deren Spaltung zu

    
    -Aminosäuren. Journal für Praktische Chemie.  (Foundational text on Hydantoin synthesis).[1]
    
  • Fauchere, J. L., & Petermann, C. (1980).[1] Synthesis of gamma-substituted alpha-amino acids. Helvetica Chimica Acta.[1] (Specific reference for bulky side-chain amino acids).[1]

  • Ware, E. (1950).[1] The Chemistry of the Hydantoins. Chemical Reviews. (Review of hydrolysis conditions for hindered hydantoins).

  • PubChem Compound Summary. (2024). 2-Amino-4,4-dimethylpentanoic acid.[1][4] National Library of Medicine. (Physical properties and identifiers).

Sources

Handling and safety precautions for "2-Amino-4,4-dimethylpentanoic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for 2-Amino-4,4-dimethylpentanoic acid hydrochloride (also known as L-Neopentylglycine HCl or


-methylleucine HCl ).

This compound is a sterically demanding, non-canonical amino acid used primarily in peptide synthesis to induce conformational constraints and increase proteolytic stability. Its hydrochloride salt form presents unique solubility and reactivity challenges that differ significantly from standard protected amino acids.

Module 1: Physical Handling & Storage

Q: The powder has formed hard clumps in the bottle. Is it degraded?

A: Not necessarily, but it has likely been exposed to moisture. This compound is the hydrochloride salt of an amino acid. Like many amine salts, it is hygroscopic . When exposed to atmospheric humidity, it absorbs water, causing the crystalline powder to deliquesce or clump.

  • Diagnostic: If the color remains white/off-white, it is likely chemically stable but physically altered. If it has turned yellow/brown, degradation (oxidation) may have occurred.

  • Corrective Action:

    • Dry the compound in a vacuum desiccator over

      
       or silica gel for 24 hours.
      
    • If precise weighing is required for stoichiometry, determine the water content via Karl Fischer titration or assume a hydrate form if drying is insufficient.

Q: How should I store this for long-term stability?

A: Follow the "Cold & Dry" protocol to prevent hydrolysis and caking.

Storage Logic Flow:

StorageProtocol cluster_0 Environment Control Start Incoming Shipment Check Check Seal Integrity Start->Check LongTerm Long-Term Storage (-20°C) Check->LongTerm Bulk Stock Daily Daily Use (Desiccator / RT) Check->Daily Active Aliquot Warn CRITICAL: Warm to RT before opening LongTerm->Warn Retrieval Warn->Daily After equilibration

Caption: Storage decision tree emphasizing thermal equilibration to prevent condensation.

Module 2: Solubility & Solution Preparation

Q: I cannot get the compound to dissolve in Dichloromethane (DCM). What is wrong?

A: This is a solubility mismatch due to the ionic nature of the hydrochloride salt.

  • The Science: As an HCl salt (

    
    ), the lattice energy is too high for non-polar aprotic solvents like DCM or Chloroform to overcome.
    
  • Solubility Table:

SolventSolubilityNotes
Water HighIdeal for aqueous workups or HPLC.
Methanol/Ethanol HighGood for transfers; avoid if using active esters (transesterification risk).
DMSO/DMF Moderate to HighPreferred for peptide synthesis coupling.
DCM/CHCl3 Insoluble Requires neutralization (free-basing) to dissolve.
Diethyl Ether InsolubleUsed for precipitation/washing.
Q: How do I solubilize it for a coupling reaction in organic solvent?

A: You must perform an in situ neutralization (Free-Basing).

  • Suspend the HCl salt in the reaction solvent (DMF or NMP).

  • Add 1.0 equivalent of a tertiary base (DIPEA or NMM).

  • Observation: The suspension should clear as the free amine is liberated and the lipophilic neopentyl side chain interacts with the organic solvent.

    • Caution: Do not use a large excess of base before adding the activated carboxylic acid, as this can lead to racemization, although the neopentyl group is relatively resistant to it.

Module 3: Synthesis & Reactivity (The "Steric" Factor)

Q: My coupling efficiency is low (<50%). Is the reagent bad?

A: The reagent is likely fine; the issue is Steric Hindrance . The tert-butyl-like structure of the neopentyl side chain creates a massive steric wall near the nucleophilic amine. Standard coupling protocols (e.g., HBTU/DIPEA, 1 hour) often fail.

Q: What is the recommended coupling protocol for this specific amino acid?

A: You must use "Power Coupling" conditions.

  • Activator: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU . These are more reactive than HBTU/PyBOP.

  • Additives: Use HOAt (1-Hydroxy-7-azabenzotriazole) if available to stabilize the active ester.

  • Temperature: Elevate reaction temperature to 50°C (microwave) or 60°C (conventional heating) if the resin/substrate allows.

  • Time: Extend coupling time to 2–4 hours or perform a "Double Couple" (repeat the reaction with fresh reagents).

Steric Coupling Workflow:

CouplingLogic Start Start Coupling Dissolve Dissolve AA-HCl in DMF Start->Dissolve Base Add DIPEA (1.0 equiv only) Dissolve->Base Neutralize Activate Add HATU/HOAt (Pre-activate 30s) Base->Activate React React 4h @ 50°C Activate->React Check Kaiser Test React->Check

Caption: Optimized workflow for coupling sterically hindered neopentyl-glycine derivatives.

Module 4: Safety & Toxicology (E-E-A-T)

Q: I cannot find a specific toxicological report. Is it safe?

A: Treat as a Research Chemical with "Universal Precautions." While specific LD50 data for 2-Amino-4,4-dimethylpentanoic acid HCl may be absent from public registries, structurally similar aliphatic amino acid salts (Leucine HCl, Valine HCl) are generally classified as Irritants .

Risk Assessment Profile:

  • H315: Causes skin irritation (Acidic nature of HCl salt).

  • H319: Causes serious eye irritation (Crystalline dust).

  • H335: May cause respiratory irritation (Inhalation of fine dust).

Mandatory PPE:

  • Respiratory: N95 mask or fume hood usage is required when weighing dry powder to prevent inhalation of hygroscopic dust.

  • Eyes: Chemical splash goggles (Standard safety glasses may not seal against fine floating dust).

  • Skin: Nitrile gloves (0.11 mm thickness minimum).

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: L-Leucine hydrochloride (Structural Analog).Link(Note: Used as a surrogate for toxicological classification of aliphatic amino acid salts).

  • Albericio, F., & Biron, E. (2006). Peptide Synthesis: Methods and Protocols. Humana Press. (Discusses steric hindrance in bulky amino acids).
  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. Link (Basis for HATU/HOAt recommendation).

  • Chem-Impex International. (n.d.). Product Data: Fmoc-L-Neopentylglycine.[2]Link (Verifies nomenclature and structural identity).

  • PubChem. (n.d.). Compound Summary: 2-Amino-4,4-dimethylpentanoic acid.[2] National Library of Medicine. Link

Sources

Validation & Comparative

Technical Comparison: 2-Amino-4,4-dimethylpentanoic Acid (4,4-DMPA) vs. Established Lipophilic NCAAs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Super-Leucine" Advantage

2-Amino-4,4-dimethylpentanoic acid (often abbreviated as 4,4-DMPA , 4-Me-Leu , or Neopentylglycine ) represents a strategic evolution in peptide engineering. While standard Leucine is a staple for hydrophobic core formation, it is susceptible to rapid proteolytic cleavage (e.g., by chymotrypsin). Conversely, Tert-Leucine (Tle) offers extreme stability but at the cost of severe conformational restriction (helix-breaking) and difficult synthetic coupling.

4,4-DMPA occupies the "Goldilocks zone": it retains the


-branching of Leucine—preserving 

-helical compatibility—while introducing the steric bulk of a tert-butyl group to block protease access and significantly boost lipophilicity.
Quick Comparison Matrix
FeatureLeucine (Leu) Tert-Leucine (Tle) 4,4-DMPA
Side Chain Iso-butyltert-ButylNeopentyl
Branching

(Gamma)

(Beta)

(Gamma)
Lipophilicity HighVery HighUltra High (+1 methylene vs Tle)
Helix Propensity Strong FormerStrong Breaker Helix Compatible
Proteolytic Stability LowHighHigh
Coupling Difficulty LowVery HighModerate

Structural & Conformational Analysis

The Branching Factor

The critical differentiator between these amino acids is the distance of the steric bulk from the peptide backbone (


-carbon).
  • Tert-Leucine (Tle): The bulky tert-butyl group is attached directly to the

    
    -carbon. This creates a "steric wall" adjacent to the backbone, severely restricting 
    
    
    
    and
    
    
    torsion angles. Tle is an excellent
    
    
    -sheet inducer or turn inducer but destabilizes
    
    
    -helices.
  • 4,4-DMPA: The tert-butyl group is attached to the

    
    -carbon, separated from the backbone by a methylene spacer (-CH
    
    
    
    -). This spacer acts as a hinge, allowing the backbone sufficient rotational freedom to adopt
    
    
    -helical conformations while still projecting a massive hydrophobic surface area.
Visualizing the Selection Logic

The following decision tree guides the selection of the optimal hydrophobic residue based on structural requirements.

NCAA_Selection Start Requirement: Hydrophobic Residue Helix Must maintain Alpha-Helix? Start->Helix Proteolysis High Proteolytic Stability Needed? Helix->Proteolysis Yes Tle Tert-Leucine (Tle) (Rigid / Beta-Sheet) Helix->Tle No (Sheet/Turn) Bulk Max Lipophilicity Required? Proteolysis->Bulk Yes Leu Leucine (Leu) (Standard) Proteolysis->Leu No DMPA 4,4-DMPA (Stable Helix) Bulk->DMPA Yes (Bulky) Aib Aib (Helix Inducer) Bulk->Aib No (Compact)

Figure 1: Decision matrix for selecting hydrophobic non-canonical amino acids. 4,4-DMPA is the optimal choice when both helical structure and metabolic stability are required.

Physical Properties & Performance

Hydrophobicity and Receptor Binding

4,4-DMPA is among the most lipophilic aliphatic amino acids available.

  • Mechanism: The neopentyl side chain adds significant non-polar surface area compared to Leucine.

  • Application: In drug design, substituting Leu with 4,4-DMPA often increases potency at hydrophobic binding pockets (e.g., GPCRs, protein-protein interfaces) by displacing "high-energy" water molecules from the pocket—a phenomenon known as the Hydrophobic Effect .

Proteolytic Stability

Peptides containing 4,4-DMPA exhibit extended half-lives in plasma.

  • Mechanism: Proteases like chymotrypsin and pepsin rely on the substrate fitting into a specific hydrophobic pocket (S1 subsite). The

    
    -tert-butyl group of 4,4-DMPA is too voluminous to fit into the S1 pocket of many endopeptidases, effectively shielding the adjacent peptide bond from hydrolysis.
    
  • Data Trend: Studies on Leucine-rich peptides (e.g., antimicrobial peptides) show that Leu

    
     Tle substitution often kills activity due to conformational distortion, whereas Leu 
    
    
    
    4,4-DMPA substitution retains activity while increasing serum half-life by 2-5x.

Experimental Protocols

Protocol 1: Solid Phase Peptide Synthesis (SPPS) Coupling

While less hindered than Tle, 4,4-DMPA is still bulkier than Leucine. Standard DIC/HOBt coupling may result in deletion sequences. The following protocol ensures >99% coupling efficiency.

Reagents:

  • Resin: Rink Amide or Wang (Loading < 0.6 mmol/g recommended to reduce crowding).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 20 min.

  • Deprotection: Remove Fmoc with 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).

  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-4,4-DMPA-OH (3.0 eq) and HATU (2.9 eq) in minimum dry DMF.

    • Add DIPEA (6.0 eq).

    • Wait 30 seconds for color change (yellow to orange) indicating active ester formation.

  • Coupling:

    • Add activated solution to resin.

    • Microwave assist: 75°C for 5 minutes (25W) OR Room Temp: Shake for 2 hours.

  • Monitoring: Perform Chloranil test (more sensitive than Kaiser for secondary amines, though DMPA is primary, the bulk can mislead Kaiser).

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

SPPS_Cycle Start Fmoc-Peptide-Resin Deprotect 1. Deprotection (20% Piperidine) Start->Deprotect Wash 2. Wash (DMF x5) Deprotect->Wash Activate 3. Pre-activation (Fmoc-DMPA + HATU + DIPEA) Wash->Activate Couple 4. Coupling (2h RT or 5min @ 75°C) Activate->Couple Test 5. QC Test (Chloranil/Kaiser) Couple->Test Decision Complete? Test->Decision Decision->Couple No (Re-couple) Next Next Cycle Decision->Next Yes Cap 6. Capping (Ac2O) Next->Cap Optional

Figure 2: Optimized SPPS cycle for sterically hindered amino acids like 4,4-DMPA.

Protocol 2: Comparative Proteolytic Stability Assay

To validate the stability enhancement of 4,4-DMPA against Chymotrypsin.

  • Substrate Preparation: Synthesize two peptides:

    • Control: Ac-Ala-Ala-Leu-Ala-Ala-NH2

    • Test: Ac-Ala-Ala-(4,4-DMPA)-Ala-Ala-NH2

  • Enzyme Solution: Prepare

    
    -Chymotrypsin (bovine pancreas) at 0.5 mg/mL in 50 mM Tris-HCl, 10 mM CaCl
    
    
    
    , pH 7.8.
  • Incubation:

    • Mix Peptide (100 µM final) with Enzyme solution.

    • Incubate at 37°C.

  • Sampling:

    • Aliquot 50 µL at t = 0, 15, 30, 60, 120, 240 min.

    • Quench immediately with 50 µL 1% TFA/Acetonitrile.

  • Analysis:

    • Analyze via RP-HPLC (C18 column) or LC-MS.

    • Calculate % remaining based on Peak Area (AUC).

    • Plot ln(% remaining) vs time to determine

      
       and Half-life (
      
      
      
      ).

References

  • Comparison of Helix Propensities: Lyu, P. C., et al. (1991). "Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains." Proceedings of the National Academy of Sciences. Link

  • Proteolytic Stability of Bulky Residues: Gentilucci, L., et al. (2010). "Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization." Current Pharmaceutical Design. Link

  • Synthesis and Properties: Hodgson, D. R. W., et al. (2004). "The synthesis and properties of 4,4-dimethylleucine and its incorporation into peptides." Organic & Biomolecular Chemistry. Link

  • General SPPS for Hindered Amines: Albericio, F., et al. (2018). "Peptide Synthesis: Methods and Protocols." Methods in Molecular Biology. Link

Impact of "2-Amino-4,4-dimethylpentanoic acid" on Peptide Stability and Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gamma-Steric" Advantage

In the optimization of therapeutic peptides, the "hydrophobic core" often presents a dichotomy: native residues like Leucine (Leu) offer excellent receptor fit but poor metabolic stability, while alpha-bulky analogs like tert-Leucine (Tle) offer extreme stability but often disrupt the bioactive conformation due to backbone rigidity.

2-Amino-4,4-dimethylpentanoic acid , commonly known as Neopentylglycine (Npg) , emerges as the superior "Goldilocks" alternative. By shifting the bulky tert-butyl group from the alpha-carbon (as in Tle) to the gamma-carbon, Npg retains the massive hydrophobic volume required for deep pocket binding and proteolytic shielding, yet restores the backbone flexibility necessary for induced-fit binding mechanisms.

This guide objectively compares Npg against its primary competitors, providing actionable protocols for its integration into drug discovery workflows.

Structural & Physicochemical Profile

To understand the utility of Npg, one must analyze the spatial arrangement of its side chain relative to the peptide backbone.

  • Leucine (Leu): The native standard. The

    
    -carbon is split into two methyls (isopropyl). It is flexible but enzymatically labile.
    
  • tert-Leucine (Tle): The "Alpha-Blocker." The tert-butyl group is attached directly to the

    
    -carbon (or 
    
    
    
    -position relative to the carbonyl, but effectively shielding the
    
    
    -proton). This creates a "frozen" backbone (
    
    
    restriction) and makes peptide coupling notoriously difficult.
  • Neopentylglycine (Npg): The "Gamma-Shield." The tert-butyl group is pushed out to the

    
    -position. This mimics the length of Leucine but terminates in a spherical, bulky hydrophobic cap.
    
Figure 1: The Steric Shift Logic

Visualizing the structural evolution from Native to Rigid to Optimized.

G cluster_0 Native Baseline cluster_1 Alpha-Steric Constraint cluster_2 Gamma-Steric Optimization Leu Leucine (Leu) Split Gamma (Isopropyl) High Flexibility Low Stability Tle tert-Leucine (Tle) Bulky Beta (tert-Butyl) Rigid Backbone Coupling Difficulty: High Leu->Tle Maximal Rigidity (Side chain shortens) Npg Neopentylglycine (Npg) Bulky Gamma (tert-Butyl) Balanced Flexibility Coupling Difficulty: Moderate Leu->Npg Maintains Length Increases Bulk Tle->Npg Restores Flexibility (Spacer inserted)

Caption: Comparison of side-chain topology. Npg introduces a methylene spacer (-CH2-) that Tle lacks, restoring backbone flexibility while maintaining the hydrophobic bulk of the tert-butyl group.

Comparative Performance Review

The following data summarizes the performance of Npg relative to standard alternatives in typical peptide drug design scenarios.

Table 1: Critical Performance Metrics
FeatureLeucine (Leu) tert-Leucine (Tle) Neopentylglycine (Npg)

-Aminoisobutyric (Aib)
Primary Utility Native Binding

-Sheet/Helix Breaker, Stability
Hydrophobic Packing, StabilityHelix Induction, Stability
Proteolytic Stability Low (Baseline)Very High (Steric occlusion)High (Shields peptide bond)High (Non-proteinogenic)
Coupling Difficulty LowVery High (Steric hindrance)Moderate Moderate
Backbone Flexibility HighRestricted (Frozen

angles)
Moderate (Similar to Leu)Restricted (Helix promoter)
Hydrophobic Surface ~140 Ų~160 Ų (Compact)~170 Ų (Extended) Low
Receptor Affinity BaselineOften Lower (Clash risk)Often Higher (Better packing)Context Dependent
Mechanistic Insight: The "Ball-and-Socket" Fit

While Tle often reduces bioactivity because its bulk clashes with the receptor wall near the backbone, Npg extends the bulk away from the backbone. This allows the tert-butyl group to act as a "ball" that fits deeply into hydrophobic "sockets" (pockets) within the target protein, enhancing van der Waals interactions significantly (up to 6-fold affinity increase reported in D-box peptides) [1].

Impact on Stability and Bioactivity[2][3][4]
A. Proteolytic Resistance

Npg confers stability not by freezing the backbone (like Aib or Tle), but by Steric Shielding . The bulky


-tert-butyl group creates a hydrophobic umbrella over the adjacent peptide bond (amide), preventing proteases like Chymotrypsin (which targets hydrophobic residues) from accessing the scissile bond.
  • Data Point: Peptides containing Npg often exhibit a half-life extension of 3-10x compared to Leu-based parents in human serum assays [2].

B. Bioactivity & Affinity

In scenarios where the target pocket is deep and hydrophobic (e.g., Estrogen Receptor, APC/C), Npg outperforms Leu.

  • Case Study (D-Box Peptides): Replacing Leu with Npg at position 4 of a D-box peptide sequence resulted in a >6-fold increase in binding affinity . The Npg side chain filled the hydrophobic pocket more completely than the native isobutyl group of Leu [1].

  • Case Study (ER Antagonists): In PERM3 peptides, Npg substitution maintained high affinity (

    
     pM) while significantly improving metabolic stability compared to the native sequence [3].
    
Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS) of Npg-Peptides

Challenge: While easier than Tle, Npg is bulkier than Leu. Standard coupling times often lead to deletion sequences.

  • Resin Selection: Use low-loading resin (0.3–0.5 mmol/g) to prevent aggregation.

  • Activator: Use HATU or COMU (stronger than HBTU).

  • Stoichiometry: 4 eq. Fmoc-Npg-OH : 3.9 eq. HATU : 8 eq. DIPEA.

  • The "Double-Couple" Rule:

    • Couple 1: 45 minutes at Room Temperature.

    • Drain and Wash.

    • Couple 2: 45 minutes at Room Temperature (fresh reagents).

  • Capping: Acetylate unreacted amines immediately after the Npg step to prevent deletion impurities.

Protocol B: Comparative Enzymatic Stability Assay

Objective: Quantify the stability gain of Npg vs. Leu/Tle variants.

  • Substrate Prep: Dissolve purified peptides (Leu-variant, Npg-variant) at 200 µM in PBS (pH 7.4).

  • Enzyme Addition: Add

    
    -Chymotrypsin (promiscuous hydrophobic cleavage) at a 1:100 enzyme:substrate ratio (w/w).
    
  • Sampling:

    • Incubate at 37°C.

    • Aliquot 50 µL at T=0, 15, 30, 60, 120, 240 min.

    • Quench immediately with 50 µL 1% TFA/Acetonitrile.

  • Analysis: Analyze via RP-HPLC or LC-MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
Figure 2: Stability Testing Workflow

A self-validating loop for assessing peptide durability.

Stability cluster_assay Stability Assay Loop Start Candidate Peptide Sequence Design Design Variants: 1. Native (Leu) 2. Gamma-Shield (Npg) 3. Alpha-Block (Tle) Start->Design Synth SPPS Synthesis (Use Double-Couple for Npg/Tle) Design->Synth Incubate Incubate w/ Serum or Protease (37°C) Synth->Incubate Quench Quench Aliquots (T=0 to 240 min) Incubate->Quench Analyze LC-MS Quantification Quench->Analyze Decision Compare Half-Life (t1/2) Analyze->Decision Outcome1 Npg > Leu (Success: Stability Gain) Decision->Outcome1 Significant Increase Outcome2 Npg < Tle (Check Bioactivity Trade-off) Decision->Outcome2 Moderate Increase

Caption: Workflow for validating the stability enhancement of Npg variants. The decision matrix balances stability gains against potential bioactivity costs.

References
  • Development of D-box peptides to inhibit the anaphase-promoting complex/cyclosome. Source: eLife Sciences. URL:[Link]

  • Peptides containing a Neopentylglycine residue. Source: Collection of Czechoslovak Chemical Communications (Institute of Organic Chemistry and Biochemistry). URL:[Link]

  • Recent advances in peptidomimetics antagonists targeting estrogen receptor alpha-coactivator interaction. Source: Peking University / Current Medicinal Chemistry. URL:[Link]

  • Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids. Source: Frontiers in Bioengineering and Biotechnology.[1] URL:[Link]

Sources

A Comparative Guide to Purity Analysis and Validation of 2-Amino-4,4-dimethylpentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product quality, safety, and efficacy. 2-Amino-4,4-dimethylpentanoic acid hydrochloride, a non-proteinogenic amino acid also known as L-tert-leucine hydrochloride, is a critical chiral building block in the synthesis of various pharmaceuticals. Its bulky tert-butyl group provides unique conformational constraints, making it a valuable component in modern drug design.[1]

This guide provides an in-depth comparison of analytical methodologies for the purity assessment and validation of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind the selection of specific methods, the principles of their validation in accordance with ICH guidelines, and a comparative analysis of their respective strengths and limitations.[2][3]

Understanding the Impurity Profile: A Prerequisite for Method Development

A robust analytical method must be capable of separating and quantifying the active ingredient from any significant impurities. The potential impurity profile is intrinsically linked to the manufacturing process. For 2-Amino-4,4-dimethylpentanoic acid, a common synthetic route involves the resolution of a racemic mixture, for example, using a chiral resolving agent like dibenzoyl-d-tartaric acid.[4]

Based on this, the primary impurities of concern are:

  • The D-enantiomer (chiral impurity): The opposite and undesired stereoisomer.

  • Process-related impurities: Including residual starting materials, reagents (e.g., resolving agents), and by-products from side reactions. For instance, prolonged stirring during certain synthesis steps can lead to the formation of adducts.[4]

  • Degradation products: Arising from instability under stress conditions (e.g., acid, base, oxidation, heat, light).

A comprehensive analytical strategy, therefore, requires a combination of methods to address both chiral and achiral purity, as well as the accurate determination of the main component's concentration (assay).

Comparative Analysis of Core Analytical Methodologies

We will compare three orthogonal analytical techniques for the comprehensive quality control of this compound:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for assay and achiral impurity determination.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC) for the specific quantification of the D-enantiomer.

  • Acid-Base Titration as a classic, robust method for the assay of the hydrochloride salt.

Additionally, we will discuss Quantitative Nuclear Magnetic Resonance (qNMR) as a primary, non-destructive method for purity assessment.

Methodology 1: Reversed-Phase HPLC for Assay and Achiral Impurities

RP-HPLC is the workhorse of pharmaceutical analysis due to its high resolving power, sensitivity, and adaptability. For a non-chromophoric amino acid like L-tert-leucine, derivatization is often employed to enhance UV detection.[5] However, direct UV detection at low wavelengths (around 200-210 nm) is also feasible for quantifying the carboxylic acid group, simplifying sample preparation.[6][7]

Experimental Protocol: RP-HPLC

Objective: To determine the assay of this compound and quantify any process-related achiral impurities.

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 5% to 95% B; 20-25 min: 95% B; 25.1-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

| Sample Diluent | Mobile Phase A |

Procedure:

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent to a final concentration of 1.0 mg/mL.

  • Sample Preparation: Prepare the sample solution at the same concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the assay and impurity levels using the peak areas, typically by external standard method and area percent normalization for impurities, respectively.

Validation Strategy (as per ICH Q2(R1))[8]

A rigorous validation ensures the method is fit for its intended purpose.

  • Specificity: Forced degradation studies (acid, base, oxidative, thermal, photolytic stress) are performed to demonstrate that the method can resolve the main peak from any degradation products and process-related impurities. Peak purity analysis using a DAD is essential.

  • Linearity: A minimum of five concentrations across the range (e.g., 50% to 150% of the nominal concentration) are analyzed. The correlation coefficient (r²) should be >0.999.[8]

  • Accuracy: Determined by the recovery of spiked known amounts of analyte into a placebo matrix or by comparison to a well-characterized reference material. Recoveries should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analysis of a minimum of six sample preparations at 100% of the test concentration.

    • Intermediate Precision: The assay is repeated by a different analyst, on a different day, and with different equipment. The relative standard deviation (RSD) for precision studies should be ≤2%.

  • Range: The range is established based on the linearity, accuracy, and precision data.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determined for key impurities based on signal-to-noise ratios (typically 10:1 for LOQ and 3:1 for LOD) or by statistical analysis of the calibration curve.

Methodology 2: Chiral HPLC for Enantiomeric Purity

The control of stereoisomeric purity is a critical regulatory requirement. Chiral HPLC is the gold standard for separating and quantifying enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective for this purpose.[9][10]

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the D-enantiomer of this compound.

Instrumentation:

  • HPLC system with a UV/Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions (adapted from[4]):

Parameter Condition
Column Chiralpak AS-H, 250 mm x 4.6 mm, 5 µm (or equivalent)
Mobile Phase n-Hexane: Isopropanol: TFA (50:50:0.1 v/v/v)
Flow Rate 0.5 mL/min
Column Temperature 27 °C
Detection Wavelength 254 nm (Note: Derivatization may be needed for higher sensitivity, but direct detection is possible)
Injection Volume 20 µL

| Sample Diluent | Mobile Phase |

Procedure:

  • Resolution Solution: Prepare a solution containing both the L- and D-enantiomers to confirm the separation.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to an appropriate concentration.

  • Analysis: Inject the resolution solution and the sample solution.

  • Calculation: The amount of the D-enantiomer is calculated based on the area percentage relative to the L-enantiomer peak.

Validation Strategy[8]
  • Specificity: The method must demonstrate baseline resolution between the L- and D-enantiomers.

  • Limit of Quantitation (LOQ): Crucial for this method. The LOQ for the D-enantiomer must be at or below the reporting threshold (e.g., 0.1%). This is validated by preparing a solution at the target LOQ concentration and demonstrating acceptable precision and accuracy.

  • Precision: Repeatability at the specification limit for the D-enantiomer.

  • Linearity: Demonstrated around the specification limit for the D-enantiomer.

  • Accuracy: Determined by spiking known amounts of the D-enantiomer into the L-enantiomer sample.

Methodology 3: Acid-Base Titration for Assay

Titration is a primary analytical method that relies on a stoichiometric reaction. For this compound, a non-aqueous acid-base titration is typically used to quantify the hydrochloride salt content. This method provides an excellent orthogonal confirmation of the assay value obtained by HPLC.

Experimental Protocol: Potentiometric Titration

Objective: To determine the assay of this compound.

Instrumentation:

  • Automatic potentiometric titrator with a suitable electrode (e.g., glass pH electrode).

  • Analytical balance.

Reagents:

  • Titrant: 0.1 M Perchloric acid in glacial acetic acid, standardized.

  • Solvent: Glacial acetic acid.

  • Endpoint Indicator (for visual titration): Crystal violet solution. (Potentiometric determination is preferred).

Procedure:

  • Accurately weigh approximately 150 mg of the sample into a clean, dry titration vessel.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Titrate with standardized 0.1 M perchloric acid, recording the potential (mV) as a function of titrant volume.

  • Determine the endpoint from the inflection point of the titration curve (the point of maximum change in mV/mL).

  • Perform a blank titration with the solvent and subtract the blank volume from the sample titration volume.

  • Calculation: Assay (%) = (V_sample - V_blank) * M_titrant * MW_sample / W_sample * 1000 * 100 Where:

    • V = volume of titrant (mL)

    • M = molarity of titrant (mol/L)

    • MW = molecular weight of the sample ( g/mol )

    • W = weight of the sample (mg)

Validation Strategy[3][11]
  • Specificity: While titration is less specific than chromatography, its specificity can be inferred if results are consistent with a highly specific method like HPLC. It's crucial to ensure no other acidic or basic impurities are present at significant levels.

  • Linearity: Assessed by titrating different sample weights (e.g., from 50% to 150% of the target weight). A plot of sample weight versus titrant volume should be linear with r² > 0.999.

  • Accuracy: Determined by titrating a high-purity primary standard. The result should be close to 100%.

  • Precision: Assessed through repeatability (multiple titrations of the same sample) and intermediate precision. RSD should be ≤1%.

Advanced Technique: Quantitative NMR (qNMR)

qNMR has emerged as a powerful primary ratio method for purity determination, directly traceable to the International System of Units (SI).[11][12] It allows for the quantification of a substance without the need for an identical reference standard, instead using a certified internal standard.

Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal from the analyte with that of a known amount of a certified internal standard, the purity of the analyte can be calculated with high accuracy.

Advantages:

  • Primary Method: High accuracy and traceability.

  • Non-destructive: The sample can be recovered after analysis.

  • Structural Information: Provides structural confirmation simultaneously with quantification.

  • No Chromophore Needed: Independent of the optical properties of the analyte.

Considerations:

  • Requires specialized equipment and expertise.

  • Careful selection of a suitable internal standard and solvent is critical to avoid signal overlap.

  • Higher sample concentration is needed compared to chromatographic methods.

Method Comparison Summary

FeatureRP-HPLC (Assay)Chiral HPLCTitration (Assay)qNMR (Purity)
Primary Use Assay, Achiral ImpuritiesChiral PurityAssayAbsolute Purity, Assay
Specificity High (with DAD)Very High (for enantiomers)ModerateHigh (structurally specific)
Sensitivity High (ng level)High (ng level)Low (mg level)Moderate (µg-mg level)
Precision High (RSD <2%)High (RSD <5% at limit)Very High (RSD <1%)Very High (RSD <1%)
Throughput HighModerateModerateLow to Moderate
Key Advantage Resolves multiple impuritiesGold standard for enantiomersRobust, simple, orthogonalPrimary method, no identical standard needed
Key Limitation Requires chromophore/derivatizationOnly separates enantiomersNon-specific, larger sample sizeSignal overlap can be an issue

Visualizing the Workflow

A logical workflow is essential for the comprehensive analysis and validation of this compound.

G cluster_0 Phase 1: Method Development & Initial Assessment cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Routine Analysis & Reporting Start API Sample Received Impurity Identify Potential Impurities (Synthesis Route Analysis) Start->Impurity MethodDev Develop Orthogonal Methods (HPLC, Chiral HPLC, Titration) Impurity->MethodDev Assay RP-HPLC Method (Assay & Achiral Impurities) MethodDev->Assay Chiral Chiral HPLC Method (Enantiomeric Purity) MethodDev->Chiral Titr Titration Method (Orthogonal Assay) Validation Perform Full Validation: - Specificity (Forced Degradation) - Linearity & Range - Accuracy & Precision - LOQ/LOD Assay->Validation Chiral->Validation Titr->Validation Routine Routine QC Testing (Batch Release, Stability) Validation->Routine MethodGev MethodGev Report Certificate of Analysis (CoA) - Report Assay - Report Impurity Profile - Report Enantiomeric Purity Routine->Report

Caption: Workflow for Analytical Method Validation.

G cluster_0 Purity Attribute cluster_1 Recommended Primary Method cluster_2 Orthogonal / Confirmatory Method Assay Assay / Potency HPLC RP-HPLC (UV) Assay->HPLC ChiralPurity Enantiomeric Purity ChiralHPLC Chiral HPLC ChiralPurity->ChiralHPLC AchiralPurity Related Substances HPLC_Imp RP-HPLC (UV) AchiralPurity->HPLC_Imp Titration Titration HPLC->Titration confirms qNMR qNMR HPLC->qNMR confirms LCMS LC-MS (for identification) HPLC_Imp->LCMS identifies

Caption: Method Selection for Purity Attributes.

Conclusion

The purity analysis of this compound requires a multi-faceted approach. No single method can provide a complete picture of the compound's quality.

  • RP-HPLC is indispensable for quantifying the main component and profiling achiral impurities.

  • Chiral HPLC is non-negotiable for controlling the critical chiral purity.

  • Titration offers a simple, robust, and truly orthogonal method for assay confirmation, strengthening the analytical data package.

  • qNMR represents a powerful, high-accuracy primary method that can be used for the qualification of reference standards and for definitive purity assignments.

By strategically combining these methods and validating them according to established guidelines, researchers and drug developers can ensure the consistent quality of this compound, thereby safeguarding the integrity of their downstream research and development activities.

References

  • G. J. A. M. Staps, et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 481. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]

  • S. W. H. van den Berg, et al. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 28(3), 1109. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • M. F. G. B. de Oliveira, et al. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Journal of Pharmaceutical and Biomedical Analysis, 249, 116345. Available at: [Link]

  • Google Patents. (2014). Process for the preparation of enantiomerically pure tert-leucine (US8835676B2).
  • S. B. P. V. S. N. K. Patro, et al. (2020). Application of total error concept in the analytical method validation for the assay of essential amino acids by precolumn derivatization. Journal of Applied Pharmaceutical Science, 10(05), pp. 001-011. Available at: [Link]

  • I. M. C. M. R. M. P. S. A. G. M. A. M. F. C. M. S. C. I. M. R. M. P. S. A. G. M. A. M. F. C. M. S. C. (2017). PRELIMINARY STEPS FOR VALIDATION AMINO ACIDS ANALYSIS BY ION CHROMATOGRAPHY WITH PULSED ELECTROCHEMICAL DETECTION. Journal of Horticulture, Forestry and Biotechnology, 21(2), 163-167. Available at: [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Available at: [Link]

  • R. I. Stefan, et al. (1998). Amino acid analysis. Journal of AOAC International, 81(5), 1013-1022. Available at: [Link]

  • Mettler Toledo. (n.d.). Validation of Titration Methods. Available at: [Link]

  • H. Zhao, J. W. Li, & F. Wu. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17, 1-8. Available at: [Link]

  • Z. Jia, et al. (2021). Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 649646. Available at: [Link]

  • PubChem. (n.d.). L-tert-Leucine. National Center for Biotechnology Information. Available at: [Link]

  • A. E. Yegorova, G. I. Fedosenko, et al. (2017). HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate. Semantic Scholar. Available at: [Link]

  • M. M. Abdel-Moety, et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 7(12), 10283–10292. Available at: [Link]

  • LabRulez. (n.d.). Recommendations for titration methods validation. Available at: [Link]

  • E. Hong, M. Cha, H. Yun, & B.-G. Kim. (2010). Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. Semantic Scholar. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Scribd. (n.d.). Titration of Amino Acids Lab Con. Available at: [Link]

  • CUTM Courseware. (n.d.). Experiment-6: Titration Methods for Estimation of Amino acids. Available at: [Link]

  • Axion Labs. (n.d.). Automated Pre-Column Derivatization of Amino Acids by HPLC. Available at: [Link]

  • M. D. C. A. Menzel, et al. (2004). From Enzymes to “Designer Bugs” in Reductive Amination: A New Process for the Synthesis of L‐tert‐Leucine Using a Whole Cell‐Catalyst. Advanced Synthesis & Catalysis, 346(2-3), 251-256. Available at: [Link]

  • Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. Available at: [Link]

  • Google Patents. (2021). Synthesis method of L-tert-leucine and L-cyclohexylalanine (CN113214101A).
  • Google Patents. (2015). Preparation method of N-methoxycarbonyl-L-tert-leucine (CN105111105A).
  • V. A. Tverdislov, et al. (2018). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 10(1), 89-96. Available at: [Link]

  • Agilent Technologies. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Available at: [Link]

Sources

A Comparative Guide to Coupling Reagents for the Sterically Hindered Amino Acid: 2-Amino-4,4-dimethylpentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis

In the landscape of peptide synthesis, the formation of the amide bond is the cornerstone reaction.[1][2] While seemingly straightforward, the efficiency of this coupling step is highly dependent on the nature of the amino acid residues involved and the choice of activating reagents.[3][4] This guide focuses on a particularly challenging building block: 2-Amino-4,4-dimethylpentanoic acid , also known as L-neopentylglycine or γ-methyl-L-leucine.[5][6] Its defining feature is a bulky tert-butyl group on the side chain, which imposes significant steric hindrance around the alpha-carbon.

This steric bulk physically obstructs the approach of the activated carboxyl group and the incoming amine, dramatically slowing down the rate of peptide bond formation.[7] Consequently, standard coupling protocols that are effective for simpler amino acids often fail, leading to incomplete reactions, low yields, and an increased risk of side reactions, most notably racemization.[7][8][9]

For researchers and drug development professionals working with peptides incorporating such hindered residues, the selection of an appropriate coupling reagent is not merely a procedural choice but a critical determinant of synthesis success.[10] This guide provides an in-depth comparison of the performance of three classes of coupling reagents—a carbodiimide, a standard uronium salt, and a high-reactivity uronium salt—in the context of acylating 2-Amino-4,4-dimethylpentanoic acid. We will delve into the mechanistic rationale behind their performance, present supporting data, and provide field-proven protocols to empower you to make informed decisions in your synthetic endeavors.

The Contestants: A Look at the Coupling Reagents

Peptide coupling reagents function by converting the unreactive carboxyl group of an N-protected amino acid into a highly reactive species, typically an active ester, which is then susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[1][3] We will evaluate the following widely used reagents:

  • EDC/HOBt (Carbodiimide System): N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is a water-soluble carbodiimide. When used with an additive like 1-Hydroxybenzotriazole (HOBt), it forms an HOBt active ester.[11] This system is cost-effective and widely used, but its reactivity can be insufficient for sterically demanding couplings.[7][8]

  • HBTU (Standard Uronium Salt): O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is an aminium/uronium salt that generates OBt active esters.[1][12] It is known for high coupling efficiency in routine synthesis but can still struggle with severely hindered residues.[2][12]

  • HATU (High-Reactivity Uronium Salt): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is analogous to HBTU but is based on 1-hydroxy-7-azabenzotriazole (HOAt).[12][13] The nitrogen atom in the pyridine ring of HOAt makes the resulting OAt active ester significantly more reactive than its OBt counterpart, rendering HATU exceptionally effective for difficult couplings.[12][14]

Comparative Performance Analysis

The choice of coupling reagent has a profound impact on reaction efficiency, time, and the purity of the final peptide. The bulky nature of 2-Amino-4,4-dimethylpentanoic acid magnifies the performance differences between these reagents.

Mechanism of Action & Reactivity

The fundamental difference in reactivity stems from the stability of the active ester intermediate formed.

G cluster_0 Carboxylic Acid Activation cluster_1 Peptide Bond Formation CarboxylicAcid R-COOH (Fmoc-AA-OH) CouplingReagent Coupling Reagent + Base ActiveEster Activated Intermediate (e.g., OAt/OBt Ester) CouplingReagent->ActiveEster Activation PeptideBond Fmoc-AA-CO-NH-Peptide-Resin (Desired Peptide) ActiveEster->PeptideBond Nucleophilic Attack Byproduct Leaving Group (e.g., HOAt/HOBt) ActiveEster->Byproduct Release PeptideAmine H₂N-Peptide-Resin

Caption: General mechanism of peptide bond formation via an activated intermediate.

HATU forms a 7-aza-1-oxybenzotriazole (OAt) ester. The pyridine nitrogen in the HOAt leaving group acts as an electron sink, making the carbonyl carbon more electrophilic and accelerating the rate of aminolysis.[12] This "anchimeric assistance" is why HATU is superior for hindered couplings.[12] HBTU and EDC/HOBt both form the less reactive OBt ester. For a sterically crowded reaction center, this difference in reactivity is the deciding factor between success and failure.

Quantitative Data Summary

The following table summarizes the expected performance of each reagent when coupling Fmoc-2-Amino-4,4-dimethylpentanoic acid-OH. The data are representative for sterically hindered couplings and collated from literature principles.[7][12][14]

Coupling ReagentTypical Reaction TimeCoupling Efficiency (%)Racemization RiskKey Considerations
EDC/HOBt 4 - 12 hours50 - 75% (often requires double coupling)ModerateLow cost, but inefficient for this substrate. Risk of N-acylurea byproduct.[3]
HBTU 1 - 3 hours85 - 95%Low to ModerateGood for routine synthesis, but may still be slow for this residue.[10][12] Can cause guanidinylation of the free amine if used in excess.[12]
HATU 30 - 60 minutes>98%Very LowThe reagent of choice for difficult couplings.[12][13][15] Higher cost. Also carries a risk of guanidinylation.

Experimental Protocols & Workflow

Adherence to a robust, self-validating protocol is essential for reproducible success. Below is a standard solid-phase peptide synthesis (SPPS) workflow, followed by specific protocols for coupling 2-Amino-4,4-dimethylpentanoic acid hydrochloride using HATU and HBTU.

General SPPS Workflow

G start Start with Resin-Bound Peptide (Free N-terminal Amine) preactivate Pre-activate Hindered Amino Acid: Fmoc-AA-OH + Reagent + Base (1-5 min) start->preactivate add_to_resin Add Activated Amino Acid Solution to Resin preactivate->add_to_resin couple Allow Coupling Reaction to Proceed (See Table for Times) add_to_resin->couple wash Wash Resin Thoroughly (e.g., 3x DMF, 3x DCM) couple->wash check Perform Ninhydrin Test to Confirm Completion wash->check incomplete Reaction Incomplete check->incomplete Positive complete Reaction Complete check->complete Negative recouple Perform Second Coupling (Recouple) incomplete->recouple next_cycle Proceed to Next Cycle (Fmoc Deprotection) complete->next_cycle recouple->wash

Caption: Experimental workflow for coupling a sterically hindered amino acid.

Protocol 1: High-Efficiency Coupling with HATU

This protocol is recommended for ensuring the highest possible yield and purity when incorporating 2-Amino-4,4-dimethylpentanoic acid.[7]

Materials:

  • Fmoc-2-Amino-4,4-dimethylpentanoic acid-OH (4.0 eq.)

  • HATU (3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine (1.0 eq.)

Methodology:

  • Resin Preparation: Following standard Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • Pre-activation: In a separate vessel, dissolve Fmoc-2-Amino-4,4-dimethylpentanoic acid-OH, HATU, and DIPEA in DMF. Allow the solution to stand for 1-5 minutes for pre-activation to occur. The solution will typically change color.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.

  • Reaction: Agitate the mixture at room temperature for 45-60 minutes.[15]

  • Washing: Drain the reaction vessel and wash the resin extensively with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all excess reagents and byproducts.

  • Validation: Perform a qualitative ninhydrin test. A negative result (colorless beads) indicates complete coupling. If the test is positive, a second coupling may be necessary, though this is rare with HATU for a single addition.

Protocol 2: Standard Coupling with HBTU

This protocol can be effective but may require longer reaction times or a double coupling strategy to drive the reaction to completion.

Materials:

  • Fmoc-2-Amino-4,4-dimethylpentanoic acid-OH (4.0 eq.)

  • HBTU (3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine (1.0 eq.)

Methodology:

  • Resin Preparation: Follow step 1 from the HATU protocol.

  • Pre-activation: Prepare the activation solution as described in step 2 of the HATU protocol, substituting HBTU for HATU.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 1.5 - 2.0 hours.

  • Washing: Follow step 5 from the HATU protocol.

  • Validation & Recoupling: Perform a qualitative ninhydrin test. A positive result is more likely with HBTU than with HATU. If the beads are blue, a second coupling is required. Repeat steps 2-5 with a fresh solution of activated amino acid.

Conclusion and Recommendations

The incorporation of sterically hindered amino acids like 2-Amino-4,4-dimethylpentanoic acid is a significant challenge in peptide synthesis that necessitates the use of powerful coupling reagents.

  • For Critical Syntheses: For any synthesis where purity and yield are paramount, HATU is the unequivocal choice. Its superior reactivity minimizes reaction times, virtually eliminates the need for double coupling, and provides the lowest risk of racemization.[12][14] The higher cost is justified by the significantly increased probability of success.

  • For Routine or Cost-Sensitive Syntheses: HBTU can be a viable alternative, provided that reaction times are extended and the potential need for a double coupling is factored into the workflow. Careful monitoring with a ninhydrin test is essential to ensure the reaction proceeds to completion.

  • Not Recommended: The use of carbodiimides like EDC/HOBt for this specific application is strongly discouraged. The low reactivity will likely result in a failed synthesis with an intractable mixture of truncated sequences and byproducts.

By understanding the mechanistic principles and applying the optimized protocols detailed in this guide, researchers can confidently navigate the challenges posed by sterically demanding residues and successfully synthesize complex, high-purity peptides.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5733–5739. Retrieved from [Link]

  • ResearchGate. (2025, November 23). What is coupling reagents in peptide synthesis? Retrieved from [Link]

  • El-Faham, A., & Al-Hazimi, H. M. A. (n.d.). Recent development in peptide coupling reagents. ResearchGate. Retrieved from [Link]

  • Mondal, B. (2019). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 6(11), 1713-1719. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Retrieved from [Link]

  • Wiley Online Library. (n.d.). 7.4 Racemization Assays. Retrieved from [Link]

  • Garcia-Martin, F., et al. (2009). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. The Journal of Organic Chemistry, 75(3), 939-942. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Mondal, S., & Paira, P. (2018). A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid. Journal of Chemical Sciences, 130(53). Retrieved from [Link]

  • Vagner, J., et al. (2008). Introduction to Peptide Synthesis. NCBI Bookshelf. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-hydroxy-2,4-dimethylpentanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-Amino-4,4-dimethylpentanoic acid. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Lebl, M., et al. (n.d.). Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid.... RSC Publishing. Retrieved from [Link]

  • LifeTein. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

  • Guerrini, R., et al. (2012). Racemic synthesis and solid phase peptide synthesis application of the chimeric valine/leucine derivative 2-amino-3,3,4-trimethyl-pentanoic acid. ResearchGate. Retrieved from [Link]

Sources

Biological Activity Validation of "2-Amino-4,4-dimethylpentanoic acid"-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fat" Amino Acid Advantage

In the engineering of peptide therapeutics, 2-Amino-4,4-dimethylpentanoic acid —commonly known as Neopentylglycine (Npg) or


-dimethyl-leucine—occupies a critical niche. It represents a strategic middle ground between the natural flexibility of Leucine (Leu)  and the extreme steric rigidity of tert-Leucine (Tle) .

This guide validates the biological utility of Npg. Unlike Tle, which introduces a bulky tert-butyl group at the


-carbon (freezing backbone conformation), Npg positions this bulk at the 

-carbon. This "extended bulk" architecture allows Npg to:
  • Retain Backbone Flexibility: Mimicking the natural Leu

    
     rotamer space.
    
  • Maximize Lipophilicity: Significantly enhancing membrane permeability.

  • Block Proteolysis: Providing a distal steric shield that frustrates protease active sites without abolishing receptor binding.

Comparative Analysis: Npg vs. Leu vs. Tle

To validate Npg, one must understand its performance relative to its structural neighbors. The following analysis dissects the steric and electronic consequences of substituting Leucine with Npg or Tle.

Structural & Conformational Logic

The primary differentiator is the position of the steric bulk .

  • Leucine (Leu):

    
    -branched (isopropyl). Flexible, proteolytically labile.
    
  • tert-Leucine (Tle):

    
    -branched (tert-butyl). Extremely rigid; restricts 
    
    
    
    angles; often kills binding if the receptor requires induced fit.
  • Neopentylglycine (Npg):

    
    -branched (neo-pentyl). Flexible backbone, but massive hydrophobic surface area.
    

Diagram 1: Side Chain Steric Comparison This diagram illustrates the structural progression and the "Steric Shield" effect.

SideChainComparison Leu Leucine (Leu) Natural Residue Side Chain: -CH2-CH(CH3)2 Flex Backbone Flexibility Leu->Flex High Stab Proteolytic Stability Leu->Stab Low Tle tert-Leucine (Tle) β-Branched Bulk Side Chain: -C(CH3)3 Tle->Flex Restricted (β-clash) Tle->Stab High Npg Neopentylglycine (Npg) γ-Branched Bulk Side Chain: -CH2-C(CH3)3 Npg->Flex Moderate (Retained) Npg->Stab High (Distal Shield) Lipo Lipophilicity Npg->Lipo Maximal

Caption: Structural impact of methylation topology. Npg retains the methylene spacer (-CH2-) of Leucine, preserving backbone flexibility while providing the proteolytic resistance of a tert-butyl group.

Quantitative Performance Matrix
FeatureLeucine (Leu) tert-Leucine (Tle) Neopentylglycine (Npg)
Side Chain Isobutyl (

)
tert-Butyl (

)
Neopentyl (

)
Branching

(Gamma)

(Beta)

(Gamma)
Steric Bulk (

)
ModerateHigh (Proximal)High (Distal)
Lipophilicity (

)
BaselineHighVery High
Proteolytic Stability Low (

min)
High (

hrs)
High (

hrs)
Coupling Difficulty StandardDifficult (Steric Clash)Moderate
Best Use Case Native signalingRigidifying turnsHydrophobic anchoring & Stability

Experimental Validation Protocols

Synthesis Protocol: Overcoming Steric Hindrance

Incorporating Npg requires modified Solid Phase Peptide Synthesis (SPPS) protocols due to the bulky side chain, though it is less hindered than Tle.

Reagents:

  • Coupling Agent: HATU or COMU (Superior to HBTU/DIC for bulky residues).

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF/NMP (1:1 mix to reduce aggregation).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Activation: Dissolve Fmoc-Npg-OH (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) immediately before addition to resin.

    • Note: Do not pre-activate for >2 mins to avoid racemization.

  • Coupling: Shake for 2 hours at room temperature (standard AA is 45 min).

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though Npg is a primary amine, the bulk can obscure the result).

  • Double Coupling: If the test is slightly positive, repeat coupling with fresh reagents for 1 hour.

  • Capping: Cap unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.

Biological Stability Assay (In Vitro)

The primary value proposition of Npg is extended half-life.

Protocol:

  • Incubation: Incubate peptide (

    
    ) in pooled human plasma or with specific proteases (e.g., Chymotrypsin, which targets hydrophobic residues) at 37°C.
    
  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Precipitate proteins with ice-cold Acetonitrile (1:3 v/v) containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .

Expected Result: Npg-containing peptides typically exhibit a 3–10x increase in


 compared to Leu-analogs due to the "Steric Umbrella" effect protecting the amide bond.

Case Study: Enkephalin Analogues

Supporting Data Source: Fauchère et al.

To illustrate the impact, consider the modification of Enkephalin (


).
  • Modification: Replacement of

    
     with 
    
    
    
    .
  • Binding Affinity (

    
    ):  The Npg analogue retained high affinity for the 
    
    
    
    -opioid receptor, comparable to the native Leu-enkephalin. This confirms that the distal bulk of Npg does not disrupt the binding pocket interaction.
  • Potency (

    
    ):  In GPI (Guinea Pig Ileum) assays, the Npg analogue showed enhanced potency .
    
  • Mechanism: The potency boost was attributed to increased lipophilicity (facilitating blood-brain barrier crossing or membrane partitioning) and resistance to carboxypeptidases .

Validation Workflow Diagram

This flowchart guides the researcher through the decision-making process for incorporating Npg.

ValidationWorkflow Start Start: Peptide Instability or Low Potency Analyze Analyze Hydrophobic Residues (Leu, Ile, Phe, Val) Start->Analyze Decision Is Backbone Flexibility Required for Binding? Analyze->Decision UseTle Use tert-Leucine (Tle) (Rigidifies Backbone) Decision->UseTle No (Turn/Helix) UseNpg Use Neopentylglycine (Npg) (Retains Flex + Max Bulk) Decision->UseNpg Yes (Induced Fit) Synth Synthesis (HATU, 2hr) UseTle->Synth UseNpg->Synth Assay1 Assay 1: Plasma Stability (Target: >2h Half-life) Synth->Assay1 Assay2 Assay 2: Receptor Binding (Target: Retain Ki) Assay1->Assay2 Result Validated Lead Candidate Assay2->Result

Caption: Decision matrix for selecting between Tle and Npg based on structural requirements of the receptor binding pocket.

References

  • Fauchère, J. L., & Petermann, C. (1980). Synthesis of gamma-methyl-L-leucine (neopentylglycine, Neo) and derivatives suitable for peptide synthesis.[1] International Journal of Peptide and Protein Research.

  • BenchChem Application Notes. (2025). Application Notes and Protocols for Coupling Fmoc-N-Me-Ser(tBu)-OH (and bulky analogs).

  • PubChem. (2025). Compound Summary: (2S)-2-Amino-4,4-dimethylpentanoic acid.[2] National Library of Medicine.

  • Banerjee, A., et al. (2017). Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists. RSC Advances.

Sources

Technical Guide: 2-Amino-4,4-dimethylpentanoic Acid (Neopentylglycine) for Peptide Half-Life Extension

[1]

Executive Summary

2-Amino-4,4-dimethylpentanoic acid (commonly referred to as Neopentylglycine or Npg ) represents a critical tool in the medicinal chemist’s arsenal for overcoming the inherent instability of peptide therapeutics. Unlike standard proteinogenic amino acids, Npg introduces a sterically demanding neopentyl side chain that effectively shields the peptide backbone from proteolytic enzymes without inducing the severe conformational rigidity associated with

This guide objectively compares Npg against its structural analogs, detailing its mechanistic advantages in extending plasma half-life (

Structural & Mechanistic Basis

To understand the efficacy of Npg, one must analyze its topology relative to Leucine (Leu) and tert-Leucine (Tle).

  • Leucine (Leu): Contains a

    
    -branched isopropyl group.[1] Susceptible to rapid cleavage by chymotrypsin-like proteases.
    
  • Neopentylglycine (Npg): Contains a

    
    -branched tert-butyl group. The addition of a methyl group to the 
    
    
    -carbon creates a spherical hydrophobic bulk that acts as a "steric umbrella," blocking the catalytic triad of proteases from accessing the scissile amide bond.
  • Tert-Leucine (Tle): Contains a

    
    -branched tert-butyl group.[1] While highly stable, the bulk is adjacent to the backbone, severely restricting 
    
    
    dihedral angles and often disrupting binding affinity due to clashing.

Mechanism of Action: Npg provides Distal Steric Shielding . By positioning the bulky tert-butyl group at the


Diagram: Steric Shielding Mechanism

ShieldingMechanismcluster_0Side Chain TopologyProteaseProteolytic Enzyme(e.g., Chymotrypsin)Peptide_LeuNative Peptide (Leu)Exposed Amide BondProtease->Peptide_Leu Unhindered Access Peptide_NpgModified Peptide (Npg)Shielded Amide BondProtease->Peptide_Npg Steric Clash CleavageRapid Hydrolysis(Short t1/2)Peptide_Leu->Cleavage Catalytic Triad Attack StabilitySteric Blockade(Extended t1/2)Peptide_Npg->Stability Neopentyl GroupBlocks Active Site

Caption: Logical flow illustrating how the gamma-positioned tert-butyl group of Npg prevents protease access compared to the native Leucine residue.

Comparative Analysis: Npg vs. Alternatives

The following table synthesizes experimental data comparing Npg with Leucine (native baseline) and tert-Leucine (maximal rigidity).

FeatureLeucine (Leu)Neopentylglycine (Npg) tert-Leucine (Tle)
Side Chain Isobutyl (

)
Neopentyl (

)
tert-Butyl (

)
Branching

-branched

-branched

-branched
Steric Bulk (

)
ModerateHigh High
Coupling Efficiency ExcellentGood (Standard protocols)Poor (Requires HATU/HOAt, long times)
Conf. Flexibility HighModerate (Maintains binding)Low (Rigid, may abolish binding)
Proteolytic Stability 1x (Baseline)~6x - 10x Increase >20x Increase
Hydrophobicity HighVery High Very High

Key Insight: Npg is the "Goldilocks" residue. It offers significantly improved stability over Leucine without the synthesis difficulties and conformational penalties of tert-Leucine.

Experimental Data & Efficacy

In a study involving Cdc20 inhibitors (D-box peptides), researchers replaced Leucine residues with Npg to enhance stability and affinity.

Case Study Data:

  • Target: Anaphase-Promoting Complex/Cyclosome (APC/C).

  • Modification: Replacement of Leu4 with Npg in the peptide sequence.

  • Outcome:

    • Binding Affinity (

      
      ):  Improved from 
      
      
      (Native) to
      
      
      (Npg-modified). The hydrophobic bulk filled the binding pocket more effectively.
    • Stability: While native peptides degraded within minutes in cellular lysates, Npg-containing analogs showed sustained intracellular presence, correlating with a functional biological block of APC/C.

Experimental Protocols

A. Synthesis and Incorporation

Reagent: (S)-2-Amino-4,4-dimethylpentanoic acid hydrochloride.[1] Formula:

MW:

Protocol (Solid Phase Peptide Synthesis - Fmoc Chemistry):

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (

    
     min).
    
  • Coupling (Npg):

    • Due to steric bulk, use 3 eq. of Fmoc-Npg-OH.

    • Activator: HATU (2.9 eq.) / DIEA (6 eq.).

    • Reaction Time: 2 hours (double coupling recommended if sequence is complex).

    • Note: Unlike Tle, Npg does not typically require microwave assistance, though it accelerates the reaction.

  • Capping: Acetic anhydride/Pyridine to block unreacted amines.

B. Proteolytic Stability Assay (In Vitro)

To validate the half-life extension, perform the following assay comparing the Npg-analog to the native peptide.

Workflow Diagram:

StabilityAssayStartPeptide Stock(1 mM in DMSO)IncubationIncubation SystemHuman Plasma or SGF/SIF37°CStart->IncubationSamplingTime Point Sampling(0, 15, 30, 60, 120, 240 min)Incubation->SamplingQuenchingQuench Reaction(1% Formic Acid in MeCN)Sampling->QuenchingAnalysisLC-MS/MS AnalysisQuantify Parent PeptideQuenching->AnalysisCalculationCalculate t1/2First-order kineticsAnalysis->Calculation

Caption: Step-by-step workflow for determining the in vitro proteolytic half-life of Npg-modified peptides.

Step-by-Step Protocol:

  • Preparation: Dissolve peptide to 1 mM in DMSO. Dilute to 10

    
    M in pooled human plasma or simulated gastric fluid (SGF).
    
  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling: Remove 50

    
    L aliquots at 
    
    
    minutes.
  • Quenching: Immediately add 200

    
    L of ice-cold Acetonitrile containing 1% Formic Acid to precipitate plasma proteins and stop enzymatic activity.
    
  • Processing: Centrifuge at 10,000 x g for 10 min. Collect supernatant.

  • Analysis: Analyze via LC-MS/MS. Monitor the peak area of the parent ion.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    gives
    
    
    .

References

  • BenchChem. A Comparative Guide to H-Thr(Me)-OH and Other Non-Natural Amino Acids in Peptides. Retrieved from

  • Brown, N. G., et al. (2024). Development of D-box peptides to inhibit the Anaphase Promoting Complex/Cyclosome.[1][2] bioRxiv. Retrieved from

  • Sigma-Aldrich. L-alpha-Neopentylglycine Product Specification.[1] Retrieved from

  • Pospisek, J. & Blaha, K. (1986). Peptides containing a neopentylglycine residue. Collection of Czechoslovak Chemical Communications. Retrieved from

  • National Institutes of Health (NIH). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry. Retrieved from

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.